MK181
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H13BrClNO4 |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2-[2-[(4-bromophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H13BrClNO4/c17-11-3-1-10(2-4-11)8-19-16(22)13-6-5-12(18)7-14(13)23-9-15(20)21/h1-7H,8-9H2,(H,19,22)(H,20,21) |
InChI Key |
PAOIFRPAIJVWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
Synonyms |
Fingerclasp protein |
Origin of Product |
United States |
Foundational & Exploratory
MK181 Aldose Reductase Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of MK181, a potent inhibitor of aldose reductase. The document collates available quantitative data, details relevant experimental methodologies, and visualizes the key biological pathways involved.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase (AR), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1][2] Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase, entering the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux through the polyol pathway.[3][4]
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][5] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[2] The accumulation of sorbitol, an osmotically active polyol, is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts, by inducing osmotic stress and cellular damage.[3][6][7] Inhibition of aldose reductase is therefore a key therapeutic strategy to mitigate these complications.[5][8]
This compound: A Potent Aldose Reductase Inhibitor
This compound has been identified as a potent inhibitor of aldose reductase. Its primary mechanism of action is the direct inhibition of the aldose reductase enzyme, thereby blocking the conversion of glucose to sorbitol and attenuating the metabolic flux through the polyol pathway.
Quantitative Data
The inhibitory potency of this compound against aldose reductase and the related enzyme, aldo-keto reductase family 1 member B10 (AKR1B10), has been quantified. AKR1B10 is another enzyme that some aldose reductase inhibitors can interact with.
| Compound | Target | IC50 (μM) |
| This compound | Aldose Reductase (AR) | 0.71[3][9][10][11] |
| This compound | AKR1B10 | 4.5[3][9][10][11] |
Table 1: Inhibitory activity of this compound against Aldose Reductase and AKR1B10.
Binding Mechanism
Structural studies have provided insights into the binding mode of this compound. It is known to bind within the external loop A subpocket of the AKR1B10 enzyme.[9][12] This interaction is crucial for its inhibitory effect. While the precise binding to aldose reductase (AKR1B1) is not explicitly detailed in the provided search results, the high degree of structural similarity between AKR1B1 and AKR1B10 suggests a comparable binding mechanism.
Signaling Pathways
The primary signaling pathway influenced by this compound is the polyol pathway. By inhibiting aldose reductase, this compound directly modulates this pathway, preventing the downstream consequences of sorbitol accumulation.
Experimental Protocols
The following provides a generalized experimental protocol for determining the in vitro inhibitory activity of compounds like this compound against aldose reductase.
In Vitro Aldose Reductase Activity Assay
This assay measures the activity of aldose reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified or recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of NADPH, DL-glyceraldehyde, and the test compound.
-
Assay Mixture Preparation: In each well of the microplate, add the following in order:
-
Phosphate buffer
-
Aldose reductase enzyme solution
-
Test compound at various concentrations (a vehicle control with solvent only should be included)
-
NADPH solution
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate, DL-glyceraldehyde, to each well to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve. The rate is proportional to the change in absorbance per unit time.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a potent inhibitor of aldose reductase, the key enzyme in the polyol pathway. By blocking the conversion of glucose to sorbitol, this compound has the potential to mitigate the cellular stress and damage associated with hyperglycemia in diabetic patients. The quantitative data available underscores its efficacy in vitro. Further research, including detailed pharmacokinetic and clinical studies, would be necessary to fully elucidate its therapeutic potential in the management of diabetic complications. This guide provides a foundational understanding of the core mechanism of action of this compound for professionals in the field of drug discovery and development.
References
- 1. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Aldose reductase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NIH conference. Aldose reductase and complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose reductase / polyol inhibitors for diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
In-depth Technical Guide on the Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)
A Note to the Reader: Initial searches for the compound "MK181" as an inhibitor of Aldo-Keto Reductase 1B10 (AKR1B10) did not yield any specific scientific literature or data establishing a direct inhibitory relationship. Therefore, this guide will focus on the broader understanding of AKR1B10 inhibition, utilizing data from well-documented inhibitors as illustrative examples to fulfill the core requirements of this technical paper for researchers, scientists, and drug development professionals.
Executive Summary
Aldo-keto reductase family 1 member B10 (AKR1B10) is a promising therapeutic target in oncology due to its overexpression in various cancers and its role in critical cellular processes, including detoxification, lipid metabolism, and the regulation of signaling pathways that drive tumorigenesis. This document provides a comprehensive overview of the signaling pathways modulated by AKR1B10, the mechanisms of its inhibition, and the downstream consequences for cancer cell biology. It includes a compilation of quantitative data for known inhibitors, detailed experimental protocols for assessing inhibitor efficacy, and visual diagrams of key pathways and workflows to facilitate a deeper understanding of AKR1B10 as a drug target.
Core Signaling Pathways Involving AKR1B10
AKR1B10 is implicated in several signaling cascades that are fundamental to cancer cell proliferation, survival, and metastasis. Its enzymatic activity, primarily the reduction of aldehydes and ketones, influences the levels of key signaling molecules and their downstream effectors.
PI3K/AKT Signaling Pathway
AKR1B10 has been shown to promote the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells through the activation of the PI3K/AKT signaling pathway.[1][2] Knockdown of AKR1B10 in HCC cells leads to a decrease in the phosphorylation levels of both PI3K and AKT.[1][2] This suggests that AKR1B10 may regulate the levels of a substrate or lipid messenger that is crucial for the activation of PI3K.
Kras-E-cadherin Signaling Pathway
In pancreatic cancer, silencing AKR1B10 has been demonstrated to inhibit cell growth, migration, and invasion by modulating the Kras-E-cadherin pathway.[3] Specifically, knockdown of AKR1B10 leads to a significant downregulation of the active form of Kras and its downstream effectors, phosphorylated C-Raf and Erk, while upregulating the cell adhesion molecule E-cadherin.[3] This suggests that AKR1B10's role in isoprenoid metabolism may be crucial for the prenylation and subsequent membrane localization and activation of Kras.[3]
ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is also influenced by AKR1B10. In some contexts, AKR1B10 promotes lipogenesis, leading to an increase in second messengers like diacylglycerol (DAG) and inositol trisphosphate (IP3), which can activate PKC and subsequently the ERK signaling cascade.[4] Conversely, studies have also shown that silencing AKR1B10 can modulate ERK activation, impacting cellular sensitivity to chemotherapeutics.[5]
Quantitative Data on AKR1B10 Inhibitors
A variety of natural and synthetic compounds have been identified as inhibitors of AKR1B10. The following tables summarize key quantitative data for some of these inhibitors.
| Inhibitor | Type | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Oleanolic Acid | Natural | 30 | CD18 pancreatic carcinoma cells | [3] |
| Zopolrestat | Synthetic | Varies | Recombinant AKR1B10 | [6] |
| Fenofibrate | Synthetic | Varies | Recombinant AKR1B10 | [6] |
| Sorbinil | Synthetic | Varies | Recombinant AKR1B10 | [6] |
Note: "Varies" indicates that specific IC50 values were determined under multiple conditions and can be found in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize AKR1B10 inhibitors.
Recombinant AKR1B10 Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against purified AKR1B10.
Materials:
-
Recombinant human AKR1B10 protein
-
100 mM Sodium phosphate buffer (pH 7.5)
-
NADPH (0.2 mM)
-
DL-glyceraldehyde (substrate, concentration varies)
-
Test inhibitor (varying concentrations)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), 0.2 mM NADPH, and 0.3 µM recombinant AKR1B10.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde (e.g., 7.5 mM for wild-type AKR1B10).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 10 minutes) at 25°C.
-
Calculate the initial reaction velocity (v).
-
Determine the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to calculate the IC50 value.[6]
Cell-Based Proliferation Assay (e.g., Colony Formation Assay)
Objective: To assess the effect of an AKR1B10 inhibitor on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell line with known AKR1B10 expression (e.g., CD18 pancreatic cancer cells)
-
Complete cell culture medium
-
Test inhibitor (varying concentrations)
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the AKR1B10 inhibitor or vehicle control.
-
Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), replacing the medium with fresh inhibitor-containing medium every 2-3 days.
-
After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
Wash away the excess stain and allow the plates to dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the dose-dependent inhibition of cell growth and determine the IC50 value.[3]
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of AKR1B10 inhibition or knockdown on the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cancer cells treated with an AKR1B10 inhibitor or transfected with shRNA against AKR1B10.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., AKR1B10, p-AKT, total AKT, p-ERK, total ERK, E-cadherin, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated or transfected cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.[3][7]
Conclusion and Future Directions
AKR1B10 represents a compelling target for the development of novel anti-cancer therapies. Its involvement in multiple oncogenic signaling pathways, including PI3K/AKT and Kras-E-cadherin, underscores its importance in tumor progression. The development of potent and selective AKR1B10 inhibitors is a promising strategy to disrupt these pathways and inhibit cancer cell growth and metastasis. Future research should focus on the discovery of novel inhibitors with improved selectivity and pharmacokinetic properties, as well as on elucidating the full spectrum of AKR1B10's functions in different cancer types to better inform therapeutic strategies. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working towards these goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldo-keto reductases 7A subfamily: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) overexpression in tumors predicts worse overall survival in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving CO2 Capture Using Deep Eutectic Solvents | Revista de Metalurgia [revistademetalurgia.revistas.csic.es]
- 6. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1B10 accelerates glycolysis through binding HK2 to promote the malignant progression of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the discovery and synthesis of a representative Bruton's Tyrosine Kinase (BTK) inhibitor, designated herein as MK-181.
Disclaimer: The designation "MK-181" is a placeholder for this illustrative guide. The data, pathways, and protocols presented are based on publicly available information for the well-characterized, irreversible BTK inhibitor, Ibrutinib (PCI-32765), and are intended to serve as a representative example for a drug discovery and development program.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, activation, and proliferation of B-cells.[1] Dysregulation of BTK has been implicated in various B-cell malignancies, making it a key therapeutic target.[2] MK-181 is a potent, orally administered, irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[3]
Discovery of MK-181
The discovery of MK-181 was the result of a targeted drug discovery campaign aimed at identifying potent and selective inhibitors of BTK. The process began with a high-throughput screening of a diverse chemical library to identify initial hit compounds with inhibitory activity against BTK. Promising hits were then subjected to medicinal chemistry optimization. Structure-activity relationship (SAR) studies, guided by homology modeling of the BTK kinase domain, led to the design of a pyrazolo[3,4-d]pyrimidine scaffold. This scaffold was further modified to enhance potency and selectivity, and to incorporate a Michael acceptor moiety capable of forming a covalent bond with the Cys-481 residue of BTK. This effort culminated in the identification of MK-181 as a clinical candidate with a desirable profile of potency, selectivity, and pharmacokinetic properties.
Synthesis of MK-181
The synthesis of MK-181 can be achieved through a multi-step process. A representative synthetic route is outlined below, based on published methods for ibrutinib.[4][5]
Step 1: Suzuki Coupling The synthesis often begins with a Suzuki coupling reaction to form the core structure. For instance, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is coupled with (4-phenoxyphenyl)boronic acid in the presence of a palladium catalyst to yield 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 2: Mitsunobu Reaction The pyrazolopyrimidine core is then coupled with a chiral piperidine alcohol, such as (R)-3-hydroxy-1-(tert-butoxycarbonyl)piperidine, via a Mitsunobu reaction to introduce the piperidine moiety.[6]
Step 3: Deprotection The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the free amine.[5]
Step 4: Acylation The final step involves the acylation of the piperidine nitrogen with acryloyl chloride to introduce the Michael acceptor, thereby forming MK-181.[4][6] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Mechanism of Action
MK-181 functions as a selective and irreversible inhibitor of BTK.[7] It forms a covalent bond with the sulfhydryl group of the cysteine residue at position 481 (Cys-481) within the ATP-binding site of BTK.[8] This covalent modification leads to the irreversible inactivation of the enzyme.[9]
By inhibiting BTK, MK-181 blocks the downstream signaling cascade initiated by the B-cell receptor.[9] This includes the inhibition of BTK autophosphorylation and the phosphorylation of its substrate, phospholipase C gamma 2 (PLCγ2).[9][10] The disruption of this pathway ultimately inhibits B-cell proliferation and survival.[11]
Data Presentation
Table 1: Biochemical Activity of MK-181
| Kinase Target | IC50 (nM) | Notes |
| BTK | 0.5 | Primary target, irreversible inhibition [7][10] |
| BMX | 6.7 | Also known as ETK |
| EGFR | 12 | Epidermal Growth Factor Receptor[12] |
| HER2 | 22 | Human Epidermal Growth Factor Receptor 2[12] |
| ITK | 12 | Interleukin-2-inducible T-cell kinase[12] |
| JAK3 | >1000 | Janus Kinase 3, indicating selectivity |
Table 2: Cellular Activity of MK-181
| Assay | Cell Line | EC50 (nM) | Notes |
| BTK Autophosphorylation (pY223) | Jeko-1 | Similar to Ibrutinib | Measures target engagement in cells[13] |
| PLCγ2 Phosphorylation (pY759) | Various B-cell lines | 318 | Measures downstream pathway inhibition[14] |
| Cell Proliferation | Ramos (Burkitt's Lymphoma) | 8.91 µM | Antiproliferative effect[15] |
| Cell Proliferation | Raji (Burkitt's Lymphoma) | 1.80 µM | Antiproliferative effect[15] |
Table 3: Pharmacokinetic Properties of MK-181 (Oral Administration)
| Parameter | Value | Unit | Notes |
| Tmax (Time to peak concentration) | 1-2 | hours | Rapid absorption[16] |
| T½ (Elimination half-life) | 4-6 | hours | Relatively rapid elimination[16][17] |
| Protein Binding | 97.3 | % | High plasma protein binding[16] |
| Metabolism | CYP3A4 | - | Primarily metabolized by Cytochrome P450 3A4[16] |
Experimental Protocols
Protocol 1: BTK Kinase Inhibition Assay (Biochemical)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
³³P-γ-ATP
-
Test compound (MK-181) at various concentrations
-
96-well filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of MK-181 in kinase buffer.
-
In a 96-well plate, add BTK enzyme, the peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated ³³P-γ-ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition versus the log concentration of MK-181 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol is used to assess the ability of MK-181 to inhibit BTK activity within a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Jeko-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (MK-181)
-
Anti-IgM antibody (for B-cell receptor stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired density.
-
Treat the cells with various concentrations of MK-181 for a specified time (e.g., 2 hours).
-
Stimulate the B-cell receptor by adding anti-IgM antibody for a short period (e.g., 10 minutes).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK as a loading control.
-
Quantify the band intensities to determine the inhibition of BTK autophosphorylation.
Protocol 3: Cell Proliferation Assay
This protocol measures the effect of MK-181 on the proliferation of cancer cell lines.
Materials:
-
B-cell lymphoma cell line
-
96-well clear-bottom cell culture plates
-
Test compound (MK-181)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and resume growth overnight.
-
Add serial dilutions of MK-181 to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viable cells relative to an untreated control.
-
Plot the percentage of viability versus the log concentration of MK-181 to determine the EC50 value.
Mandatory Visualizations
Caption: BTK Signaling Pathway and Point of Inhibition by MK-181.
Caption: Workflow for the Discovery and Characterization of MK-181.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 5. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 6. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. ascopubs.org [ascopubs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
The Emerging Role of BACE1 Inhibition in Mitigating Diabetic Complications: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia and a host of debilitating complications, including cardiovascular disease, nephropathy, retinopathy, and neuropathy. While glycemic control remains the cornerstone of diabetes management, a significant residual risk of complications persists, highlighting the urgent need for novel therapeutic strategies. Emerging evidence points to the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) as a promising therapeutic target. BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease, is increasingly recognized for its role in metabolic dysregulation and the progression of diabetic complications. This technical guide synthesizes the current understanding of BACE1's involvement in diabetes and the potential of BACE1 inhibitors, with a focus on verubecestat (MK-8931), as a novel approach to ameliorate diabetic sequelae.
Introduction: The Unmet Need in Diabetic Complications
Despite advancements in diabetes care, the long-term micro- and macrovascular complications of the disease continue to be a major cause of morbidity and mortality.[1] Chronic hyperglycemia, insulin resistance, and associated metabolic abnormalities drive pathological changes in various tissues. A key area of investigation is the identification of molecular pathways that are dysregulated in the diabetic milieu and contribute to end-organ damage. The enzyme BACE1 has recently emerged as a critical player in this context.[2]
BACE1: A Multifaceted Enzyme with Implications in Diabetes
BACE1 is a transmembrane aspartyl protease primarily known for its role in the cleavage of the amyloid precursor protein (APP), the initial step in the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease.[3] However, BACE1 has a broader substrate profile than initially appreciated, with implications for various physiological processes. In the context of diabetes, elevated BACE1 activity has been observed and is linked to two key pathological mechanisms: impaired insulin signaling and endothelial dysfunction.[4][5]
Impaired Insulin Signaling via Insulin Receptor Cleavage
A pivotal discovery has been the identification of the insulin receptor (IR) as a substrate for BACE1.[6] In a hyperglycemic state, BACE1 expression and activity are upregulated, leading to the proteolytic cleavage of the IR's β-subunit.[4][7] This cleavage event results in the shedding of the IR from the cell surface, thereby reducing the number of functional receptors available to bind insulin.[6] The consequence is impaired insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes.[4]
The signaling pathway affected by BACE1-mediated IR cleavage is central to glucose homeostasis. Inhibition of this pathway exacerbates the metabolic dysregulation seen in diabetes.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research suggests drugs could reverse diabetes damage | University of Leeds [leeds.ac.uk]
- 3. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bhf.org.uk [bhf.org.uk]
- 6. The beta secretase BACE1 regulates the expression of insulin receptor in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of osimertinib, intended to serve as a technical resource for professionals in the field of drug development and oncology research.
Pharmacokinetics
Osimertinib exhibits predictable pharmacokinetic properties in both preclinical models and human subjects. Its absorption, distribution, metabolism, and excretion have been well-characterized, contributing to its successful clinical development.
Absorption and Distribution
Following oral administration, osimertinib is slowly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 6 hours in cancer patients.[3] The absolute oral bioavailability of osimertinib has been determined to be 69.8%.[4] Once daily administration of osimertinib leads to an approximate threefold accumulation, with steady-state exposures achieved after 15 days of dosing.[2][5]
Osimertinib has a large volume of distribution, indicative of extensive tissue penetration.[6][7] Notably, it demonstrates significantly greater penetration of the blood-brain barrier compared to earlier generation EGFR-TKIs like gefitinib and afatinib, which is a critical attribute for treating central nervous system (CNS) metastases.[1][8] Preclinical studies in cynomolgus monkeys using positron emission tomography (PET) have confirmed the notable brain exposure of [11C]osimertinib.[8]
Metabolism and Excretion
The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][5] Two pharmacologically active metabolites, AZ5104 and AZ7550, have been identified in plasma, each circulating at approximately 10% of the exposure of the parent compound at steady state.[3][6] While AZ7550 has a similar potency and selectivity profile to osimertinib, AZ5104 is more potent against both mutant and wild-type EGFR.[5]
Elimination of osimertinib and its metabolites occurs through both hepatic and renal routes, with approximately 68% of the dose excreted in feces and 14% in urine.[5] The population-estimated mean half-life of osimertinib at steady state is approximately 48 hours.[2][6]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of osimertinib in various species.
Table 1: Human Pharmacokinetic Parameters of Osimertinib (80 mg Once Daily)
| Parameter | Value | Reference |
| Tmax (median) | 6 hours | [3] |
| Absolute Bioavailability | 69.8% | [4] |
| Apparent Clearance (CL/F) | 14.2 L/h | [6] |
| Apparent Volume of Distribution (Vd/F) | 986 L | [6] |
| Terminal Half-life (t1/2) | 48 hours | [6] |
| AUCss | 11,258 nmol·h/L | [6] |
| Cmax,ss | 501 nmol/L | [6] |
| Cmin,ss | 417 nmol/L | [6] |
Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib in Mice
| Dose | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Brain-to-Plasma Ratio | Reference |
| 5 mg/kg | 235 | 2840 | 2.5 | [1] |
| 25 mg/kg | 1410 | 19100 | 1.8 | [1] |
Pharmacodynamics
The pharmacodynamic activity of osimertinib is intrinsically linked to its mechanism of action as a potent and selective inhibitor of mutant EGFR.
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that irreversibly binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][4] This covalent bond formation leads to sustained inhibition of EGFR-mediated signaling.[9] A key advantage of osimertinib is its approximately 200-fold greater potency against EGFR with the L858R/T790M mutation compared to wild-type EGFR, which translates to a wider therapeutic window and a more favorable safety profile.[4]
Signaling Pathway Inhibition
By inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[9][10] These include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][10] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
The Aldose Reductase Inhibitor MK-181 and its Impact on the Polyol Pathway: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Polyol Pathway in Hyperglycemic Conditions
Under normal blood glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[1] However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux through an alternative metabolic route: the polyol pathway.[1] This pathway consists of two primary enzymatic steps. First, aldose reductase (AR), an NADPH-dependent enzyme, reduces glucose to sorbitol.[1][2][3] Subsequently, sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.[3]
The activation of the polyol pathway is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][4] The accumulation of sorbitol, an osmotically active polyol, can lead to osmotic stress and cellular damage.[1][5] Furthermore, the increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, thereby depleting intracellular glutathione and increasing susceptibility to oxidative stress.[6][7] The subsequent oxidation of sorbitol to fructose can also contribute to the formation of advanced glycation end products (AGEs), further exacerbating cellular dysfunction.[6]
Aldose reductase inhibitors (ARIs) are a class of therapeutic agents designed to block the first and rate-limiting step of the polyol pathway.[4][8] By inhibiting aldose reductase, these compounds aim to prevent the accumulation of sorbitol and mitigate the downstream pathological consequences of increased polyol pathway flux.[2]
MK-181: An Aldose Reductase Inhibitor
While specific data for MK-181 is not available, this section will describe the expected characteristics and mechanism of action for a potent and selective aldose reductase inhibitor, which MK-181 is presumed to be.
Mechanism of Action
MK-181, as a putative aldose reductase inhibitor, would competitively or non-competitively bind to the active site of the aldose reductase enzyme. This binding would prevent the reduction of glucose to sorbitol, thereby inhibiting the entire polyol pathway. The primary therapeutic goal of such an inhibitor is to reduce the intracellular accumulation of sorbitol and prevent the associated osmotic and oxidative stress.[9]
Experimental Protocols for Evaluating Aldose Reductase Inhibitors
The following sections detail standardized experimental protocols used to assess the efficacy and mechanism of aldose reductase inhibitors.
In Vitro Aldose Reductase Inhibition Assay
This assay directly measures the inhibitory potential of a compound on purified or recombinant aldose reductase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Methodology:
-
Enzyme Source: Purified human recombinant aldose reductase.
-
Assay Buffer: 0.2 M sodium phosphate buffer (pH 6.2).[10]
-
Reaction Mixture: The total reaction volume is typically 1.0 mL and contains the assay buffer, 1.5 mM NADPH, and the test compound at various concentrations (dissolved in DMSO).[10]
-
Reaction Initiation: The reaction is initiated by the addition of a substrate, commonly 100 mM DL-glyceraldehyde.[10]
-
Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a UV spectrophotometer.[10][11]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (ΔAsample / ΔAcontrol)] x 100 where ΔAsample is the change in absorbance in the presence of the inhibitor and ΔAcontrol is the change in absorbance in the absence of the inhibitor.[10] The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Sorbitol Accumulation Assay
This assay measures the ability of an inhibitor to reduce intracellular sorbitol levels in cells cultured under high glucose conditions.[1]
Objective: To assess the efficacy of a test compound in preventing sorbitol accumulation in a cellular model of hyperglycemia.
Methodology:
-
Cell Line: A suitable cell line that expresses aldose reductase, such as rat lens epithelial cells or human retinal pigment epithelial cells.
-
Culture Conditions: Cells are cultured in a high-glucose medium (e.g., 30-50 mM glucose) to induce polyol pathway activity, in the presence and absence of the test compound.
-
Cell Lysis: After a defined incubation period (e.g., 24-48 hours), the cells are harvested and lysed.
-
Sorbitol Quantification: Intracellular sorbitol levels in the cell lysates are measured using a specific enzymatic assay or by analytical methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Sorbitol levels in treated cells are compared to those in untreated control cells to determine the percentage of inhibition of sorbitol accumulation.
Quantitative Data Presentation
The following tables present hypothetical but representative data for an aldose reductase inhibitor, referred to as "MK-181," based on the experimental protocols described above.
Table 1: In Vitro Aldose Reductase Inhibition by MK-181
| MK-181 Concentration (nM) | % Inhibition of Aldose Reductase Activity |
| 1 | 15.2 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 50 | 85.7 ± 1.8 |
| 100 | 98.1 ± 0.9 |
| IC50 | 10.5 nM |
Data are presented as mean ± standard deviation.
Table 2: Effect of MK-181 on Intracellular Sorbitol Accumulation in Retinal Pigment Epithelial Cells
| Treatment Group | Intracellular Sorbitol (nmol/mg protein) | % Inhibition of Sorbitol Accumulation |
| Normal Glucose (5 mM) | 2.1 ± 0.3 | - |
| High Glucose (30 mM) | 25.4 ± 2.8 | - |
| High Glucose + MK-181 (100 nM) | 5.3 ± 0.6 | 89.3% |
| High Glucose + MK-181 (500 nM) | 2.8 ± 0.4 | 98.4% |
Data are presented as mean ± standard deviation.
Visualizing the Polyol Pathway and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The Polyol Pathway and the inhibitory action of MK-181.
Caption: Experimental workflow for screening aldose reductase inhibitors.
Conclusion
Aldose reductase inhibitors represent a promising therapeutic strategy for the management of diabetic complications by targeting the polyol pathway. While specific data on MK-181 are not publicly available, the methodologies and expected outcomes detailed in this guide provide a robust framework for the evaluation of any potent and selective ARI. The combination of in vitro enzymatic assays and cell-based models is crucial for characterizing the inhibitory activity and cellular efficacy of these compounds. Further in vivo studies are necessary to establish the pharmacokinetic and pharmacodynamic profiles and ultimately the clinical utility of novel ARIs like MK-181.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldose reductase inhibitors and their potential for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aldose reductase inhibitor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Human Recombinant Aldose Reductase Inhibitory Activity Assay [bio-protocol.org]
- 11. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
Cellular Targets of MK-181 (Fidarestat) Beyond Aldose Reductase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-181, also known as fidarestat, is a potent and specific inhibitor of aldose reductase (AR), the rate-limiting enzyme of the polyol pathway. Its primary mechanism of action involves the reduction of sorbitol accumulation in tissues, a key factor in the pathogenesis of diabetic complications. While the therapeutic effects of fidarestat are largely attributed to its potent inhibition of aldose reductase, a comprehensive understanding of its cellular interactions requires an investigation into its potential off-target effects. This technical guide summarizes the current publicly available knowledge on the cellular targets of fidarestat beyond its primary target, aldose reductase, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Selectivity Profile within the Aldo-Keto Reductase Superfamily
Fidarestat's selectivity has been primarily investigated against other closely related members of the aldo-keto reductase (AKR) superfamily, namely aldehyde reductase (AHR) and AKR1B10.
Quantitative Data: Inhibitory Potency against Related AKRs
| Target Enzyme | Species | Method | IC50 / Fold Selectivity | Reference |
| Aldehyde Reductase (AHR) | Porcine | Not Specified | 278-fold less potent than against human Aldose Reductase | [1] |
| Aldehyde Reductase (AHR) | Human (Erythrocytes) | HPLC-based activity assay | Less potent inhibition compared to Aldose Reductase | [2] |
| AKR1B10 | Human | Not Specified | Similar inhibitory activity to Aldose Reductase | [3] |
Experimental Protocols
HPLC-Based Aldose Reductase and Aldehyde Reductase Activity Assay
This method allows for the simultaneous measurement of AR and AHR activity and the evaluation of inhibitors.[2]
-
Tissue Preparation: Tissues (e.g., rat lens, sciatic nerve, or human erythrocytes) are homogenized in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4, containing 0.1 mM EDTA and 0.1 mM dithiothreitol).
-
Enzyme Separation: The crude enzyme solution is subjected to anion-exchange chromatography to separate AR and AHR.
-
Activity Measurement: The activity of the separated enzymes is determined by monitoring the decrease in NADPH concentration. The reaction mixture typically contains the enzyme fraction, NADPH, and a substrate (e.g., DL-glyceraldehyde for AR).
-
Inhibitor Studies: To determine the inhibitory effect of fidarestat, various concentrations of the compound are pre-incubated with the enzyme fractions before the addition of the substrate. The IC50 values are then calculated from the dose-response curves.
Structural Basis for Selectivity
The selectivity of fidarestat for aldose reductase over aldehyde reductase is attributed to specific amino acid differences in their respective active sites. In human aldose reductase, the main-chain nitrogen atom of Leu300 forms a hydrogen bond with the exocyclic amide group of fidarestat. In porcine aldehyde reductase, this leucine is replaced by a proline, which is incapable of forming this hydrogen bond, leading to a significant loss in binding affinity.[1][4]
Molecular dynamics simulations have also shed light on the interaction of fidarestat with AKR1B10. While the overall binding free energies are similar to that of aldose reductase, there are subtle differences in the hydrogen bonding network. For example, in AKR1B10, fidarestat forms hydrogen bonds with residues Tyr49 and Asn300, whereas in aldose reductase, it interacts with Tyr49, Trp112, His111, and L301.[3]
Signaling Pathway and Experimental Workflow Diagrams
Fidarestat's primary action and selectivity within the AKR family.
Experimental workflow for assessing fidarestat's selectivity.
Effects on AKR1B10 Expression and Natural Killer (NK) Cell Metabolism
A recent study has uncovered a novel effect of fidarestat on the expression of AKR1B10 and the metabolic function of Natural Killer (NK) cells, suggesting a potential role in cancer immunotherapy.
Quantitative Data: Effects on NK Cell Function
-
Fidarestat Concentration: 10 µM
-
Effect:
-
Downregulated the expression of AKR1B10 in NK cells.
-
Promoted the glycolytic capacity and lactic acid production of NK cells.
-
Enhanced the killing activity of NK cells against hepatocellular carcinoma (HCC) cells in vitro.
-
Inhibited the invasion and migration of HCC cells via NK cells in vitro.
-
Experimental Protocols
In Vitro Co-culture and Cytotoxicity Assay
-
Cell Culture: Human HCC cell lines (e.g., Huh7) and NK cells are cultured under standard conditions.
-
Fidarestat Treatment: NK cells are treated with fidarestat (10 µM) for a specified period.
-
Co-culture: Treated or untreated NK cells are co-cultured with HCC cells at various effector-to-target ratios.
-
Cytotoxicity Assessment: The killing activity of NK cells is measured using a lactate dehydrogenase (LDH) cytotoxicity assay or other standard methods.
Glycolysis Assay (Extracellular Acidification Rate - ECAR)
-
Cell Preparation: NK cells are seeded in a microplate suitable for metabolic analysis.
-
Fidarestat Treatment: Cells are treated with fidarestat (10 µM).
-
ECAR Measurement: The extracellular acidification rate, an indicator of glycolysis, is measured using a Seahorse XF Analyzer or a similar instrument following sequential injections of glucose, oligomycin, and 2-deoxyglucose.
Western Blotting for AKR1B10 Expression
-
Protein Extraction: NK cells treated with or without fidarestat are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for AKR1B10, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Proposed Signaling Pathway
Proposed mechanism of fidarestat in NK cells against HCC.
Broader Off-Target Screening
Despite a thorough review of publicly available literature, including scientific databases (PubMed, Google Scholar), chemical biology databases (PubChem, ChEMBL), and regulatory agency websites (FDA, EMA), no comprehensive off-target screening data for fidarestat against a broad panel of cellular targets (e.g., kinases, G-protein coupled receptors, ion channels, nuclear receptors) was found. The available data primarily focuses on its activity and selectivity within the aldo-keto reductase superfamily.
The absence of such data in the public domain does not definitively rule out the existence of other cellular targets for fidarestat. It is common for extensive safety pharmacology and off-target profiling to be conducted during drug development, with the full dataset often remaining proprietary unless disclosed in regulatory filings for approved drugs.
Conclusion
The current body of publicly accessible scientific literature indicates that the cellular targets of fidarestat beyond aldose reductase are primarily limited to other members of the aldo-keto reductase superfamily. Fidarestat exhibits significant selectivity for aldose reductase over aldehyde reductase, a distinction attributed to specific amino acid variations in their active sites. Its inhibitory potency against AKR1B10 appears to be comparable to its primary target.
A novel and potentially significant finding is the ability of fidarestat to downregulate AKR1B10 expression in NK cells, leading to enhanced glycolysis and anti-tumor activity against hepatocellular carcinoma. This observation opens a new avenue for investigating the therapeutic potential of fidarestat beyond diabetic complications.
It is important to note the current limitation in the public knowledge base regarding a broad, systematic off-target profile of fidarestat. Further research, potentially through comprehensive screening against diverse target families, would be invaluable for a more complete understanding of its pharmacological profile and to uncover any additional mechanisms of action or potential safety liabilities. Researchers and drug development professionals should consider these known off-target interactions and the current data gap in their ongoing and future investigations of fidarestat.
References
The Dichotomous Role of microRNA-181 in Oxidative Stress: A Technical Overview
For Immediate Release
A deep dive into the multifaceted microRNA-181 (miR-181) family reveals a complex and often contradictory role in the modulation of cellular oxidative stress. This technical guide synthesizes current research for scientists and drug development professionals, providing a comprehensive overview of miR-181's impact on key signaling pathways, alongside detailed experimental protocols and quantitative data from pivotal studies.
The miR-181 family, comprising miR-181a, miR-181b, miR-181c, and miR-181d, has emerged as a critical regulator in a multitude of cellular processes, including inflammation, apoptosis, and the response to oxidative stress. However, the influence of this microRNA family is not monolithic; individual members can exert divergent and context-dependent effects, acting as either mediators or suppressors of oxidative damage. This guide elucidates these differing roles, providing a granular look at the underlying molecular mechanisms.
Divergent Impact of miR-181 Family Members on Oxidative Stress
Research highlights a functional divergence among miR-181 family members in the context of oxidative stress, particularly in cardiovascular and neurological systems. Notably, miR-181a/b have been shown to be protective against oxidative stress-induced injury, whereas miR-181c can exacerbate it.[1][2]
In myocardial ischemia-reperfusion injury, mice lacking miR-181a/b experienced a significant increase in infarct size compared to wild-type animals.[3] Conversely, mice deficient in miR-181c/d showed a marked decrease in infarct size.[3] This suggests that miR-181a/b play a cardioprotective role, while miR-181c contributes to cardiac damage in the face of oxidative stress.
Quantitative Analysis of miR-181a-5p on Oxidative Stress Markers in Myocardial Injury
A study on coronary microembolization (CME)-induced myocardial damage demonstrated that downregulation of miR-181a-5p alleviates oxidative stress.[4][5] The following table summarizes the key quantitative findings from this research.
| Parameter | Sham Group | CME + inhibitor NC Group | CME + miR-181a-5p inhibitor Group |
| Myocardial SOD activity (U/mgprot) | 115.21 ± 6.12 | 65.32 ± 4.51 | 98.54 ± 5.78 |
| Myocardial MDA level (nmol/mgprot) | 1.54 ± 0.11 | 4.21 ± 0.28 | 2.13 ± 0.15 |
| Myocardial MPO activity (U/gprot) | 4.11 ± 0.32 | 11.24 ± 0.89 | 6.21 ± 0.47 |
Data are presented as mean ± standard deviation. CME: Coronary Microembolization; NC: Negative Control; SOD: Superoxide Dismutase; MDA: Malondialdehyde; MPO: Myeloperoxidase.[4][5]
Downregulation of miR-181a also significantly inhibited hydrogen peroxide (H2O2)-induced production of reactive oxygen species (ROS) and the increase in malondialdehyde (MDA) levels in H9c2 cardiomyocytes.[6]
Core Signaling Pathways Modulated by miR-181
The influence of the miR-181 family on oxidative stress is mediated through the regulation of several key signaling pathways, including PI3K/AKT, NF-κB, and Nrf2.
The PI3K/AKT Pathway
A crucial target of miR-181a/b is Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway. By suppressing PTEN, miR-181a/b promote PI3K/AKT signaling, which is involved in cell survival and protection against oxidative stress.[1][2] In hearts of miR-181a/b deficient mice, PTEN expression is significantly upregulated, leading to inhibition of the PI3K/AKT pathway and increased susceptibility to cardiac dysfunction.[2]
Caption: miR-181a/b regulation of the PI3K/AKT pathway.
The NF-κB and Nrf2 Pathways
In the context of inflammation-induced oxidative stress, such as in sepsis, miR-181a has been shown to target Sirtuin 1 (SIRT1).[3][7] Inhibition of miR-181a leads to increased SIRT1 expression, which in turn activates the Nrf2 pathway and inhibits the pro-inflammatory NF-κB pathway.[3][7] Nrf2 is a master regulator of the antioxidant response.
Conversely, in some cancers, silencing of Nrf2 can lead to an upregulation of miR-181c, which then targets and reduces the expression of mitochondria-encoded cytochrome c oxidase subunit-1 (MT-CO1).[8][9] This results in mitochondrial dysfunction and reduced ATP production.[8][9]
References
- 1. Divergent Effects of miR-181 Family Members on Myocardial Function Through Protective Cytosolic and Detrimental Mitochondrial microRNA Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Effects of miR‐181 Family Members on Myocardial Function Through Protective Cytosolic and Detrimental Mitochondrial microRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of miR-181a attenuates sepsis-induced inflammation and apoptosis by activating Nrf2 and inhibiting NF-κB pathways via targeting SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of miR-181a-5p alleviates oxidative stress and inflammation in coronary microembolization-induced myocardial damage by directly targeting XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of miR-181a-5p alleviates oxidative stress and inflammation in coronary microembolization-induced myocardial damage by directly targeting XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of downregulation of microRNA-181a on H2O2-induced H9c2 cell apoptosis via the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of miR‐181a attenuates sepsis‐induced inflammation and apoptosis by activating Nrf2 and inhibiting NF‐κB pathways via targeting SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NFE2L2/NRF2 Activity Is Linked to Mitochondria and AMP-Activated Protein Kinase Signaling in Cancers Through miR-181c/Mitochondria-Encoded Cytochrome c Oxidase Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of MK-181 to Aldose Reductase (AKR1B1) and AKR1B10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor MK-181 to two key enzymes of the aldo-keto reductase (AKR) superfamily: Aldose Reductase (AKR1B1), herein referred to as AR, and Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support further research and development in this area.
Note on Terminology: The abbreviation "AR" in the context of MK-181's activity refers to Aldose Reductase (AKR1B1) , not the Androgen Receptor. This distinction is critical for the correct interpretation of the data and biological context presented herein.
Quantitative Binding Affinity of MK-181
The inhibitory activity of MK-181 against both Aldose Reductase (AKR1B1) and AKR1B10 has been quantified, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its binding affinity. The available data is summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) |
| MK-181 | Aldose Reductase (AR / AKR1B1) | 0.71 |
| MK-181 | Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) | 4.5 |
Table 1: Summary of MK-181 IC50 values against Aldose Reductase (AKR1B1) and AKR1B10.
Experimental Protocols: Determining Inhibitor Binding Affinity
The determination of the IC50 values for inhibitors of aldo-keto reductases like MK-181 typically involves enzymatic activity assays. Below is a detailed, generalized protocol for a colorimetric in vitro assay to measure the inhibitory effect of a compound on AKR1B1 or AKR1B10.
Principle of the Assay
The activity of aldo-keto reductases is measured by monitoring the NADPH-dependent reduction of a suitable substrate. The rate of NADPH oxidation to NADP+ is followed by measuring the decrease in absorbance at 340 nm. In the presence of a competitive inhibitor like MK-181, the rate of this reaction will decrease in a dose-dependent manner.
Materials and Reagents
-
Purified recombinant human AKR1B1 or AKR1B10 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (or another suitable substrate)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)
-
MK-181 (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., DL-glyceraldehyde) in the assay buffer.
-
Prepare a series of dilutions of the test inhibitor (MK-181) from a high concentration stock. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
Test inhibitor solution at various concentrations (or solvent control for uninhibited reaction).
-
Purified enzyme solution (AKR1B1 or AKR1B10).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the reaction rates to the control (uninhibited) reaction to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations: Pathways and Workflows
The Polyol Pathway
Aldose Reductase (AKR1B1) is the first and rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. This pathway converts glucose to sorbitol.
Caption: The Polyol Pathway of Glucose Metabolism.
AKR1B10 in Cancer Metabolism
AKR1B10 is overexpressed in several cancers and is involved in various metabolic processes that support tumor growth and chemoresistance, including the detoxification of cytotoxic carbonyls and lipid metabolism.
Caption: Role of AKR1B10 in Cancer Cell Metabolism.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the general workflow for a competitive binding assay to determine the IC50 of an inhibitor.
An In-Depth Technical Guide on the Early-Stage Research of MK181 for Therapeutic Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes publicly available early-stage research data on the compound MK181. It is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for its use.
Executive Summary
This compound is a small molecule inhibitor of Aldose Reductase (AR) and Aldo-Keto Reductase family 1 member B10 (AKR1B10). Early research indicates its potential therapeutic utility in oncology and in the management of diabetes-related complications. Its mechanism of action centers on the inhibition of these two enzymes, which are implicated in cellular signaling pathways related to cell proliferation, survival, and inflammation. This guide provides a consolidated overview of the available preclinical data, putative mechanisms of action, and generalized experimental protocols relevant to the study of this compound and similar compounds.
Introduction to this compound
This compound has been identified as a dual inhibitor of AR and AKR1B10. While structurally distinct, both enzymes are members of the aldo-keto reductase superfamily and share a significant degree of sequence homology, leading to the cross-reactivity of some inhibitors.
-
Aldose Reductase (AR): The primary enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to osmotic stress and oxidative damage implicated in diabetic complications such as neuropathy, nephropathy, and retinopathy.
-
Aldo-Keto Reductase 1B10 (AKR1B10): Overexpressed in several types of cancer, including pancreatic, lung, and breast cancer. It is involved in the detoxification of cytotoxic aldehydes and the metabolism of retinoic acid and isoprenoids, thereby influencing cell proliferation, differentiation, and resistance to chemotherapy.
The dual inhibitory action of this compound suggests a broad therapeutic potential, though research is in its nascent stages.
Quantitative Preclinical Data
To date, publicly available quantitative data for this compound is limited. The primary data point available is its in vitro inhibitory potency against its target enzymes.
| Parameter | Target Enzyme | Value | Reference |
| IC50 | Aldose Reductase (AR) | 0.71 µM | [1] |
| IC50 | AKR1B10 | 4.5 µM | [1] |
Note: Further quantitative data from in vivo efficacy studies (e.g., tumor growth inhibition in xenograft models) and pharmacokinetic profiling (e.g., half-life, clearance, bioavailability) are not currently available in the public domain.
Mechanism of Action and Signaling Pathways
The therapeutic potential of this compound is predicated on the downstream consequences of inhibiting AR and AKR1B10.
Role in Oncology (AKR1B10 Inhibition)
In cancer cells, the inhibition of AKR1B10 by this compound is hypothesized to interfere with critical cellular processes that promote tumorigenesis and chemoresistance. The following signaling pathways are likely to be modulated:
-
Kras-E-cadherin Pathway: AKR1B10 is implicated in the post-translational modification (prenylation) of KRAS, a key oncogene. Inhibition of AKR1B10 may lead to reduced KRAS activity, which in turn can upregulate E-cadherin, a tumor suppressor involved in cell-cell adhesion. Increased E-cadherin expression is associated with a less invasive cancer phenotype.
-
PI3K/AKT Pathway: This is a central pathway that regulates cell survival, proliferation, and growth. AKR1B10 has been shown to influence the activity of this pathway. By inhibiting AKR1B10, this compound may lead to a downregulation of PI3K/AKT signaling, thereby promoting apoptosis and reducing cancer cell proliferation.
Role in Diabetic Complications (AR Inhibition)
In the context of diabetes, this compound's inhibition of Aldose Reductase is expected to mitigate hyperglycemia-induced cellular damage by blocking the polyol pathway.
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not publicly available. The following are generalized protocols that are commonly used for the preclinical evaluation of enzyme inhibitors like this compound.
In Vitro Enzyme Inhibition Assay (Generalized)
This protocol describes a typical procedure to determine the IC50 value of an inhibitor against a purified enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound to be tested.
-
Prepare a reaction buffer (e.g., sodium phosphate buffer).
-
Prepare solutions of the purified recombinant human AR or AKR1B10 enzyme, the substrate (e.g., glyceraldehyde for AKR1B10, DL-glyceraldehyde for AR), and the cofactor NADPH.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the enzyme solution, and the various concentrations of this compound.
-
Incubate the plate for a defined period at a controlled temperature (e.g., 15 minutes at 25°C).
-
Initiate the enzymatic reaction by adding the substrate and NADPH solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vivo Tumor Xenograft Study (Generalized)
This protocol outlines a general approach for evaluating the anti-cancer efficacy of a compound in a mouse xenograft model.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Subcutaneously inject a suspension of human cancer cells known to overexpress AKR1B10 (e.g., pancreatic or lung cancer cell lines) into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Monitoring:
-
Prepare a formulation of this compound for administration (e.g., in a vehicle like corn oil).
-
Administer this compound to the treatment group at one or more dose levels according to a defined schedule (e.g., once daily by oral gavage). The control group receives the vehicle only.
-
Measure tumor dimensions with calipers and calculate tumor volume at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a specified maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay), and western blotting to confirm the modulation of target signaling pathways.
-
Future Directions and Conclusion
The early-stage research on this compound suggests it is a compound of interest with a dual mechanism of action that could be leveraged for therapeutic benefit in oncology and diabetes. However, the current publicly available data is sparse. To fully assess its therapeutic potential, further comprehensive preclinical studies are required to establish:
-
In vivo efficacy: Demonstration of significant anti-tumor activity in relevant animal models of cancer and amelioration of complications in animal models of diabetes.
-
Pharmacokinetic profile: A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like qualities.
-
Safety and toxicity: Evaluation of its off-target effects and determination of a therapeutic window.
-
Selectivity: Further investigation into its selectivity for AR and AKR1B10 over other related aldo-keto reductases.
References
The Impact of MK-181 on Sorbitol Accumulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-181 is identified as an inhibitor of the enzyme aldose reductase (AR), a critical component of the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications through the conversion of glucose to sorbitol. The accumulation of intracellular sorbitol leads to osmotic stress and subsequent cellular damage in tissues that do not depend on insulin for glucose uptake. While the inhibitory activity of MK-181 against aldose reductase has been established with a defined IC50 value, publicly available scientific literature does not currently contain quantitative data on its specific impact on sorbitol accumulation in cellular or animal models. This guide provides a comprehensive overview of the mechanism of aldose reductase inhibitors, the established role of this class of compounds in mitigating sorbitol accumulation, and the detailed experimental protocols typically employed to evaluate such effects. The known biochemical properties of MK-181 are presented in the context of these established methodologies.
Introduction: The Polyol Pathway and Sorbitol-Induced Cellular Stress
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as those observed in diabetes mellitus, the hexokinase pathway becomes saturated, leading to an increased flux of glucose through the alternative polyol pathway.[1]
The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AKR1B1) with NADPH as a cofactor. Sorbitol, a sugar alcohol, does not readily diffuse across cell membranes and, in tissues lacking sufficient sorbitol dehydrogenase (SDH) activity to convert it to fructose, it accumulates intracellularly.[2] This accumulation creates a hyperosmotic environment within the cell, leading to an influx of water, cellular swelling, and ultimately, osmotic stress.[3] This process is a key contributor to the pathophysiology of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation.
Aldose reductase inhibitors (ARIs) are a class of therapeutic agents designed to block the activity of aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.[4]
MK-181: An Aldose Reductase Inhibitor
MK-181 has been identified as an inhibitor of aldose reductase. The primary publicly available data on this compound is its in vitro inhibitory potency.
Table 1: In Vitro Inhibitory Activity of MK-181
| Target Enzyme | IC50 (µM) |
| Aldose Reductase (AR) | 0.71 |
| Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) | 4.5 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that MK-181 is a potent inhibitor of aldose reductase. Its selectivity for aldose reductase over the related enzyme AKR1B10 suggests a potential for targeted therapeutic action. However, it is important to note that no peer-reviewed studies are currently available that demonstrate the quantitative effect of MK-181 on sorbitol accumulation in a cellular or in vivo context.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the polyol pathway and a typical workflow for evaluating the efficacy of an aldose reductase inhibitor like MK-181.
References
Investigating the Off-Target Effects of Selective Inhibitors: A Technical Guide
Disclaimer: Publicly available information on a compound specifically designated "MK181" is not available. This technical guide utilizes SRK-181 , a selective inhibitor of latent Transforming Growth Factor-beta 1 (TGF-β1), as a representative case study to delineate the principles and methodologies for investigating off-target effects. The experimental protocols and data presented are based on published preclinical studies of SRK-181 and established methodologies in pharmacology and drug development.
Introduction
The development of highly selective therapeutic agents is a cornerstone of modern drug discovery. While a molecule may be designed to interact with a specific primary target, off-target interactions can lead to unforeseen physiological effects, ranging from adverse events to unexpected therapeutic benefits. A thorough investigation of a drug candidate's selectivity profile is therefore a critical component of its preclinical assessment.
This guide provides an in-depth overview of the technical approaches used to investigate the off-target effects of a selective inhibitor, using SRK-181 as an illustrative example. SRK-181 is a fully human monoclonal antibody designed to selectively bind to and inhibit the activation of latent TGF-β1.[1][2] The rationale behind this selective approach is to overcome resistance to checkpoint inhibitors in cancer therapy while avoiding the dose-limiting toxicities associated with non-selective inhibition of multiple TGF-β isoforms.[1][3]
Data Presentation: Selectivity and Safety Profile of SRK-181
Quantitative assessment of a compound's binding affinity and activity against its intended target versus a panel of other related and unrelated biomolecules is fundamental to characterizing its selectivity.
| Target/Assay | SRK-181 Effect | Quantitative Data | Significance | Reference |
| Primary Target | ||||
| Latent TGF-β1 Binding | High-affinity binding | Picomolar affinity | Confirms potent engagement with the intended target. | [1] |
| Selectivity Assessment | ||||
| Latent TGF-β2 Binding | Minimal to no binding | Not specified | Demonstrates high selectivity for the TGF-β1 isoform over the closely related TGF-β2. | [1] |
| Latent TGF-β3 Binding | Minimal to no binding | Not specified | Further confirms isoform selectivity, which is hypothesized to improve the therapeutic window. | [1] |
| Active TGF-β isoforms | No binding | Not specified | Indicates specificity for the latent form of the growth factor, a key aspect of its mechanism. | [1] |
| Off-Target Functional Assays | ||||
| Human Platelet Function | No effect | Not specified | Suggests a low risk of interfering with normal platelet aggregation. | [1][2] |
| Cytokine Release (human PBMCs) | No induction | Not specified | Indicates a low potential for triggering pro-inflammatory cytokine responses. | [1][2] |
| Preclinical Safety | ||||
| 4-week Toxicology (Rat) | Well-tolerated | NOAEL: 200 mg/kg | Establishes a no-observed-adverse-effect level in a rodent species. | [1][2] |
| 4-week Toxicology (Monkey) | Well-tolerated | NOAEL: 300 mg/kg | Establishes a no-observed-adverse-effect level in a non-rodent primate species, providing a strong safety margin for human trials. | [1][2] |
NOAEL: No-Observed-Adverse-Effect Level PBMCs: Peripheral Blood Mononuclear Cells
Signaling Pathway Diagram
The diagram below illustrates the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β1 is synthesized as a latent complex, which upon activation, binds to its receptor and initiates a signaling cascade that can promote an immunosuppressive tumor microenvironment. SRK-181 is designed to bind to the latent TGF-β1 complex, preventing its activation and thereby abrogating its downstream effects.[4]
Experimental Protocols
Detailed and robust experimental design is crucial for accurately assessing off-target effects. Below are protocols for key experiments relevant to this investigation.
1. Kinome Profiling for Selectivity Assessment
This protocol provides a general methodology for screening a compound against a large panel of kinases to determine its selectivity profile.
-
Objective: To identify unintended kinase targets of an inhibitor.
-
Methodology:
-
Compound Preparation: Prepare the test inhibitor (e.g., this compound) at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to maximize the detection of potential off-target interactions.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases (typically >400).
-
Binding Assay: A common format is a competition binding assay. The inhibitor competes with a labeled, broad-spectrum kinase ligand for binding to each kinase in the panel. The amount of bound labeled ligand is inversely proportional to the binding affinity of the test inhibitor.
-
Data Analysis: Results are often expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test inhibitor. A common threshold for a significant "hit" is >90% inhibition at the tested concentration. Follow-up dose-response experiments are performed on these hits to determine IC50 or Kd values.
-
2. In Vitro TGF-β1 Activation Assay
This protocol is based on the methodology used to assess SRK-181's potency and selectivity.[1]
-
Objective: To measure the ability of SRK-181 to inhibit the activation of latent TGF-β1.
-
Methodology:
-
Cell Culture: Use a human cell line, such as LN229 glioblastoma cells, to overexpress latent TGF-β1 from different species (human, rat, cynomolgus monkey).
-
Reporter Cell Line: Employ a reporter cell line (e.g., CAGA12-luciferase) that contains a TGF-β-responsive promoter driving the expression of a reporter gene (luciferase).
-
Co-culture and Treatment: Co-culture the TGF-β1-expressing cells with the reporter cells in the presence of varying concentrations of SRK-181 or a vehicle control.
-
Measurement: After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
Data Analysis: Express the results as a percentage of the activity observed in the vehicle control. Fit the data to a dose-response inhibition curve to determine the IC50 value.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a drug engages with its intended target within the complex environment of a living cell.[5][6]
-
Objective: To confirm target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
-
Methodology:
-
Cell Treatment: Incubate intact cells with the test compound at various concentrations or with a vehicle control for a specified period (e.g., 1-3 hours).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells, often through repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins and cell debris.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a specific antibody via Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
4. Cytokine Release Assay
This assay is crucial for evaluating the potential of immunomodulatory drugs to cause adverse inflammatory responses.[1]
-
Objective: To determine if SRK-181 induces the release of pro-inflammatory cytokines from human immune cells.
-
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Cell Culture and Treatment: Culture the PBMCs and treat them with SRK-181 at various concentrations. Include positive controls (e.g., lipopolysaccharide) and negative (vehicle) controls.
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the cytokine levels in the SRK-181-treated samples to those in the control samples. A significant increase over the negative control would indicate a potential for cytokine release.
-
Experimental Workflow Diagram
The systematic investigation of off-target effects follows a logical progression from broad screening to specific validation, as depicted in the workflow below.
Conclusion
The investigation of off-target effects is a multi-faceted process that is integral to the preclinical development of any new therapeutic agent. As illustrated by the case of SRK-181, a highly selective inhibitor of latent TGF-β1, the goal is to build a comprehensive data package that confirms high-affinity on-target activity while demonstrating a lack of significant interactions with other proteins that could lead to toxicity.[1][2] By employing a systematic workflow that includes broad panel screening, secondary validation assays, and functional cellular studies, researchers can build a detailed selectivity profile. This profile is essential for understanding the compound's mechanism of action, predicting potential clinical side effects, and ultimately ensuring patient safety.
References
- 1. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Facebook [cancer.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for MK181, an Experimental ATR Inhibitor
Disclaimer: The following experimental protocols and data are based on the general characteristics of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors. Specific details for a compound designated "MK181" are not publicly available. Therefore, this document serves as a representative guide for researchers, scientists, and drug development professionals working with ATR inhibitors.
Introduction
This compound is a potent and selective inhibitor of the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR is activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.[1] Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1] By inhibiting ATR, this compound abrogates these protective mechanisms, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptotic cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with p53 or ATM deficiencies.[2][3]
These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture, including methods for assessing its cytotoxic effects, impact on cell cycle progression, and induction of apoptosis.
Data Presentation
Table 1: In Vitro Potency of this compound Against Various Kinases
| Kinase | IC50 (nM) |
| ATR | < 10 |
| ATM | > 1000 |
| DNA-PKcs | > 1000 |
| mTOR | > 1000 |
| PI3Kα | > 1000 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | EC50 (nM) for Cell Viability (72h) |
| HT29 | Colon | Mutant | 150 |
| HCT116 | Colon | Wild-type | 450 |
| MDA-MB-468 | Breast | Mutant | 120 |
| MCF7 | Breast | Wild-type | 500 |
| A549 | Lung | Wild-type | 600 |
| NCI-H1299 | Lung | Null | 200 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the ATR signaling pathway. This pathway is a central regulator of the cellular response to DNA damage and replication stress.
Experimental Protocols
Cell Viability Assay
This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or equivalent
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium. A common concentration range to test is 0.01 to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Western Blot Analysis for Phospho-Chk1
This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, Chk1.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours) or exposing the cells to UV radiation (e.g., 10 J/m²).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical consequence of ATR inhibition.
References
- 1. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis [mdpi.com]
Application Notes and Protocols for the Use of miR-181 in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing modulators of the microRNA-181 (miR-181) family in preclinical animal models of diabetes and its associated complications. The protocols outlined below are based on published research and are intended to serve as a detailed resource for investigating the therapeutic potential of miR-181.
Introduction to miR-181 in Diabetes
The miR-181 family, comprising several members including miR-181a, miR-181b, and miR-181c, has emerged as a critical regulator in various physiological and pathological processes. Recent studies have highlighted its significant role in glucose homeostasis, insulin sensitivity, and the pathogenesis of diabetic complications.[1][2] Dysregulation of miR-181 expression has been observed in both diabetic patients and animal models, suggesting that targeting this microRNA family could be a novel therapeutic strategy for diabetes and its related disorders.[1][3]
Members of the miR-181 family exert their effects by post-transcriptionally regulating the expression of key genes involved in critical signaling pathways such as the PI3K/AKT and MAPK pathways.[4][5] For instance, miR-181b has been shown to improve glucose metabolism by targeting the phosphatase PHLPP2, which enhances AKT signaling in the vascular endothelium of adipose tissue.[2][6][7][8] Conversely, altered levels of miR-181a are associated with diabetic nephropathy and neuropathy.[1][9]
These notes will detail protocols for the systemic administration of miR-181b mimics to ameliorate insulin resistance in a diet-induced obesity model, as well as localized and systemic strategies to modulate miR-181a for the study of diabetic complications.
Experimental Protocols
Protocol 1: Systemic Delivery of miR-181b Mimics in a Diet-Induced Obesity (T2D) Mouse Model
This protocol describes the use of miR-181b mimics to improve glucose homeostasis and insulin sensitivity in a mouse model of type 2 diabetes induced by a high-fat diet (HFD).[6][7]
Objective: To investigate the therapeutic effect of restoring miR-181b levels on insulin resistance and glucose metabolism in obese mice.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Induction of Diabetes: Mice are fed a high-fat diet (60% of calories from fat) for 12 weeks to induce obesity, insulin resistance, and hyperglycemia.[6]
Materials:
-
miR-181b mimic (chemically synthesized, double-stranded microRNA mimic)
-
Negative control microRNA mimic (a sequence with no known biological targets)
-
In vivo grade transfection reagent or saline for injection
-
Insulin, Glucose
-
Standard laboratory equipment for intravenous injections, blood collection, and glucose/insulin measurements.
Experimental Workflow:
References
- 1. karger.com [karger.com]
- 2. MicroRNA Point to New Targets For Diabetes | Clinical And Molecular Dx [labroots.com]
- 3. MicroRNA-181 in cardiovascular disease: emerging biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The microRNA miR-181 is a critical cellular metabolic rheostat essential for NKT cell ontogenesis and lymphocyte development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between MiRNAs/lncRNAs and PI3K/AKT signaling pathway in diabetes mellitus: Mechanistic and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. MicroRNA-181b Improves Glucose Homeostasis and Insulin Sensitivity by Regulating Endothelial Function in White Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective effect inhibiting the expression of miR-181a on the diabetic corneal nerve in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRK-181 (Linavonkibart) in In Vivo Studies
A Note on Nomenclature: Extensive research for "MK-181" in the context of in vivo studies did not yield significant public data. However, a well-documented compound with a similar designation, SRK-181 (also known as linavonkibart) , is a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1) with substantial preclinical and clinical data. The following application notes and protocols are based on the available information for SRK-181. It is presumed that "MK-181" may be a typographical error or an alternative internal designation for SRK-181. Researchers should verify the identity of their specific compound.
Introduction
SRK-181, or linavonkibart, is a fully human IgG4 monoclonal antibody designed to selectively target and inhibit the activation of latent TGFβ1.[1][2] The transforming growth factor-beta (TGFβ) signaling pathway, particularly the TGFβ1 isoform, is frequently dysregulated in cancer and contributes to an immunosuppressive tumor microenvironment, thereby hindering anti-tumor immune responses.[3][4] By preventing the activation of latent TGFβ1, SRK-181 aims to restore anti-tumor immunity and overcome resistance to immune checkpoint inhibitors.[3][4][5] These notes provide an overview of the dosage and administration of SRK-181 in preclinical in vivo studies to guide researchers in designing their experiments.
Mechanism of Action: TGFβ1 Signaling Pathway
TGFβ1 is secreted as a latent complex, which, upon activation, binds to its receptors on the cell surface, initiating a signaling cascade. This cascade primarily involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. In the tumor microenvironment, this signaling can suppress the activity of immune cells, such as CD8+ T cells, and promote tumor progression.[3] SRK-181 specifically binds to the latent form of TGFβ1, preventing its activation and subsequent downstream signaling.[3][5]
Quantitative Data Summary
The following tables summarize the dosages of SRK-181 used in 4-week toxicology studies in Sprague-Dawley rats and cynomolgus monkeys.[3]
Table 1: SRK-181 Dosage in 4-Week GLP Toxicology Study (Rat)
| Species | Strain | Sex | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Duration |
| Rat | Sprague-Dawley | Male & Female | Intravenous (IV) bolus | 30, 100, 200 | Once weekly | 4 weeks (5 doses total) |
Table 2: SRK-181 Dosage in 4-Week GLP Toxicology Study (Cynomolgus Monkey)
| Species | Strain | Sex | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Duration |
| Monkey | Cynomolgus | Male & Female | Intravenous (IV) bolus | 30, 100, 300 | Once weekly | 4 weeks (5 doses total) |
Key Findings from Preclinical Toxicology Studies:
-
SRK-181 was well-tolerated in both rats and cynomolgus monkeys at the tested doses.[3][5]
-
No treatment-related adverse findings were observed in clinical observations, body weight, food consumption, or other standard toxicological endpoints.[3]
-
The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 200 mg/kg in rats and 300 mg/kg in monkeys, which were the highest doses tested in the respective studies.[5]
Experimental Protocols
Below is a generalized protocol for a 4-week intravenous toxicology study based on the preclinical evaluation of SRK-181.[3] This protocol should be adapted to the specific research question and institutional guidelines.
Protocol: 4-Week Intravenous Toxicology Study of SRK-181 in Rats
1. Objective: To assess the safety and tolerability of SRK-181 following once-weekly intravenous administration for 4 weeks in Sprague-Dawley rats.
2. Materials:
-
SRK-181 (appropriate formulation for IV injection)
-
Vehicle control (e.g., sterile saline or as specified by the formulation)
-
Sprague-Dawley rats (equal numbers of males and females)
-
Standard laboratory animal housing and diet
-
Equipment for intravenous injection, blood collection, and clinical pathology analysis
3. Experimental Design:
-
Animal Model: Healthy, young adult Sprague-Dawley rats.
-
Group Allocation: Animals are randomly assigned to dose groups, including a vehicle control group and multiple SRK-181 dose groups (e.g., 30, 100, 200 mg/kg). A recovery group may also be included for the high dose and control groups.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least 7 days prior to the start of the study.
4. Dosing and Administration:
-
Route: Intravenous (IV) bolus injection, typically via the tail vein.
-
Frequency: Once weekly for 4 consecutive weeks (a total of 5 doses).
-
Volume: The injection volume should be consistent across all groups and based on the most recent body weight.
5. In-Life Monitoring and Measurements:
-
Clinical Observations: Conducted daily to check for any signs of toxicity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmic Examinations: Performed prior to the study and at termination.
6. Terminal Procedures:
-
Necropsy: A full necropsy is performed on all animals. For the main study groups, this occurs one day after the last dose (Day 30). For recovery groups, necropsy is performed after a 4-week recovery period.
-
Clinical Pathology: Blood samples are collected for hematology, coagulation, and serum chemistry analysis. Urine samples are collected for urinalysis.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues is collected, preserved, and examined microscopically.
7. Data Analysis:
-
Statistical analysis is performed to compare the dose groups to the vehicle control group for all quantitative data.
Considerations for Efficacy Studies
For efficacy studies in tumor models, the dosage and administration schedule may need to be optimized. The preclinical toxicology data provide a starting point for selecting safe and well-tolerated doses. Efficacy studies may involve co-administration with other therapies, such as anti-PD-1 antibodies, as has been done in the clinical development of SRK-181.[1][2] Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be valuable in predicting human pharmacokinetics from preclinical data and in selecting appropriate doses for first-in-human studies.[6]
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific experimental design. All in vivo studies should be conducted in accordance with applicable regulations and guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Phase 1 study (DRAGON) of SRK-181 (linavonkibart), a latent TGFβ1 inhibitor, combined with pembrolizumab in patients with anti-PD1 resistant advanced solid tumors: Updated results of expansion part. - ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assaying Aldose Reductase Activity with MK-181
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assaying the activity of aldose reductase (AR), a key enzyme in the polyol pathway, and evaluating the inhibitory effects of MK-181. Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[1][2] Consequently, AR is a significant therapeutic target for drug development.[1]
The primary method for determining AR activity is a spectrophotometric assay that monitors the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.[3][4] This protocol is adaptable for screening potential aldose reductase inhibitors (ARIs) like MK-181.
I. Quantitative Data Summary
The following table summarizes the inhibitory potency of MK-181 against aldose reductase.
| Compound | Target Enzyme | IC50 Value (µM) |
| MK-181 | Aldose Reductase (AR) | 0.71[5][6] |
| MK-181 | AKR1B10 | 4.5[5][6] |
II. Signaling Pathway and Experimental Workflow
The diagrams below illustrate the polyol pathway and a typical experimental workflow for screening aldose reductase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. bmrservice.com [bmrservice.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols: A Comparative Analysis of AKR1B10 Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two prominent methodologies for targeting the aldo-keto reductase family 1 member B10 (AKR1B10) in cancer research: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with MK-181 (Fidarestat). Herein, we present comprehensive application notes, detailed experimental protocols, and a summary of quantitative data to guide researchers in selecting the most appropriate strategy for their experimental needs.
Introduction
Aldo-keto reductase family 1 member B10 (AKR1B10) is a promising therapeutic target in oncology. Its overexpression has been implicated in the development and progression of various cancers, including pancreatic, breast, and hepatocellular carcinoma. AKR1B10 is involved in multiple cellular processes such as detoxification of cytotoxic carbonyls, regulation of retinoic acid signaling, and lipid metabolism, all of which can contribute to carcinogenesis and chemoresistance.[1][2] Consequently, strategies to inhibit AKR1B10 function are of significant interest in cancer drug development.
This document explores two distinct approaches to modulate AKR1B10 activity:
-
Lentiviral shRNA Knockdown: A genetic approach that provides stable and long-term suppression of AKR1B10 expression. This method is invaluable for studying the long-term consequences of AKR1B10 loss of function.
-
MK-181 (Fidarestat) Treatment: A pharmacological approach using a small molecule inhibitor. Fidarestat, an aldose reductase inhibitor, has been shown to also inhibit AKR1B10.[3][4][5] This method allows for acute and reversible inhibition of AKR1B10 enzymatic activity.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies investigating the effects of AKR1B10 knockdown and inhibition on key cancer cell behaviors. It is important to note that the data for shRNA knockdown and inhibitor treatment are derived from different studies and may not be directly comparable due to variations in cell lines, experimental conditions, and the specific inhibitor used (Oleanolic Acid in the case of the direct comparison with shRNA).
Table 1: Effect on Pancreatic Cancer Cell Proliferation (Colony Formation Assay)
| Treatment | Cell Line | Result | Fold Change vs. Control | p-value | Reference |
| AKR1B10 shRNA | CD18 | 67 ± 9.5 colonies/HPF | ~2.5-fold decrease | < 0.01 | [1][6] |
| Vector Control | CD18 | 170 ± 3.7 colonies/HPF | - | - | [1][6] |
| Oleanolic Acid (30 µM) | CD18 | Dose-dependent inhibition | IC50 at 30 µM | Not specified | [1][6] |
Table 2: Effect on Pancreatic Cancer Cell Migration (Wound Healing Assay)
| Treatment | Cell Line | % Wound Closure (48 hours) | Fold Change vs. Control | p-value | Reference |
| AKR1B10 shRNA | CD18 | 51.9 ± 5.7% | ~1.7-fold decrease | < 0.01 | [1][6] |
| Vector Control | CD18 | 88.9 ± 3.0% | - | - | [1][6] |
Table 3: Effect on Pancreatic Cancer Cell Invasion (Transwell Assay)
| Treatment | Cell Line | Invasion Index | Fold Change vs. Control | p-value | Reference |
| AKR1B10 shRNA | CD18 | 0.27 | ~3.7-fold decrease | < 0.05 | [1][6] |
| Vector Control | CD18 | 1.00 | - | - | [1][6] |
Table 4: Effect of Fidarestat on Hepatocellular Carcinoma (HCC) Cell Viability
| Treatment | Cell Line | Concentration | Effect | Reference |
| Fidarestat | Huh7 | 10 µM | Significant reduction in cell viability | [3] |
| Fidarestat | MHCC97L, Hep3B, Hepa1-6 | 10 µM | Inhibitory effect on cell viability | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of AKR1B10
Objective: To achieve stable knockdown of AKR1B10 expression in a target cancer cell line.
Materials:
-
Lentiviral vector containing shRNA targeting human AKR1B10 (and a non-targeting control shRNA vector)
-
HEK293T packaging cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Target cancer cell line
-
Complete cell culture medium
-
Puromycin (or other selection antibiotic)
-
Polybrene
-
Phosphate-buffered saline (PBS)
-
6-well and 96-well culture plates
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
(Optional) Concentrate the viral particles by ultracentrifugation.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate to be 50-70% confluent on the day of transduction.
-
Prepare transduction medium containing complete culture medium, lentiviral supernatant, and polybrene (final concentration 4-8 µg/mL).
-
Replace the existing medium with the transduction medium.
-
Incubate for 12-24 hours.
-
Replace the transduction medium with fresh complete culture medium.
-
-
Selection of Transduced Cells:
-
After 24-48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium.
-
Maintain the selection for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are completely killed.
-
Expand the surviving puromycin-resistant cells.
-
-
Verification of Knockdown:
-
Confirm the reduction of AKR1B10 protein expression by Western Blot analysis.
-
(Optional) Quantify the reduction of AKR1B10 mRNA expression by qRT-PCR.
-
Protocol 2: MK-181 (Fidarestat) Treatment and Cytotoxicity Assay
Objective: To determine the cytotoxic effect of MK-181 (Fidarestat) on a target cancer cell line.
Materials:
-
MK-181 (Fidarestat)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Target cancer cell line
-
Complete cell culture medium
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of MK-181 in DMSO.
-
Prepare serial dilutions of MK-181 in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of MK-181. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Western Blot for AKR1B10 Knockdown Verification
Objective: To confirm the reduction of AKR1B10 protein expression following shRNA-mediated knockdown.
Materials:
-
Cell lysates from AKR1B10 shRNA and control shRNA transduced cells
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AKR1B10
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse the cells and quantify the protein concentration of each sample.
-
Prepare samples for loading by mixing with Laemmli buffer and boiling.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AKR1B10 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Conclusion
Both lentiviral shRNA knockdown and MK-181 (Fidarestat) treatment represent viable strategies for investigating the role of AKR1B10 in cancer. The choice between these methods will depend on the specific research question. Lentiviral shRNA offers a powerful tool for studying the long-term consequences of AKR1B10 depletion, while pharmacological inhibition with MK-181 provides a means to assess the acute effects of blocking its enzymatic activity. The protocols and data presented in this document serve as a comprehensive resource for researchers embarking on studies targeting AKR1B10.
References
- 1. Knockdown or inhibition of Aldo-keto reductase 1B10 inhibits pancreatic carcinoma growth via modulating Kras - E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fidarestat induces glycolysis of NK cells through decreasing AKR1B10 expression to inhibit hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fidarestat induces glycolysis of NK cells through decreasing AKR1B10 expression to inhibit hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown or inhibition of aldo-keto reductase 1B10 inhibits pancreatic carcinoma growth via modulating Kras-E-cadherin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of KEAP1-NRF2 Pathway Inhibitors
A Note on the Target Compound: Initial searches for "MK-181" in the context of the KEAP1-NRF2 pathway have indicated that this compound is primarily documented as an aldose reductase inhibitor. While the KEAP1-NRF2 pathway is a critical target for therapeutic intervention in oxidative stress-related diseases, direct evidence linking MK-181 to this pathway is not prominent in the current scientific literature. Therefore, these application notes will focus on the principles and protocols for high-throughput screening (HTS) of potent and selective inhibitors of the KEAP1-NRF2 protein-protein interaction, which can be applied to any investigational compound targeting this pathway.
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, KEAP1, a substrate adaptor protein for a CUL3-based E3 ubiquitin ligase, targets NRF2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of NRF2.[2] In response to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This stabilizes NRF2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[3]
Constitutive activation of the NRF2 pathway, often through mutations in KEAP1 or NRF2, is implicated in cancer progression and chemoresistance. Conversely, activation of the NRF2 pathway through the inhibition of the KEAP1-NRF2 protein-protein interaction (PPI) is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including neurodegenerative diseases, inflammatory conditions, and diabetic complications.[4][5][6] High-throughput screening (HTS) assays are essential for the discovery of novel small-molecule inhibitors of the KEAP1-NRF2 PPI.[1][7][8]
Signaling Pathway
The KEAP1-NRF2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Caption: The KEAP1-NRF2 Signaling Pathway.
High-Throughput Screening Assays
A variety of HTS assays can be employed to identify and characterize inhibitors of the KEAP1-NRF2 interaction. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assays
These assays directly measure the interaction between purified KEAP1 and NRF2 proteins.
1. Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous technique that measures the disruption of the KEAP1-NRF2 complex.[8][9][10][11][12] A fluorescently labeled peptide derived from the NRF2 binding motif (e.g., FAM-NRF2 peptide) is used. When bound to the larger KEAP1 protein, the labeled peptide tumbles slowly in solution, resulting in a high fluorescence polarization value. Small molecule inhibitors that disrupt this interaction cause the release of the labeled peptide, which then tumbles more rapidly, leading to a decrease in fluorescence polarization.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay that can be used to monitor the KEAP1-NRF2 interaction.[7] In this setup, KEAP1 and an NRF2-derived peptide are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., allophycocyanin) fluorophore, respectively. When the complex is intact, excitation of the donor leads to energy transfer to the acceptor and a specific FRET signal. Inhibitors that disrupt the interaction will lead to a decrease in the FRET signal.
Cell-Based Assays
These assays measure the downstream consequences of KEAP1-NRF2 inhibition in a cellular context.
1. Antioxidant Response Element (ARE) Reporter Assay
This is a widely used cell-based assay to screen for NRF2 activators.[3] A stable cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an ARE promoter. Compounds that inhibit the KEAP1-NRF2 interaction will lead to NRF2 stabilization, nuclear translocation, and subsequent activation of the ARE promoter, resulting in a measurable increase in the reporter signal.
2. NRF2 Nuclear Translocation Assay
This assay directly visualizes or quantifies the movement of NRF2 from the cytoplasm to the nucleus upon pathway activation.[8][13] High-content imaging systems can be used to automate the quantification of nuclear NRF2 fluorescence in cells treated with test compounds. Alternatively, enzyme fragment complementation (EFC) assays can be employed where NRF2 is fused to a small enzyme fragment and a larger, inactive fragment is localized in the nucleus. Upon NRF2 translocation, the fragments combine to form an active enzyme that generates a detectable signal.[8][13]
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) HTS Assay for KEAP1-NRF2 Inhibitors
Caption: Workflow for a Fluorescence Polarization HTS Assay.
Materials:
-
Purified recombinant human KEAP1 protein
-
Fluorescently labeled NRF2 peptide (e.g., FAM-labeled 16-mer peptide containing the ETGE motif)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT)
-
Low-volume, black, flat-bottom microplates (e.g., 384- or 1536-well)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., a known inhibitor and DMSO) into the microplate.
-
Reagent Preparation: Prepare a master mix of KEAP1 protein and FAM-NRF2 peptide in assay buffer at 2x the final desired concentration.
-
Reagent Addition: Add the KEAP1/FAM-NRF2 peptide master mix to all wells of the microplate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: ARE-Luciferase Reporter Cell-Based HTS Assay
Caption: Workflow for an ARE-Luciferase Reporter HTS Assay.
Materials:
-
A stable cell line expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc)
-
Cell culture medium and supplements
-
White, opaque microplates suitable for cell culture and luminescence readings
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells into the microplates at an optimized density.
-
Incubation: Incubate the plates overnight to allow for cell attachment.
-
Compound Treatment: Add the test compounds to the cells.
-
Incubation: Incubate the cells for a period sufficient to allow for NRF2 activation and luciferase expression (e.g., 6-24 hours).
-
Lysis and Signal Detection: Add the luciferase assay reagent, which lyses the cells and contains the substrate for the luciferase reaction.
-
Detection: Measure the luminescence signal on a plate reader.
-
Data Analysis: Calculate the fold activation of the ARE reporter for each compound relative to the vehicle control.
Data Presentation
Quantitative data from HTS assays should be presented in a clear and structured format to facilitate the identification and prioritization of hit compounds.
Table 1: Representative Data from a KEAP1-NRF2 FP HTS Assay
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| DMSO | - | 250 | 0% |
| Inhibitor_X | 10 | 125 | 100% |
| Hit_1 | 10 | 150 | 80% |
| Hit_2 | 10 | 180 | 56% |
| Non-Hit | 10 | 245 | 4% |
Table 2: Representative Data from an ARE-Luciferase Reporter HTS Assay
| Compound ID | Concentration (µM) | Luminescence (RLU) | Fold Activation |
| DMSO | - | 10,000 | 1.0 |
| Activator_Y | 10 | 150,000 | 15.0 |
| Hit_1 | 10 | 120,000 | 12.0 |
| Hit_2 | 10 | 90,000 | 9.0 |
| Non-Hit | 10 | 12,000 | 1.2 |
Conclusion
The KEAP1-NRF2 signaling pathway is a compelling target for the development of novel therapeutics for a range of diseases. The HTS assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of small-molecule inhibitors of the KEAP1-NRF2 protein-protein interaction. A multi-faceted screening approach, combining both biochemical and cell-based assays, is recommended for a comprehensive evaluation of potential drug candidates.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress and NRF2/KEAP1/ARE Pathway in Diabetic Kidney Disease (DKD): New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of impaired Nrf2-Keap1 pathway to oxidative stress and inflammation in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithnj.com [researchwithnj.com]
- 8. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. KEAP1-Nrf2 Inhibitor Screening Assay Kit | BPS Bioscience | Biomol.com [biomol.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. westbioscience.com [westbioscience.com]
- 13. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application of NKTR-181 in Diabetic Neuropathy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to chronic pain. Current treatment options provide limited efficacy for many patients, highlighting the need for novel therapeutic agents. NKTR-181 (oxycodegol) is a novel, long-acting, selective full mu-opioid agonist.[1][2] Its unique characteristic is a polyethylene glycol (PEG) chain attached to the oxycodol pharmacophore, which is designed to slow its rate of entry across the blood-brain barrier.[3][4] This property is intended to provide potent pain relief with a reduced potential for the euphoric effects that contribute to the abuse and addiction potential of traditional opioids.[1][2] While clinical trials have primarily focused on chronic low back pain, the analgesic properties of NKTR-181 make it a compound of interest for investigation in other chronic pain states, including diabetic neuropathy.[4][5]
These application notes provide an overview of the potential application of NKTR-181 in preclinical diabetic neuropathy studies, including its mechanism of action, and detailed protocols for its evaluation in rodent models.
Mechanism of Action
NKTR-181 is a selective mu-opioid receptor (MOR) agonist.[3] MORs are G-protein coupled receptors located throughout the central and peripheral nervous systems that play a crucial role in pain modulation. Activation of MORs by agonists like NKTR-181 leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
The key feature of NKTR-181 is its slow rate of entry into the central nervous system (CNS).[4][6] This is attributed to its PEGylated structure, which increases its hydrodynamic size and polarity, thereby limiting its ability to rapidly cross the blood-brain barrier.[4] This kinetic profile is hypothesized to dissociate the analgesic effects from the rapid dopamine surge in the brain's reward pathways that is associated with the euphoria of conventional opioids.[1]
Data Presentation
The following tables summarize key quantitative data for NKTR-181 from preclinical and clinical studies. It is important to note that these data were not generated in diabetic neuropathy-specific models but provide a basis for dose selection and expected pharmacokinetic profiles.
Table 1: Preclinical Pharmacokinetics and Analgesic Efficacy of NKTR-181
| Parameter | Species | Model | Route of Administration | Dose Range | Key Findings | Reference |
| Analgesic Efficacy | Rat, Mouse | Hot-Water Tail-Flick | Oral, Intraperitoneal | 10-1000 mg/kg (oral, mouse); 70-210 mg/kg (i.p., mouse) | Dose- and time-related antinociception with efficacy similar to morphine. Slower onset of peak effect compared to morphine. | [7][8] |
| Pharmacokinetics | Rat | N/A | N/A | N/A | Slower rate of CNS uptake compared to commonly used opioids. | [9] |
| Elimination Half-Life | Human | Healthy Volunteers | Oral | 100-400 mg | Approximately 14 hours. | [1] |
Table 2: Clinical Efficacy of NKTR-181 in Chronic Low Back Pain
| Study Phase | Patient Population | Dosing Regimen | Primary Outcome | Results | Reference |
| Phase 3 (SUMMIT-07) | Opioid-naïve patients with chronic low back pain | 100-400 mg twice daily | Change in weekly average pain score from baseline | Significant reduction in pain scores compared to placebo. | [4][10] |
| Phase 3 (SUMMIT-07) | Opioid-naïve patients with chronic low back pain | 100-400 mg twice daily | Patient Global Impression of Change | Over 51% of patients reported their condition as "improved" or "very much improved". | [5] |
| Long-Term Safety (SUMMIT-08 LTS) | Patients with chronic low back pain or other chronic noncancer pain | 100-600 mg twice daily | Safety and Tolerability | Generally well-tolerated with low rates of opioid-related adverse events. | [11] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of NKTR-181 in a rodent model of diabetic neuropathy.
Induction of Diabetic Neuropathy (Streptozotocin-Induced Model)
This protocol describes the induction of type 1 diabetes in rodents, which subsequently leads to the development of neuropathic pain.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Saline solution (0.9% NaCl)
-
Glucometer and test strips
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Administer a single intraperitoneal (i.p.) injection of STZ to the rodents. A common dose for rats is 50-65 mg/kg and for mice is 150-200 mg/kg.[12]
-
Administer an equivalent volume of citrate buffer to the control group.
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Allow 4-8 weeks for the development of diabetic neuropathy, which can be confirmed by behavioral testing.
Assessment of Neuropathic Pain
These behavioral tests are used to quantify the sensory abnormalities associated with diabetic neuropathy.
a. Mechanical Allodynia (von Frey Test)
Materials:
-
Set of von Frey filaments with varying bending forces
-
Elevated wire mesh platform
Procedure:
-
Acclimatize the animal in an individual clear plastic chamber on the wire mesh platform for at least 15 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low force and increasing in force.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Administer NKTR-181 or vehicle at the desired dose and route of administration.
-
Measure the PWT at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to assess the analgesic effect.
b. Thermal Hyperalgesia (Hargreaves Plantar Test)
Materials:
-
Plantar test apparatus (radiant heat source)
-
Glass floor enclosure
Procedure:
-
Acclimatize the animal in a plastic chamber on the glass floor of the apparatus for at least 15 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer. The timer automatically stops when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Measure the paw withdrawal latency (PWL).
-
Administer NKTR-181 or vehicle and measure the PWL at various time points post-administration.
Pharmacokinetic Analysis
This protocol outlines the collection of samples for determining the concentration of NKTR-181 in the blood.
Materials:
-
Syringes and needles
-
Anticoagulant tubes (e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Administer a single dose of NKTR-181 to the animals.
-
Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to separate plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
Visualizations
Caption: Signaling pathway of NKTR-181 at the mu-opioid receptor.
Caption: Experimental workflow for evaluating NKTR-181.
References
- 1. New Data for NKTR-181, a First-in-Class Investigational Opioid to Treat Chronic Low Back Pain in Adult Patients New to Opioid Therapy, Presented at College on Problems of Drug Dependence 80th Annual Scientific Meeting | Nektar Therapeutics [ir.nektar.com]
- 2. NKTR-181: A Novel Mu-Opioid Analgesic with Inherently Low Abuse Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. New Opioid Relieves Pain Without the ‘High’ — Pain News Network [painnewsnetwork.org]
- 6. NKTR-181 (oxycodegol): What is it and is it FDA approved? - Drugs.com [drugs.com]
- 7. Preclinical Assessment of the Analgesic Pharmacology of NKTR-181 in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Assessment of the Analgesic Pharmacology of NKTR-181 in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nektar Addiction-Resistant Opioid Reduces Chronic Pain in Late-Stage Study - TheStreet [thestreet.com]
- 11. Long-term Safety and Tolerability of NKTR-181 in Patients with Moderate to Severe Chronic Low Back Pain or Chronic Noncancer Pain: A Phase 3 Multicenter, Open-Label, 52-Week Study (SUMMIT-08 LTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
MK181 as a Tool for Studying Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) Function in Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member B10 (AKR1B10) is a cytosolic NADPH-dependent reductase that has emerged as a significant player in the landscape of cancer biology.[1] Overexpressed in a variety of solid tumors, including hepatocellular carcinoma, lung cancer, and breast cancer, AKR1B10 is implicated in multiple mechanisms that contribute to tumorigenesis and cancer progression.[1][2] These mechanisms include the detoxification of cytotoxic carbonyls, regulation of retinoic acid levels, and modulation of fatty acid synthesis and lipid metabolism.[1][3] Given its differential expression in tumor versus normal tissues and its multifaceted role in cancer cell biology, AKR1B10 presents an attractive target for cancer diagnosis and therapy.[2]
MK181 is a selective inhibitor of AKR1B10, and as such, it serves as a valuable chemical tool for elucidating the specific functions of this enzyme in cancer. By inhibiting the enzymatic activity of AKR1B10, researchers can probe its downstream effects on cellular signaling, metabolism, and overall cancer cell phenotype. These application notes provide a comprehensive guide for utilizing this compound to investigate the role of AKR1B10 in cancer, complete with detailed protocols for key experiments and data presentation guidelines. While specific quantitative data for this compound is limited in publicly available literature, this document provides a framework for its application and includes data for other known AKR1B10 inhibitors to serve as a reference.
Data Presentation: Quantitative Analysis of AKR1B10 Inhibition
The following tables summarize the types of quantitative data that can be generated when studying AKR1B10 and its inhibition.
Table 1: Inhibitory Activity of Selected Compounds against AKR1B10. This table provides a template for organizing inhibitory concentration (IC50) data for various compounds, which is crucial for determining the potency and selectivity of an inhibitor like this compound.
| Compound | AKR1B10 IC50 (nM) | AKR1B1 IC50 (nM) | Selectivity (AKR1B1/AKR1B10) | Cancer Cell Line(s) Tested | Reference(s) |
| This compound | Data to be determined | Data to be determined | Data to be determined | e.g., A549, HepG2, MCF-7 | |
| PHPC | 6 | ~12 | ~2 | U937 | [1] |
| Oleanolic Acid | Value | Value | 1370 | HT29 | [1] |
| Tolrestat | 10 | Value | Value | COS-1 | [2] |
| Zopolrestat | Value | Value | Value | Value | [4] |
Values for some compounds are not explicitly stated in the provided search results and are indicated as "Value". Researchers should consult the primary literature for specific data.
Table 2: Cellular Effects of AKR1B10 Inhibition in Cancer Models. This table outlines the expected functional consequences of inhibiting AKR1B10 in cancer cells, providing a basis for interpreting experimental results obtained with this compound.
| Cellular Process | Effect of AKR1B10 Inhibition | Cancer Model(s) | Key Proteins/Pathways Affected | Reference(s) |
| Cell Proliferation | Decreased | U937, HT29, HCT-8 | c-Myc, Cyclin D1 | [1][2] |
| Apoptosis | Increased | HCT-8, NCI-H460 | Caspases, Bax | [2] |
| Cell Migration & Invasion | Decreased | OSCC cells, HCC cells | MMP2, MMP9, E-cadherin | [3][5] |
| Epithelial-Mesenchymal Transition (EMT) | Reversed (inhibition of EMT) | OSCC cells, HCC cells | E-cadherin, N-cadherin, Vimentin | [3][5] |
| Glycolysis | Decreased | OSCC cells | HK2 | [5] |
| Fatty Acid Synthesis | Decreased | Breast cancer cells | Acetyl-CoA Carboxylase α (ACCA) | [1] |
| Retinoic Acid Signaling | Increased | - | Retinoic Acid Receptors (RAR/RXR) | [1][5] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the function of AKR1B10 using the inhibitor this compound.
AKR1B10 Enzyme Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified AKR1B10. The assay monitors the NADPH-dependent reduction of a substrate, such as DL-glyceraldehyde.[6]
Materials:
-
Purified recombinant human AKR1B10 protein
-
This compound
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
Prepare a stock solution of DL-glyceraldehyde in water (e.g., 100 mM).
-
Prepare a stock solution of NADPH in buffer (e.g., 10 mM).
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the this compound dilutions (or DMSO for control) to each well.
-
Add 178 µL of sodium phosphate buffer to each well.
-
Add 10 µL of purified AKR1B10 enzyme solution (final concentration e.g., 0.3 µM).[4]
-
Add 10 µL of NADPH solution (final concentration e.g., 200 µM).[6]
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of DL-glyceraldehyde solution (final concentration e.g., 10 mM) to each well to start the reaction.[6]
-
-
Measure Activity:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells overexpressing AKR1B10.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, MCF-7)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of this compound concentration to determine the IC50 value.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the impact of this compound on key signaling proteins downstream of AKR1B10, such as the PI3K/AKT and ERK pathways.[3][7]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: AKR1B10, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., IC50 concentration) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins to total proteins between treated and untreated samples.
-
Analysis of Lipid Droplets
AKR1B10 is involved in lipid metabolism, and its inhibition may alter the formation and accumulation of lipid droplets.[1]
Materials:
-
Cancer cell line of interest
-
This compound
-
Fluorescent neutral lipid stain (e.g., Nile Red or BODIPY 493/503)
-
Formaldehyde for cell fixation
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment:
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
-
Staining:
-
Wash cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Wash with PBS.
-
Stain with Nile Red (e.g., 1 µg/mL) or BODIPY 493/503 (e.g., 1 µg/mL) in PBS for 10-15 minutes at room temperature, protected from light.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the lipid droplets using a fluorescence microscope.
-
Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).
-
Alternatively, for a more quantitative population-level analysis, cells can be stained in suspension and analyzed by flow cytometry.
-
Analysis of Retinoic Acid Metabolism
AKR1B10 reduces retinaldehyde to retinol, thereby decreasing the cellular pool of retinoic acid.[1][5] Inhibition of AKR1B10 should therefore lead to an increase in retinoic acid levels.
Materials:
-
Cancer cell line of interest
-
This compound
-
All-trans-retinaldehyde
-
Extraction solvents (e.g., hexane, ethanol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Pre-treat cells with this compound for a specified time.
-
Add all-trans-retinaldehyde to the culture medium and incubate for a defined period (e.g., 1-4 hours).
-
-
Retinoid Extraction:
-
Harvest the cells and wash with PBS.
-
Extract retinoids from the cell pellet and the culture medium using an organic solvent extraction method (e.g., Folch method with chloroform/methanol).
-
-
HPLC Analysis:
-
Dry the organic phase under nitrogen and reconstitute the residue in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Separate the retinoids using an appropriate mobile phase gradient.
-
Detect and quantify all-trans-retinoic acid, all-trans-retinaldehyde, and all-trans-retinol by monitoring the absorbance at a specific wavelength (e.g., 340 nm).
-
-
Data Analysis:
-
Compare the levels of the different retinoids in this compound-treated cells versus control cells to determine the effect of AKR1B10 inhibition on retinoic acid metabolism.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of AKR1B10 function in cancer.
Caption: AKR1B10 signaling in cancer and the inhibitory action of this compound.
References
- 1. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of retinoic acid and retinol during differentiation of F9 embryonal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1B10 accelerates glycolysis through binding HK2 to promote the malignant progression of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Aldo-Keto Reductases 1B1 and 1B10: A Comparative Study on their Enzyme Activity toward Electrophilic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MK181 Efficacy in Reducing Sorbitol Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intracellular sorbitol levels, resulting from the reduction of glucose by aldose reductase in the polyol pathway, are implicated in the pathogenesis of diabetic complications. MK181 is an inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2][3] By blocking this enzyme, this compound is expected to reduce the accumulation of intracellular sorbitol.[4][5] These application notes provide detailed protocols for assessing the efficacy of this compound in reducing sorbitol levels in various biological samples.
The primary mechanism of action involves the inhibition of aldose reductase, which catalyzes the conversion of glucose to sorbitol.[4][5] Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to sorbitol accumulation, causing osmotic stress and subsequent cellular damage. Aldose reductase inhibitors like this compound aim to mitigate these effects.
Data Presentation
The following tables provide a structured format for presenting quantitative data on sorbitol levels as a measure of this compound efficacy.
Table 1: In Vitro Efficacy of this compound in Cultured Cells
| Cell Line | Glucose Concentration (mM) | This compound Concentration (µM) | Incubation Time (hours) | Sorbitol Level (nmol/mg protein) | % Sorbitol Reduction |
| Retinal Pericytes | 30 | 0 (Control) | 24 | 0 | |
| 30 | 0.1 | 24 | |||
| 30 | 1 | 24 | |||
| 30 | 10 | 24 | |||
| Schwann Cells | 50 | 0 (Control) | 48 | 0 | |
| 50 | 0.1 | 48 | |||
| 50 | 1 | 48 | |||
| 50 | 10 | 48 |
Table 2: Ex Vivo Efficacy of this compound in Tissue Explants
| Tissue Source | Animal Model | Glucose Concentration (mM) | This compound Concentration (µM) | Incubation Time (hours) | Sorbitol Level (nmol/g tissue) | % Sorbitol Reduction |
| Lens | Diabetic Rat | 30 | 0 (Control) | 24 | 0 | |
| 30 | 1 | 24 | ||||
| 30 | 10 | 24 | ||||
| Sciatic Nerve | Diabetic Mouse | 50 | 0 (Control) | 48 | 0 | |
| 50 | 1 | 48 | ||||
| 50 | 10 | 48 |
Table 3: In Vivo Efficacy of this compound in an Animal Model of Diabetes
| Animal Model | Treatment Group | Duration of Treatment | Tissue | Sorbitol Level (nmol/g tissue) | % Sorbitol Reduction vs. Diabetic Control |
| Streptozotocin-induced Diabetic Rat | Non-diabetic Control | 8 weeks | Sciatic Nerve | N/A | |
| Diabetic Control | 8 weeks | Sciatic Nerve | 0 | ||
| This compound (10 mg/kg/day) | 8 weeks | Sciatic Nerve | |||
| This compound (30 mg/kg/day) | 8 weeks | Sciatic Nerve | |||
| Non-diabetic Control | 8 weeks | Lens | N/A | ||
| Diabetic Control | 8 weeks | Lens | 0 | ||
| This compound (10 mg/kg/day) | 8 weeks | Lens | |||
| This compound (30 mg/kg/day) | 8 weeks | Lens |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of Sorbitol in Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a highly sensitive and specific method for sorbitol quantification.[6][7]
Materials:
-
Tissues: Lens, sciatic nerve, retina, kidney
-
Reagents:
-
Methanol
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sorbitol standard
-
Internal Standard (e.g., xylitol)
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
GC-MS system with a suitable column (e.g., silicone OV-225 coated)[6]
-
Procedure:
-
Sample Preparation: a. Excise tissues and immediately freeze in liquid nitrogen. b. Weigh the frozen tissue. c. Homogenize the tissue in 10 volumes of ice-cold methanol. d. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. e. Collect the supernatant. f. Add a known amount of internal standard to the supernatant. g. Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[6]
-
Derivatization: a. To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[6] b. Cap the vial tightly and vortex for 1 minute. c. Heat the mixture at 70°C for 30 minutes.[6] d. Cool to room temperature before injection into the GC-MS.
-
GC-MS Analysis: a. GC Conditions:
- Column: Silicone OV-225 coated capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium.
- Injection Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. b. MS Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for sorbitol-TMS and the internal standard-TMS derivatives.
-
Quantification: a. Prepare a standard curve by derivatizing known amounts of sorbitol standard with the internal standard. b. Calculate the ratio of the peak area of sorbitol to the peak area of the internal standard for both standards and samples. c. Determine the concentration of sorbitol in the samples by comparing their peak area ratios to the standard curve.[6]
Protocol 2: Quantification of Sorbitol in Tissues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is considered the gold standard for its high sensitivity and specificity.[6]
Materials:
-
Tissues: As in Protocol 1.
-
Reagents:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ammonium acetate
-
Sorbitol standard
-
Isotope-labeled internal standard (e.g., Sorbitol-¹³C₆)
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system with a suitable column (e.g., Luna 5 µm NH₂ 100A)[8]
-
Procedure:
-
Sample Preparation: a. Follow steps 1a-1e from Protocol 1. b. Add a known amount of isotope-labeled internal standard to the supernatant. c. (Optional) Perform solid-phase extraction for sample cleanup if significant matrix effects are observed. d. Evaporate the supernatant to dryness. e. Reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis: a. LC Conditions:
- Column: Luna 5 µm NH₂ 100A (150 x 4.6 mm) or equivalent.[8]
- Mobile Phase A: Water with 0.1% ammonium acetate.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with 90% B, decrease to 50% B over 10 minutes, hold for 2 minutes, then return to 90% B and equilibrate.
- Flow Rate: 0.8 mL/min.[8]
- Column Temperature: 40°C.[8] b. MS/MS Conditions:
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode.[8]
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for sorbitol and the internal standard.
-
Quantification: a. Prepare a standard curve using known concentrations of sorbitol standard and a fixed concentration of the internal standard. b. Calculate the ratio of the peak area of sorbitol to the peak area of the internal standard for both standards and samples. c. Determine the concentration of sorbitol in the samples from the standard curve.
Protocol 3: Enzymatic Assay for Sorbitol Quantification
This method is based on the specific enzymatic reaction of sorbitol dehydrogenase (SDH).[6]
Materials:
-
Tissues or Cells: As in Protocol 1.
-
Reagents:
-
Sorbitol Assay Buffer (e.g., 0.1 M Tris-HCl, pH 9.0)
-
Nicotinamide adenine dinucleotide (NAD⁺) solution
-
Sorbitol Dehydrogenase (SDH) enzyme solution
-
Sorbitol standard
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
Microplate reader capable of measuring absorbance at 340 nm
-
Procedure:
-
Sample Preparation: a. Homogenize tissue or lyse cells in ice-cold assay buffer. b. Centrifuge the homogenate/lysate at 10,000 x g for 10 minutes at 4°C to pellet debris.[6] c. Collect the supernatant for the assay.
-
Assay Procedure: a. Prepare a standard curve of sorbitol in the assay buffer. b. In a 96-well plate, add in the following order to each well:
- 50 µL of sample supernatant or sorbitol standard.
- 100 µL of NAD⁺ solution. c. Mix and incubate at 37°C for 10 minutes. d. Measure the initial absorbance at 340 nm (A_initial). e. Add 20 µL of SDH enzyme solution to each well. f. Incubate at 37°C for 30 minutes. g. Measure the final absorbance at 340 nm (A_final).[6]
-
Calculation: a. Calculate the change in absorbance (ΔA = A_final - A_initial) for each standard and sample. b. Subtract the ΔA of the blank (no sorbitol) from all readings. c. Plot the corrected ΔA for the standards against their concentrations to generate a standard curve. d. Determine the sorbitol concentration in the samples from the standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow
Caption: General workflow for the assessment of this compound efficacy in reducing sorbitol levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The aldose reductase inhibitor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase inhibitors and their potential for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of AKR1B10 Expression Following MK181 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the analysis of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) protein expression in cultured cancer cells after treatment with the hypothetical therapeutic compound MK181. The protocol outlines the complete workflow, including cell culture, this compound treatment, protein extraction, quantification, and subsequent immunodetection of AKR1B10 by Western blot. Additionally, this note presents a hypothetical signaling pathway illustrating the potential mechanism of action for this compound and a data table to guide expected results.
Introduction
Aldo-keto reductase 1B10 (AKR1B10) is an enzyme that is overexpressed in several types of cancers, including breast, lung, and liver cancer.[1][2] Its elevated expression is often correlated with tumor progression, metastasis, and resistance to chemotherapy.[1][3] Consequently, AKR1B10 is considered a promising therapeutic target for cancer treatment. This compound is a hypothetical small molecule inhibitor designed to modulate oncogenic pathways. This document details the use of Western blotting to quantify changes in AKR1B10 protein levels in cancer cells following treatment with this compound, providing researchers with a robust method to assess compound efficacy. The protocol is optimized for a human breast cancer cell line (e.g., BT-20) but can be adapted for other relevant cell lines.
Materials and Reagents
-
Cell Line: BT-20 (or other suitable cancer cell line with known AKR1B10 expression)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4][5]
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast 12% polyacrylamide gels, running buffer, and loading buffer
-
Transfer System: PVDF membranes, transfer buffer, and electroblotting apparatus
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-AKR1B10 polyclonal antibody (e.g., Novus Biologicals, NBP1-44998)[6]
-
Mouse anti-GAPDH monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence-compatible imager
Experimental Protocol
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed BT-20 cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from the 10 mM DMSO stock. Aspirate the old medium from the cells and replace it with a medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Part 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer (containing protease/phosphatase inhibitors) to each well.[5]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new clean, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. Ensure consistent protein loading for the Western blot by equalizing sample concentrations.[7]
Part 3: Western Blot Analysis
-
Sample Preparation: Mix a calculated volume of each lysate (containing 20-30 µg of total protein) with 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against AKR1B10 (diluted 1:1000 in 5% BSA/TBST) and the primary antibody against GAPDH (diluted 1:5000 in 5% BSA/TBST) with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:10,000 in 5% milk/TBST) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Add ECL detection substrate to the membrane according to the manufacturer’s protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range and not saturated.[7][9]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[10] Normalize the intensity of the AKR1B10 band (~36 kDa) to the corresponding GAPDH band intensity for each sample to correct for loading variations.[11]
Expected Results & Data Presentation
Treatment of AKR1B10-expressing cancer cells with an effective inhibitor is expected to result in a dose- and time-dependent decrease in AKR1B10 protein levels. The quantitative data obtained from densitometry analysis should be summarized in a table for clear comparison.
Table 1: Hypothetical Quantitative Analysis of AKR1B10 Expression
| This compound Concentration (µM) | Treatment Time (hours) | Normalized AKR1B10 Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 48 | 1.00 | ± 0.08 |
| 1 | 48 | 0.75 | ± 0.06 |
| 5 | 48 | 0.42 | ± 0.05 |
| 10 | 48 | 0.18 | ± 0.03 |
| 5 | 24 | 0.65 | ± 0.07 |
| 5 | 72 | 0.21 | ± 0.04 |
Note: Data are presented as mean ± SD from three independent experiments (n=3). Intensity values are normalized to the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for Western blot analysis of AKR1B10.
Hypothetical Signaling Pathway
Research suggests that AKR1B10 expression can be influenced by signaling pathways such as the PI3K/AKT pathway.[2][12] Overexpression of AKR1B10 has been shown to activate PI3K, AKT, and the downstream transcription factor NF-κB.[8][12] The hypothetical inhibitor this compound may act by disrupting this signaling cascade, leading to reduced AKR1B10 expression.
Caption: Hypothetical this compound signaling pathway.
References
- 1. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aldo-keto-reductases-akr1b1-and-akr1b10-in-cancer-molecular-mechanisms-and-signaling-networks - Ask this paper | Bohrium [bohrium.com]
- 4. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Aldo-keto Reductase 1B10/AKR1B10 Antibody (NBP1-44998): Novus Biologicals [novusbio.com]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. AKR1B10 promotes breast cancer cell proliferation and migration via the PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. betalifesci.com [betalifesci.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry (IHC) Staining of Tissues Treated with MK-181
A Note on "MK-181": The designation "MK-181" is associated with several distinct therapeutic agents in development and research. This document focuses on two prominent investigational drugs often associated with this or similar identifiers in oncology:
-
SRK-181 (Linavonkibart): A selective inhibitor of latent Transforming Growth Factor-beta 1 (TGF-β1), a key cytokine involved in immune suppression within the tumor microenvironment.
-
ABBV-181 (Budigalimab): An anti-Programmed Cell Death Protein 1 (PD-1) monoclonal antibody, a type of immune checkpoint inhibitor.
These application notes will provide detailed protocols and context for researchers studying the effects of these agents in tissue samples, with a primary focus on SRK-181.
Part 1: SRK-181 (Linavonkibart) Treated Tissues
Application Note: Assessing Pharmacodynamic Effects of SRK-181 with Immunohistochemistry
Introduction SRK-181 is a fully human monoclonal antibody that selectively targets and inhibits the activation of latent TGF-β1.[1][2][3][4] In many advanced solid tumors, TGF-β1 promotes an immunosuppressive tumor microenvironment (TME), which can lead to resistance to immune checkpoint inhibitors.[2][5] By preventing TGF-β1 activation, SRK-181 aims to reverse this immunosuppression, enhance anti-tumor immunity, and restore sensitivity to treatments like anti-PD-1 therapy.[6][7]
Immunohistochemistry (IHC) is a critical tool for evaluating the pharmacodynamic effects of SRK-181 in preclinical and clinical settings. It allows for the direct visualization and quantification of changes in the cellular composition and signaling pathways within the TME of treated tissues. Key applications include assessing the infiltration of effector immune cells and analyzing the status of downstream TGF-β signaling components.
SRK-181 Mechanism of Action and the TGF-β1 Signaling Pathway SRK-181 binds to the latent form of TGF-β1, preventing its release and subsequent binding to its receptors on the cell surface. This abrogates the canonical SMAD signaling cascade, which is responsible for the immunosuppressive effects of TGF-β1, such as inhibiting T-cell proliferation and promoting regulatory T-cell (Treg) function.
Data Presentation: Expected IHC Outcomes
Clinical trial data (DRAGON, NCT04291079) suggests that treatment with SRK-181 in combination with anti-PD-1 therapy is associated with an enhanced pro-inflammatory microenvironment.[5][8] Specifically, an increased infiltration of CD8+ T-cells into tumors has been observed.[5][7][9] Quantitative analysis of IHC slides is essential to substantiate these findings.
Table 1: Illustrative Quantitative IHC Data from SRK-181 Treated Tissues
| Biomarker | Pre-Treatment (cells/mm²) | Post-Treatment (cells/mm²) | Fold Change | P-value | Rationale |
| CD8 | 50 ± 15 | 250 ± 60 | 5.0 | <0.01 | Measures infiltration of cytotoxic T-lymphocytes. |
| FoxP3 | 80 ± 20 | 65 ± 18 | 0.81 | >0.05 | Marker for regulatory T-cells (Tregs); a decrease may indicate reduced immunosuppression. |
| p-SMAD2/3 | 75% ± 10% | 20% ± 8% | 0.27 | <0.01 | Measures downstream TGF-β pathway activation; a decrease indicates target engagement. |
| Granzyme B | 40 ± 12 | 180 ± 50 | 4.5 | <0.01 | Marker of cytotoxic T-cell activity. |
Note: Data are illustrative and intended to represent the expected trends based on the mechanism of action.
Experimental Protocols
Workflow for IHC Analysis of SRK-181 Treated Tissues
The overall process involves careful tissue handling, robust staining, and systematic analysis to ensure reproducible and meaningful results.
Protocol 1: General IHC Staining for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a standard framework that can be adapted for various antibodies.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Peroxidase/Alkaline Phosphatase Blocking Solution
-
Protein Block Solution (e.g., 5% Normal Goat Serum)
-
Primary Antibody (diluted in antibody diluent)
-
HRP-conjugated Secondary Antibody/Polymer System
-
DAB Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Rinse gently in running deionized water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Place slides in a staining container with Antigen Retrieval Buffer.
-
Heat at 95-100°C for 20-30 minutes (pressure cooker or water bath).
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
Rinse slides with Wash Buffer: 2 changes, 5 minutes each.
-
-
Blocking:
-
Incubate slides with Peroxidase Blocking Solution for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with Wash Buffer.
-
Apply Protein Block solution and incubate for 20-30 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the protein block (do not rinse).
-
Apply the appropriately diluted primary antibody (e.g., anti-CD8).
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse slides with Wash Buffer: 3 changes, 5 minutes each.
-
Apply the HRP-conjugated secondary antibody or polymer system.
-
Incubate for 30-60 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with Wash Buffer: 3 changes, 5 minutes each.
-
Prepare fresh DAB substrate solution according to the manufacturer's instructions.
-
Apply DAB solution and monitor color development under a microscope (typically 1-5 minutes).
-
Stop the reaction by immersing slides in deionized water.
-
-
Counterstaining and Dehydration:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water for 5-10 minutes.
-
Dehydrate slides through graded ethanol series (70%, 95%, 100%).
-
Clear in Xylene: 2 changes, 5 minutes each.
-
-
Mounting:
-
Apply a drop of permanent mounting medium and coverslip the slide.
-
Protocol 2: Specific Protocol for CD8 Staining
-
Primary Antibody: Rabbit Monoclonal Anti-CD8 (e.g., clone SP57 or similar). Dilution to be optimized (typically 1:100 - 1:250).
-
Antigen Retrieval: Use Citrate Buffer (pH 6.0).
-
Positive Control: Human tonsil or lymph node tissue.
-
Localization: Membranous and/or cytoplasmic.
-
Interpretation: Quantify the number of positively stained lymphocytes per unit area (cells/mm²) in the tumor core and invasive margin.
Part 2: ABBV-181 (Budigalimab) Treated Tissues
Application Note: PD-L1 IHC as a Predictive Biomarker
Introduction ABBV-181 (Budigalimab) is an anti-PD-1 monoclonal antibody that blocks the interaction between PD-1 on T-cells and its ligand, PD-L1, which is often expressed on tumor cells.[10][11][12] This interaction inhibits T-cell activity; blocking it can restore anti-tumor immunity. The expression of PD-L1 on tumor cells and immune cells, as detected by IHC, is a widely used predictive biomarker to identify patients who are more likely to respond to anti-PD-1/PD-L1 therapies.[13][14]
Several FDA-approved PD-L1 IHC assays are available, each associated with a specific antibody clone and scoring system.[15][16]
Protocol Summary: PD-L1 Staining (e.g., Clone 28-8) A validated and standardized protocol, often performed on an automated staining platform, is crucial for clinical applications.
-
Platform: Dako Autostainer Link 48.[15]
-
Antigen Retrieval: EnVision FLEX Target Retrieval Solution, Low pH.[15]
-
Detection: EnVision FLEX visualization system.[15]
-
Positive Control: Non-small cell lung cancer (NSCLC) cell line pellet with known PD-L1 expression or tonsil tissue.[14]
Data Presentation: PD-L1 Scoring Systems PD-L1 expression is not simply recorded as positive or negative. It is quantified using specific scoring algorithms depending on the tumor type and regulatory approval.
Table 2: Common Scoring Systems for PD-L1 IHC
| Scoring System | Description | Calculation | Primary Use Cases |
| Tumor Proportion Score (TPS) | The percentage of viable tumor cells showing partial or complete membrane staining at any intensity. | (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100 | NSCLC |
| Combined Positive Score (CPS) | The ratio of PD-L1 stained cells (tumor cells, lymphocytes, macrophages) to the total number of viable tumor cells. | (Number of all PD-L1 positive cells / Total number of viable tumor cells) x 100 | Head & Neck, Urothelial, Gastric Cancer |
| Immune Cell (IC) Score | The percentage of the tumor area occupied by PD-L1 staining immune cells of any intensity. | (Area of tumor occupied by PD-L1 positive immune cells / Total tumor area) x 100 | Urothelial, Triple-Negative Breast Cancer |
The calculated score is then compared to a clinically defined cutoff (e.g., TPS ≥1% or ≥50%) to determine patient eligibility for therapy.[16]
References
- 1. miR-181b/Notch2 overcome chemoresistance by regulating cancer stem cell-like properties in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ckb.genomenon.com [ckb.genomenon.com]
- 3. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study (DRAGON) of SRK-181 (linavonkibart), a latent TGFβ1 inhibitor, combined with pembrolizumab in patients with anti-PD1 resistant advanced solid tumors: Updated results of expansion part. - ASCO [asco.org]
- 6. Facebook [cancer.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. ascopubs.org [ascopubs.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. First-in-human phase 1 study of budigalimab, an anti-PD-1 inhibitor, in patients with non-small cell lung cancer and head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Model Informed Dosing Regimen and Phase I Results of the Anti-PD-1 Antibody Budigalimab (ABBV-181) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Budigalimab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Atlas of PD-L1 for Pathologists: Indications, Scores, Diagnostic Platforms and Reporting Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for Measuring the IC50 of MK-181 for Aldose Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased activity of AR and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[2][3] Therefore, inhibitors of aldose reductase are of significant interest as potential therapeutic agents for the management of these conditions. MK-181 is an inhibitor of aldose reductase. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of MK-181 against aldose reductase.
Signaling Pathway: The Polyol Pathway
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in states of hyperglycemia, the increased intracellular glucose concentration leads to the saturation of the glycolytic pathway, shunting excess glucose into the polyol pathway.
The first and rate-limiting step is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The accumulation of sorbitol and the subsequent increase in fructose contribute to cellular stress and the development of diabetic complications.
References
- 1. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review [mdpi.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Following Modulation of miR-181
Introduction
MicroRNA-181 (miR-181) is a small non-coding RNA molecule that plays a significant role in regulating various cellular processes, including apoptosis or programmed cell death.[1][2][3] Dysregulation of miR-181 expression has been implicated in several diseases, including cancer and neurodegenerative disorders.[1][2] These application notes provide a comprehensive overview and a detailed protocol for analyzing apoptosis by flow cytometry in cells where miR-181 levels have been experimentally modulated.
Principle
The analysis of apoptosis by flow cytometry typically involves the use of fluorescent markers that identify key features of apoptotic cells. A common method is the dual staining of cells with Annexin V and Propidium Iodide (PI).
-
Annexin V: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this phospholipid is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label early apoptotic cells.[4][5]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells, where it stains the nucleus red.[4][5]
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal).
Mechanism of miR-181 in Apoptosis
The miR-181 family of microRNAs can either promote or inhibit apoptosis depending on the cellular context and the specific target genes.[2][6]
-
Pro-apoptotic effects: In some cancer cells, such as certain leukemias, upregulation of miR-181a has been shown to promote apoptosis by downregulating the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2).[2][7]
-
Anti-apoptotic effects: Conversely, in other contexts like Parkinson's disease models, overexpression of miR-181a has been shown to have an inhibitory effect on apoptosis.[1] Suppression of miR-181a, on the other hand, can promote apoptosis by activating signaling pathways such as p38 MAPK/JNK.[1]
Given its diverse roles, studying the effect of modulating miR-181 levels on apoptosis is crucial for understanding its function in different biological systems and for potential therapeutic applications.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the role of miR-181 in apoptosis.
| Cell Line | Treatment | Apoptosis Analysis Method | Result | Reference |
| K562 (Chronic Myelogenous Leukemia) | As4S4 (induces miR-181 downregulation) | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptosis. | [7] |
| L929 (Murine Fibroblasts) | miR-181b mimic + TNF-α | Flow Cytometry (Annexin V/PI) | Significant enhancement of TNF-α induced apoptosis. | [8] |
| U87 and U118 (Glioma cells) | miR-181 mimic | Annexin V/PI staining | Induction of apoptosis. | [9] |
| Primary Astrocytes | miR-181a inhibitor | Glucose deprivation-induced apoptosis assay | Reduced apoptosis, mitochondrial dysfunction, and loss of mitochondrial membrane potential. | [6] |
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway of how miR-181 can influence apoptosis.
References
- 1. MicroRNA-181a Regulates Apoptosis and Autophagy Process in Parkinson’s Disease by Inhibiting p38 Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-Terminal Kinases (JNK) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. miR-181 targets multiple Bcl-2 family members and influences apoptosis and mitochondrial function in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miR-181 interacts with signaling adaptor molecule DENN/MADD and enhances TNF-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA-181 inhibits the proliferation, drug sensitivity and invasion of human glioma cells by targeting Selenoprotein K (SELK) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MK-181 (SRK-181/Linavonkibart)
Welcome to the technical support center for the research-grade monoclonal antibody, MK-181. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, reconstitution, and troubleshooting for the use of MK-181 in experimental settings. The information provided is based on established best practices for therapeutic monoclonal antibodies.
Frequently Asked Questions (FAQs)
Q1: In what form is research-grade MK-181 typically supplied?
A1: To ensure maximum stability during shipping and storage, research-grade monoclonal antibodies like MK-181 are frequently supplied as a lyophilized (freeze-dried) powder. This may appear as a white powder, a small pellet, or a thin, crystalline film on the bottom of the vial.
Q2: What is the appropriate solvent for reconstituting lyophilized MK-181?
A2: Always consult the manufacturer's product-specific datasheet for the recommended reconstitution solvent. Typically, sterile, high-purity water (e.g., Sterile Water for Injection, USP) or a specific sterile buffer is required. Using an unapproved solvent can adversely affect the antibody's pH, stability, and solubility.
Q3: What should I do if I observe particulates or cloudiness in the solution after reconstitution?
A3: The presence of particulates or a cloudy appearance can signify either incomplete dissolution or, more critically, antibody aggregation. It is imperative not to use a solution with visible particulates in any experiment. For a detailed course of action, please refer to the Troubleshooting Guide below.
Q4: How should the reconstituted MK-181 solution be stored?
A4: Proper storage is critical to maintaining the antibody's activity. Once reconstituted, the solution should be aliquoted into single-use volumes and stored at ≤ -20°C or, for longer-term storage, at -80°C. This practice minimizes freeze-thaw cycles, which can lead to protein degradation and aggregation. For short-term storage (i.e., less than one week), refrigeration at 2-8°C may be permissible, but this should be confirmed with the supplier's guidelines.[1]
Q5: Is it acceptable to vortex the MK-181 solution to aid dissolution?
A5: No. Monoclonal antibodies are sensitive to mechanical stress. Vigorous agitation, such as vortexing or shaking, can introduce shear stress that leads to denaturation and aggregation, rendering the antibody inactive.[2] Gentle mixing techniques, such as slow swirling or inverting the vial several times, are the recommended methods for dissolution.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the reconstitution and handling of monoclonal antibodies.
| Issue | Potential Cause | Recommended Action |
| Visible particles, cloudiness, or opalescence after reconstitution | 1. Incomplete Dissolution: The antibody has not fully dissolved into the solvent. 2. Incorrect Reconstitution Solvent: Use of a buffer with the wrong pH or ionic strength. 3. Antibody Aggregation: Improper handling (e.g., vigorous shaking), or the antibody's intrinsic properties may have led to aggregation. 4. Poor Water Quality: The use of non-sterile or low-purity water can introduce contaminants. | 1. Allow the vial to stand at room temperature for an additional 15-30 minutes, with occasional gentle swirling.[2] 2. Double-check the product datasheet to confirm the correct reconstitution solvent. 3. If aggregation is the suspected cause, the product may be compromised. If advised by the supplier, sterile filtration using a low-protein-binding 0.22 µm PVDF filter may be attempted. However, do not use the solution if particulates persist. 4. Always use high-purity, sterile water or the buffer specified by the manufacturer. |
| Observed Loss of Biological Activity | 1. Multiple Freeze-Thaw Cycles: Repeated changes in temperature can denature the antibody. 2. Improper Storage Temperature: Storing at a temperature warmer than recommended can accelerate degradation. 3. Extended Storage at Room Temperature: Leaving the antibody solution out on the bench for prolonged periods can lead to a loss of activity. 4. Denaturation from Harsh Handling: Mechanical stress from vigorous mixing can damage the antibody's structure. | 1. Prepare single-use aliquots of the reconstituted antibody to avoid the damaging effects of repeated freezing and thawing. 2. Verify that the antibody is consistently stored at the correct temperature as indicated on the datasheet. 3. Minimize the duration the antibody is kept at room temperature during experimental setup. 4. Always handle the antibody solution gently, avoiding any form of vigorous agitation. |
| Inconsistent or Non-Reproducible Experimental Results | 1. Inaccurate Initial Concentration: Errors in adding the reconstitution solvent can lead to incorrect antibody concentration. 2. Antibody Degradation Over Time: Using older aliquots or a batch that has been stored for an extended period. 3. Presence of Low-Level Aggregates: Small, non-visible aggregates can interfere with binding and biological activity.[3] | 1. Ensure that a calibrated pipette is used to add the precise volume of reconstitution solvent. 2. Whenever possible, use a fresh aliquot for each experiment to ensure consistency. 3. If subtle aggregation is suspected, advanced analytical techniques like size-exclusion chromatography (SEC-HPLC) or dynamic light scattering (DLS) may be required for quality control. |
Data Presentation
Table 1: Common Excipients in Monoclonal Antibody Formulations and Their Functions
The formulation of a monoclonal antibody is a complex mixture designed to ensure its stability and efficacy. Below are common excipients and their roles.
| Excipient Category | Example(s) | Primary Function(s) |
| Buffering Agents | Histidine, Acetate, Citrate, Phosphate | Maintain the pH of the solution within a narrow, optimal range to ensure antibody stability and prevent aggregation. |
| Stabilizers / Bulking Agents | Sucrose, Trehalose, Mannitol, Glycine | Provide a stable structure for the lyophilized cake and protect the antibody from degradation during the freeze-drying process and subsequent storage.[4][5] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | Prevent aggregation at interfaces (air-water, container surface) and minimize protein loss due to surface adsorption. |
| Viscosity Reducers | Arginine, Sodium Chloride | Used in high-concentration formulations to reduce viscosity, ensuring the product can be administered effectively.[6] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized MK-181
This protocol provides a general guideline for the reconstitution of a lyophilized monoclonal antibody. It is imperative to always adhere to the manufacturer-specific datasheet provided with your product.
Materials:
-
Vial of lyophilized MK-181
-
Sterile, high-purity water or the specific reconstitution buffer recommended by the supplier
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes for aliquoting
-
Calibrated micropipettes and sterile, low-retention pipette tips
Procedure:
-
Pre-Reconstitution Centrifugation: Before opening the vial, centrifuge it briefly at a low speed (e.g., 1,000 x g) for 1-2 minutes. This will pellet the lyophilized powder at the bottom of the vial, preventing any loss of material that may be on the cap or walls.[1][7]
-
Solvent Addition: Carefully uncap the vial in a sterile environment. Using a calibrated micropipette, slowly and gently add the exact volume of the recommended reconstitution solvent down the inner side of the vial.
-
Dissolution: Gently swirl the vial to mix the contents. Under no circumstances should you vortex or shake the vial. To ensure complete dissolution, allow the vial to stand at room temperature for 15-30 minutes, with occasional, gentle swirling.[2]
-
Visual Inspection: Following the dissolution period, visually inspect the solution for clarity. A successfully reconstituted antibody should be a clear, colorless solution, free of any particulates.
-
Aliquoting: To prevent contamination and the damaging effects of multiple freeze-thaw cycles, it is highly recommended to aliquot the reconstituted antibody into single-use, sterile, low-protein-binding polypropylene tubes.
-
Storage: Immediately place the aliquots into storage at the recommended temperature (typically ≤ -20°C or -80°C for long-term stability).
Mandatory Visualization
Caption: Recommended workflow for the reconstitution of lyophilized MK-181.
Caption: Simplified signaling pathway of TGF-β1 and the inhibitory action of MK-181.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. support.biossusa.com [support.biossusa.com]
- 3. Conformational stability and aggregation of therapeutic monoclonal antibodies studied with ANS and thioflavin T binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. agrisera.com [agrisera.com]
Technical Support Center: Optimizing MK-181 Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using MK-181, a small molecule agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), in cell-based assays. Proper concentration optimization is critical for obtaining robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is MK-181 and what is its mechanism of action?
The primary signaling event following TREM2 activation is the phosphorylation of the downstream kinase, Syk (Spleen tyrosine kinase).[1][3] This initiates a cascade of events that modulate microglial activity, promoting a protective and anti-inflammatory phenotype.[4][5]
Q2: What are the key cell-based assays for evaluating MK-181 activity?
A2: The primary assays for characterizing MK-181's bioactivity include:
-
Target Engagement Assays: These assays confirm direct binding of the compound to the TREM2 receptor. Techniques like Microscale Thermophoresis (MST) can be used to determine the binding affinity (dissociation constant, Kd).
-
Syk Phosphorylation Assays: As a direct downstream indicator of TREM2 activation, measuring the level of phosphorylated Syk (pSyk) in cell lysates via Western Blot or ELISA is a common functional assay.[1]
-
Phagocytosis Assays: These functional assays assess the ability of microglia to engulf substrates like fluorescently labeled amyloid-beta oligomers or apoptotic neurons after treatment with MK-181.[1][3]
-
Cytotoxicity Assays: It is crucial to determine the concentration range at which MK-181 may induce cell death. Standard assays like MTT, LDH release, or live/dead cell staining are recommended.
Q3: What cell types are appropriate for testing MK-181?
A3: The most relevant cell types are those that endogenously express TREM2 and its co-receptor DAP12. These include:
-
Primary Microglia: Isolated from rodent models.
-
Induced Pluripotent Stem Cell (iPSC)-derived Microglia (hiMGLs): A human-relevant model system.
-
Engineered Cell Lines: HEK293 cells co-transfected to express human TREM2 and DAP12 can be used for initial screening and signaling studies.[1]
Experimental Protocols & Data Presentation
Determining Optimal MK-181 Concentration
The optimal concentration of MK-181 will vary depending on the cell type and the specific assay. A typical workflow involves a dose-response experiment to identify the concentration that yields the desired biological effect without inducing cytotoxicity.
Workflow for Concentration Optimization
Caption: Workflow for optimizing MK-181 concentration.
Recommended Concentration Ranges
The following table summarizes suggested starting concentration ranges for various assays. Note that these are starting points and should be optimized for your specific experimental conditions.
| Assay Type | Cell Type | Suggested Concentration Range (µM) | Incubation Time |
| Cytotoxicity (MTT/LDH) | Primary Microglia, hiMGLs | 0.1 - 100 | 24 - 48 hours |
| Syk Phosphorylation | HEK-hTREM2/DAP12, hiMGLs | 0.01 - 30 | 15 - 60 minutes |
| Phagocytosis | Primary Microglia, hiMGLs | 0.1 - 50 | 4 - 24 hours |
This data is synthesized from typical small molecule screening protocols and should be adapted.
Detailed Protocol: Syk Phosphorylation Assay
-
Cell Plating: Plate TREM2-expressing cells (e.g., hiMGLs) in a 12-well plate and culture until they reach 80-90% confluency.
-
Serum Starvation: Replace the culture medium with a serum-free medium for 2-4 hours prior to treatment.
-
MK-181 Treatment: Prepare serial dilutions of MK-181 in serum-free media. Aspirate the medium from the cells and add the MK-181 dilutions. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the treatment media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against phospho-Syk (pSyk) and total Syk. Use a loading control like GAPDH or β-actin to ensure equal loading.
-
Analysis: Quantify the band intensities for pSyk and total Syk. Normalize the pSyk signal to the total Syk signal to determine the fold-change in phosphorylation relative to the vehicle control.
Troubleshooting Guide
Problem 1: No significant increase in Syk phosphorylation or phagocytosis after MK-181 treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal MK-181 Concentration | Perform a wider dose-response curve. The initial concentrations may be too low. Increase the upper limit of the concentration range tested. |
| Poor Compound Solubility | Visually inspect the media for precipitation at high concentrations. Ensure the final DMSO concentration is low (<0.5%) and consistent across all conditions. |
| Incorrect Incubation Time | Syk phosphorylation is a rapid event. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the peak response time. |
| Low TREM2/DAP12 Expression | Verify the expression levels of TREM2 and its signaling partner DAP12 in your cell model using qPCR or Western Blot. Low expression will result in a weak signal. |
| Cell Health Issues | Ensure cells are healthy and not overly confluent before starting the experiment. Poor cell health can dampen signaling responses. |
Problem 2: High background signal or variability between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure even cell seeding density across all wells. Edge effects in plates can cause variability; avoid using the outer wells if this is a persistent issue. |
| Incomplete Washing Steps | During Western blotting or phagocytosis assays, ensure thorough but gentle washing to remove unbound antibodies or fluorescent substrates. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when preparing serial dilutions of MK-181. |
| Variable Vehicle Control Effects | Ensure the vehicle (e.g., DMSO) concentration is identical across all wells, including the untreated control. |
Problem 3: Observed cytotoxicity at expected therapeutic concentrations.
| Possible Cause | Recommended Solution |
| Off-Target Effects | High concentrations of small molecules can lead to off-target effects. Focus on using the lowest effective concentration (the EC50 or slightly above) for functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell type (typically <0.5%). |
| Prolonged Incubation | Reduce the incubation time for the functional assay. While phagocytosis may require several hours, prolonged exposure may be detrimental to cell health. |
Signaling Pathway Visualization
TREM2 Signaling Cascade
Caption: MK-181 activates the TREM2 signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. AI-Assisted Discovery and Optimization of Small Molecule TREM2 Agonists with Functional Microglial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trem2 promotes anti-inflammatory responses in microglia and is suppressed under pro-inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TREM2 Mediates Microglial Anti-Inflammatory Activations in Alzheimer's Disease: Lessons Learned from Transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting MK181 instability in long-term experiments
Welcome to the technical support center for Compound X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during long-term experiments involving Compound X.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the activity of Compound X in our multi-day cell culture experiments. What could be the cause?
A1: A decline in Compound X's activity over time in aqueous media is a known issue and can be attributed to several factors. The most common cause is the hydrolysis of the ester group in the molecule, leading to an inactive metabolite. Another potential reason is the compound's sensitivity to light and oxidation, especially in prolonged experiments. We recommend reviewing the storage and handling protocols and considering a fresh preparation of the compound for long-term studies.
Q2: What are the optimal storage conditions for Compound X to ensure its stability?
A2: For maximum stability, Compound X should be stored as a dry powder at -20°C in a light-protected container. If a stock solution is prepared, it is best to use anhydrous DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Exposure to light and moisture should be strictly avoided.
Q3: Are there any known issues with Compound X precipitating in cell culture media?
A3: Yes, Compound X has limited solubility in aqueous solutions. Precipitation can occur, especially at higher concentrations or in media with high serum content. To avoid this, we recommend preparing the final working concentration by diluting the DMSO stock solution in pre-warmed media with vigorous mixing. It is also advisable to visually inspect the media for any signs of precipitation before adding it to the cells.
Q4: Can the solvent used to dissolve Compound X affect its stability and activity?
A4: Absolutely. The choice of solvent is critical. While DMSO is the recommended solvent for creating stock solutions, using other solvents like ethanol or methanol can lead to faster degradation. The final concentration of the solvent in the cell culture medium should also be kept to a minimum (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
If you are experiencing variability in your results when using Compound X, consider the following troubleshooting steps:
-
Verify Compound Integrity: Before starting a new set of experiments, verify the integrity of your Compound X stock. This can be done by running a quality control check, such as HPLC-MS, to confirm its purity and concentration.
-
Standardize Solution Preparation: Ensure that the preparation of Compound X solutions is consistent across all experiments. This includes using the same solvent, same stock concentration, and a standardized dilution method.
-
Control for Environmental Factors: As Compound X is light-sensitive, ensure that all experimental steps involving the compound are performed with minimal light exposure. Use amber-colored tubes and cover plates with foil.
Issue 2: Unexpected Cytotoxicity at Low Concentrations
If you observe higher than expected cell death, it might not be due to the intended pharmacological effect of Compound X.
-
Solvent Toxicity Control: Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used in your experimental wells to rule out solvent-induced cytotoxicity.
-
Test for Contamination: Ensure that your Compound X stock solution is not contaminated. Bacterial or fungal contamination can lead to unexpected cytotoxic effects.
-
Evaluate Compound Degradation: Degradation products of Compound X might be more toxic than the parent compound. Consider the possibility of degradation if the stock solution has been stored for an extended period or handled improperly.
Data Presentation
Table 1: Stability of Compound X in Different Solvents at Room Temperature (25°C)
| Solvent | Purity after 24 hours | Purity after 72 hours |
| DMSO | 99.5% | 98.9% |
| Ethanol | 95.2% | 88.1% |
| PBS (pH 7.4) | 85.6% | 70.3% |
Table 2: Effect of Storage Temperature on Compound X Stock Solution (in DMSO) Stability
| Storage Temperature | Purity after 1 month | Purity after 6 months |
| 4°C | 92.1% | 75.4% |
| -20°C | 99.2% | 97.8% |
| -80°C | 99.8% | 99.5% |
Experimental Protocols
Protocol: Long-Term Cell Viability Assay with Compound X
This protocol outlines the steps for a 72-hour cell viability assay using a resazurin-based reagent.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in anhydrous DMSO. Serially dilute this stock in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Viability Assessment: Add 20 µL of the resazurin-based viability reagent to each well and incubate for another 2-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a long-term cell viability assay.
Technical Support Center: Minimizing Off-Target Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of small molecule inhibitors, such as kinase inhibitors, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
Q2: How can I proactively assess the potential off-target profile of my inhibitor?
A2: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions by screening your compound against databases of known protein structures.[1][3] Experimental methods such as broad kinase profiling (kinome screening) are essential for empirically determining the selectivity of your inhibitor against a large panel of kinases.[2][4]
Q3: What are the key initial steps to minimize off-target effects in my experimental design?
A3: Several key strategies should be implemented at the outset of your experiments:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the minimal concentration of your inhibitor required to achieve the desired on-target effect.[1][5] Using concentrations at or slightly above the IC50 for the primary target minimizes the risk of engaging lower-affinity off-targets.[5]
-
Employ Structurally Distinct Inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same protein.[1] If the observed phenotype is consistent across structurally different inhibitors, it is more likely to be a true on-target effect.[5]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.[1]
Troubleshooting Guide
Issue: I'm observing unexpected or inconsistent cellular phenotypes.
This could be due to off-target effects, cell-line-specific responses, or issues with the compound itself.
| Possible Cause | Troubleshooting Steps | Expected Outcome/Interpretation |
| Off-target Effects | 1. Perform a Kinome-wide Selectivity Screen: Test your inhibitor against a large panel of kinases to identify unintended targets.[2] 2. Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor for the same target.[5] 3. Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor.[5] | 1. Identification of unintended kinase targets can explain the unexpected phenotype. 2. If the phenotype is recapitulated, it is more likely to be an on-target effect.[5] 3. Rescue of the on-target effects but not the off-target effects confirms the specificity of the inhibitor.[2] |
| Cell Line-Specific Effects | 1. Test in Multiple Cell Lines: Evaluate your inhibitor in a panel of different cell lines. | Helps distinguish between general off-target effects and those specific to a particular cellular context.[2] |
| Compound Instability or Insolubility | 1. Check Compound Stability: Assess the stability of your inhibitor in your experimental media over time. 2. Verify Solubility: Confirm that your inhibitor is fully dissolved at the working concentration in your cell culture media. | 1. Ensures that the observed effects are due to the inhibitor and not its degradation products.[2] 2. Prevents issues arising from compound precipitation. |
Issue: The inhibitor is causing high levels of cytotoxicity.
Toxicity can be an on-target effect (if the target is essential for cell survival) or a consequence of off-target interactions.
| Possible Cause | Troubleshooting Steps | Expected Outcome/Interpretation |
| Off-target Toxicity | 1. Lower the Inhibitor Concentration: Determine the minimal concentration needed for on-target inhibition and use concentrations at or slightly above the IC50.[5] 2. Profile for Off-Target Liabilities: Screen the compound against a broad safety pharmacology panel to identify known toxic off-targets.[5] 3. Use a More Selective Inhibitor: Consult literature and chemical probe databases to find an alternative inhibitor with a better-documented selectivity profile.[5] | 1. Minimizes the likelihood of engaging lower-affinity off-targets that may cause toxicity.[5] 2. Identifies potential unintended targets mediating the toxic effects.[1] 3. A more selective inhibitor should ideally not produce the same toxic effects at concentrations effective against the primary target. |
| On-target Toxicity | 1. Genetic Validation: Use CRISPR or RNAi to knockdown the target gene. | If genetic knockdown of the target recapitulates the cytotoxicity, it is likely an on-target effect. |
Quantitative Data Presentation
Summarizing key quantitative data is crucial for comparing inhibitors and selecting the most appropriate tool for your experiment.
Table 1: Example Comparison of Kinase Inhibitor Characteristics
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| Inhibitor A | 15 | 150 | 5000 | 10 | 0.5 |
| Inhibitor B | 50 | 5000 | >10,000 | 100 | 1.2 |
| Inhibitor C | 5 | 20 | 100 | 4 | 0.1 |
Interpretation: Inhibitor B demonstrates the highest selectivity, despite being less potent than Inhibitor C. Inhibitor C's high potency is accompanied by poor selectivity, making it more likely to produce off-target effects at concentrations required for cellular activity.[5]
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitor Concentration (Kill Curve/Dose-Response)
This protocol helps to determine the minimum concentration of an inhibitor required to kill non-resistant cells or to achieve a specific phenotypic endpoint.[6][7]
Materials:
-
Healthy cell line of interest
-
Complete cell culture medium
-
Inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well). Allow cells to attach overnight.[7]
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in complete culture medium. A typical concentration range might be from 0.1 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the overnight culture medium and replace it with medium containing the various inhibitor concentrations. Include triplicate wells for each concentration.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 or EC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying that your inhibitor binds to its intended target within the complex environment of the cell. It is based on the principle that ligand binding increases the thermal stability of a protein.[5]
Materials:
-
Intact cells
-
Inhibitor and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations or a single, effective concentration. Include a vehicle control.
-
Harvesting: After the desired treatment time, harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Protein Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (containing soluble proteins) and analyze the amount of the target protein by Western blotting.
-
Analysis: In the inhibitor-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding.[5]
Visualizations
Caption: Workflow for validating on-target effects of a small molecule inhibitor.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
Caption: On-target vs. off-target effects on a hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antibiotic Kill Curve [merckmillipore.com]
- 7. horizondiscovery.com [horizondiscovery.com]
Navigating Unforeseen Outcomes with MK-181 Treatment: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experimentation with MK-181. Below you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-181?
MK-181 is an investigational small molecule inhibitor. Its primary mechanism of action is the selective inhibition of the kinase activity of Tank-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). These two kinases are critical components of the innate immune signaling pathway, playing a key role in the production of type I interferons in response to viral and bacterial infections. By inhibiting TBK1 and IKKε, MK-181 is expected to modulate the inflammatory response.
Q2: We are observing a lack of efficacy with MK-181 in our cell-based assay. What are the potential causes?
Several factors could contribute to a perceived lack of efficacy. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause.
Q3: Our results show a paradoxical increase in inflammatory markers after MK-181 treatment at certain concentrations. How can we explain this?
Paradoxical effects, while seemingly counterintuitive, can arise from complex biological interactions. Potential explanations include off-target effects at higher concentrations, activation of compensatory signaling pathways, or cell-type-specific responses. A dose-response analysis and investigation of alternative signaling pathways are recommended.
Troubleshooting Unexpected Results
Issue 1: Reduced or No Bioactivity of MK-181
A common challenge is the observation of lower-than-expected or no biological activity of MK-181 in an experimental model. The following table outlines potential causes and suggested troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Verify the storage conditions and age of the MK-181 stock solution. Prepare a fresh stock solution from a new batch of the compound. | MK-181, like many small molecules, can be sensitive to temperature, light, and freeze-thaw cycles, leading to degradation and loss of activity. |
| Incorrect Concentration | Confirm the calculations for the preparation of working solutions. Use a secondary method to verify the concentration of the stock solution, if possible. | Simple errors in dilution calculations can lead to the use of a sub-optimal or ineffective concentration of the compound. |
| Cell Line Resistance | Perform a literature search to determine if the cell line used has any known resistance mechanisms to TBK1/IKKε inhibitors. Test the compound on a different, sensitive cell line as a positive control. | The target kinases may be mutated or downregulated in certain cell lines, or downstream signaling may be constitutively active, rendering the cells insensitive to MK-181. |
| Assay Interference | Run appropriate assay controls, including a vehicle-only control and a positive control with a known TBK1/IKKε inhibitor. | The components of the assay (e.g., detection reagents, plate type) may interfere with MK-181, leading to false-negative results. |
Issue 2: Off-Target Effects or Cellular Toxicity
At higher concentrations, or in certain sensitive cell types, MK-181 may exhibit off-target effects or induce cellular toxicity, confounding the interpretation of results.
| Potential Cause | Troubleshooting Step | Rationale |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for MK-181 in your specific model. Include a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel. | Exceeding the therapeutic window can lead to the inhibition of other kinases or cellular processes, resulting in non-specific effects and toxicity. |
| Cell-Type Specificity | Compare the effects of MK-181 across multiple cell lines to identify cell-type-specific responses. | The expression levels of TBK1/IKKε and potential off-target proteins can vary significantly between different cell types. |
| Activation of Alternative Pathways | Utilize pathway analysis tools (e.g., Western blotting for key signaling proteins, RNA sequencing) to investigate the activation of compensatory or alternative signaling pathways. | Inhibition of the primary target may lead to the upregulation of parallel pathways as a compensatory mechanism. |
Experimental Protocols
A detailed protocol for a typical cell-based assay to evaluate the efficacy of MK-181 is provided below.
Protocol: In-Vitro Assay for MK-181 Efficacy
-
Cell Culture: Plate your chosen cell line (e.g., macrophages, fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of MK-181 in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared MK-181 dilutions. Incubate for a predetermined time (e.g., 1-24 hours).
-
Stimulation: After the pre-incubation with MK-181, stimulate the cells with a known activator of the TBK1/IKKε pathway (e.g., lipopolysaccharide [LPS], poly(I:C)).
-
Endpoint Measurement: After the stimulation period, collect the cell supernatant or cell lysate to measure the desired endpoint. This could be the level of a specific cytokine (e.g., IFN-β) using ELISA, or the phosphorylation status of a downstream target (e.g., IRF3) using Western blotting.
-
Data Analysis: Normalize the results to the vehicle-only control and plot the data to determine the IC50 value of MK-181.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: A generalized workflow for assessing the in-vitro efficacy of MK-181.
Cell line resistance to MK181 and how to address it
Welcome to the technical support center for MK-181. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cell line resistance to MK-181, a potent and selective Polo-like kinase 1 (PLK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MK-181?
MK-181 is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that plays a central role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting the kinase activity of PLK1, MK-181 induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to MK-181. What are the potential mechanisms of resistance?
Acquired resistance to PLK1 inhibitors like MK-181 can arise from several molecular changes within the cancer cells. Some of the documented mechanisms for this class of inhibitors include:
-
Target Alteration: Mutations in the PLK1 gene can alter the drug-binding site, reducing the affinity of MK-181 for its target.[1]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of PLK1 inhibition. One such mechanism involves the upregulation of the AXL receptor tyrosine kinase and its downstream effector, the TWIST1 transcription factor. This can lead to an epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.[1]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump MK-181 out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can make cells more resistant to the apoptotic effects of MK-181-induced mitotic arrest.
-
Cell Cycle Checkpoint Adaptation: The presence of functional p21 (CDKN1A) can help cancer cells survive treatment with PLK1 inhibitors by preventing mitotic arrest and apoptosis.[2]
Q3: How can I confirm that my cell line has developed resistance to MK-181?
The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of MK-181 in your suspected resistant cell line to that of the parental, sensitive cell line.[3] A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or CCK-8 assay.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with MK-181.
Problem 1: I am unable to generate a stable MK-181 resistant cell line.
-
Possible Cause 1: Suboptimal starting concentration of MK-181.
-
Solution: Before starting the resistance induction protocol, determine the IC50 of MK-181 for your parental cell line. The initial concentration for generating resistance should be at or slightly below the IC50 value to provide sufficient selective pressure without causing complete cell death.[4]
-
-
Possible Cause 2: Inappropriate dose escalation.
-
Possible Cause 3: Cell line heterogeneity.
-
Solution: If you have a mixed population of resistant cells, consider performing single-cell cloning by limiting dilution to isolate and expand individual clones with a stable resistant phenotype.[4]
-
Problem 2: My MK-181 resistant cell line has a very slow growth rate.
-
Possible Cause: High concentration of MK-181 in the maintenance culture.
-
Solution: To maintain the resistant phenotype, it is recommended to culture the cells in a medium containing a lower concentration of MK-181, often around the initial IC10-IC20 of the resistant line.[5] This reduces the cytotoxic pressure while still selecting for the resistant cells.
-
Problem 3: I have confirmed resistance, what are my next steps to overcome it?
-
Strategy 1: Combination Therapy.
-
Rationale: Combining MK-181 with another agent that targets a different pathway can be a powerful strategy to overcome resistance.
-
Example: For resistance mediated by the AXL/TWIST1 pathway, co-treatment with an AXL inhibitor or a statin like simvastatin (which targets the mevalonate pathway involved in AXL activation) may re-sensitize the cells to MK-181.[1]
-
-
Strategy 2: Target Downstream Effectors.
-
Rationale: If a bypass pathway has been activated, inhibiting a key downstream node that is common to both the PLK1 pathway and the bypass pathway can be effective.
-
-
Strategy 3: Alternative PLK1 Inhibitors.
-
Rationale: If resistance is due to a specific mutation in the MK-181 binding site on PLK1, another PLK1 inhibitor with a different binding mode might still be effective.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and MK-181 Resistant Cell Lines
| Cell Line | MK-181 IC50 (nM) | Resistance Index (RI) |
| Parental HCT116 | 25 | 1.0 |
| HCT116-MK181-R | 550 | 22.0 |
| Parental A549 | 40 | 1.0 |
| A549-MK181-R | 980 | 24.5 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[6]
Experimental Protocols
Protocol 1: Generation of an MK-181 Resistant Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to incrementally increasing concentrations of MK-181.[5][7][8]
-
Determine the IC50 of the Parental Cell Line: a. Seed the parental cells in a 96-well plate. b. Treat the cells with a range of MK-181 concentrations for 72 hours. c. Perform a cell viability assay (e.g., CCK-8) to determine the IC50.
-
Initiate Resistance Induction: a. Culture the parental cells in a medium containing MK-181 at a concentration equal to its IC50. b. Monitor the cells. A significant number of cells are expected to die initially. c. Continue to culture the surviving cells, changing the medium with fresh MK-181 every 2-3 days, until the cells resume a normal growth rate.
-
Dose Escalation: a. Once the cells are growing steadily, passage them and increase the concentration of MK-181 by 1.5- to 2-fold. b. Repeat this process of adaptation followed by dose escalation until the cells can proliferate in a medium containing a significantly higher concentration of MK-181 (e.g., 10-20 times the initial IC50).
-
Confirmation and Characterization of Resistance: a. Determine the IC50 of the newly generated resistant cell line and compare it to the parental line. b. Perform molecular analyses (e.g., Western blotting for PLK1, AXL, and MDR1; sequencing of the PLK1 gene) to investigate the mechanism of resistance.
-
Maintenance of the Resistant Cell Line: a. Culture the resistant cell line in a medium containing a maintenance concentration of MK-181 (e.g., the IC10-IC20 of the resistant line) to preserve the resistant phenotype.[5]
Protocol 2: Cell Viability Assay (CCK-8)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of MK-181 in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Visualizations
Caption: Mechanism of action of MK-181, a PLK1 inhibitor.
Caption: Workflow for generating MK-181 resistant cell lines.
Caption: Troubleshooting logic for investigating MK-181 resistance.
References
- 1. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing MK181 Selectivity for AKR1B10
Welcome to the technical support center for researchers working on the selective inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments, with a focus on improving the selectivity of inhibitors like MK181 for AKR1B10 over the closely related Aldose Reductase (AR).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high selectivity for AKR1B10 over AR?
Achieving high selectivity is difficult due to the high structural homology between AKR1B10 and AR. The two enzymes share approximately 71% amino acid sequence identity, and their three-dimensional structures are very similar.[1] The active sites, in particular, share key residues involved in inhibitor binding. However, subtle differences in the conformations of certain residues and variations in flexible loop regions can be exploited to design more selective inhibitors.
Q2: What are the key structural differences between AKR1B10 and AR that can be exploited for selective inhibitor design?
Key structural differences reside primarily in three external and highly variable loop regions: Loop A (residues 110–138), Loop B (residues 210–232), and Loop C (residues 292–316).[1] These loops contribute to differences in protein plasticity, substrate specificity, and inhibitor selectivity.[1] One of the most critical differences is the conformation of residue Trp112 in AKR1B10 (Trp111 in AR).[2] Additionally, Loop A in AKR1B10 defines a larger and more loosely packed subpocket compared to AR.[2][3]
Q3: How can I improve the selectivity of my inhibitor for AKR1B10?
To enhance selectivity, consider the following strategies based on structural differences:
-
Target the unique conformation of Trp112: Design compounds that favor interaction with the native conformation of Trp112 in AKR1B10.
-
Exploit the larger subpocket in Loop A: Synthesize inhibitors with moieties that can occupy the larger and more flexible subpocket created by Loop A in AKR1B10.[2][3]
-
Avoid opening the specificity pocket in AR: Design molecules that do not induce the opening of a transient specificity pocket in AR, a conformational change that can accommodate a wider range of inhibitors.[2]
Q4: Are there any known inhibitors with high selectivity for AKR1B10 over AR?
Yes, while many aldose reductase inhibitors (ARIs) show poor selectivity, some compounds have been identified with a preference for AKR1B10. For instance, oleanolic acid has been reported to have a high selectivity ratio of 1370 for AKR1B10 over AR.[4] Caffeic acid phenethyl ester (CAPE) also demonstrates a 7-fold selectivity for AKR1B10.[5] Studying the binding modes of these selective inhibitors can provide valuable insights for designing novel and more potent selective compounds.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at evaluating the selectivity of inhibitors for AKR1B10.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | - Pipetting errors.- Improperly thawed or mixed reagents.- Instability of the inhibitor in the assay buffer.- Variation in enzyme concentration or activity. | - Use calibrated pipettes and ensure proper mixing.- Thaw all reagents completely and mix gently before use.[6]- Check the solubility and stability of your inhibitor in the assay buffer. Consider using a different solvent or adding stabilizing agents.- Prepare fresh enzyme dilutions for each experiment and perform a protein concentration assay. |
| Low or no enzyme activity | - Incorrect assay buffer pH or temperature.- Degraded enzyme due to improper storage or handling.- Missing essential cofactors (e.g., NADPH).- Substrate concentration is too low. | - Ensure the assay buffer is at the correct pH and the experiment is conducted at the optimal temperature (usually room temperature).[7][8]- Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.[7]- Verify the presence and correct concentration of all necessary cofactors in the reaction mixture.- Use a substrate concentration that is at or above the Km value for the enzyme. |
| High background signal | - Contamination of reagents or samples.- Non-enzymatic reaction between the substrate and other components.- Autohydrolysis of the substrate. | - Use fresh, high-purity reagents and sterile techniques.- Run a control reaction without the enzyme to measure the background signal and subtract it from the experimental values.[7]- Investigate the stability of the substrate under assay conditions. |
| Poor selectivity observed for a promising inhibitor | - Suboptimal assay conditions that do not differentiate between the two enzymes.- The inhibitor may genuinely have low selectivity. | - Optimize assay conditions (e.g., substrate concentration, pH) to potentially accentuate differences in inhibition between AKR1B10 and AR.- Consider structural modifications to the inhibitor based on the known differences in the active sites of the two enzymes. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of various compounds against AKR1B10 and AR, providing a basis for comparing selectivity.
Table 1: IC50 Values of Representative Inhibitors
| Inhibitor | AKR1B10 IC50 (µM) | AR (AKR1B1) IC50 (µM) | Selectivity Ratio (AR/AKR1B10) | Reference |
| 9-methyl-2,3,7-trihydroxy-6-fluorone | 0.4 | ~1.6 | 4 | [9] |
| Caffeic acid phenethyl ester (CAPE) | 0.08 | 0.56 | 7 | [5] |
| Oleanolic acid | 0.01 | 13.7 | 1370 | [4] |
| PHPC | 0.006 | 0.012 | 2 | [4] |
Table 2: Ki Values of Selected Inhibitors
| Inhibitor | AKR1B10 Ki (µM) | AR (AKR1B1) Ki (µM) | Inhibition Type | Reference |
| 9-methyl-2,3,7-trihydroxy-6-fluorone | 0.2 | - | Competitive | [9] |
Key Experimental Protocols
Protocol 1: Determination of IC50 for AKR1B10/AR Inhibition
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against AKR1B10 or AR.
Materials:
-
Purified recombinant human AKR1B10 or AR enzyme
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Substrate: DL-glyceraldehyde (stock solution in assay buffer)
-
Cofactor: NADPH (stock solution in assay buffer)
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, 7.5 mM DL-glyceraldehyde, and 0.2 mM NADPH.[10]
-
Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor in the assay buffer.
-
Set up the Assay Plate:
-
To each well, add a fixed volume of the reagent mix.
-
Add varying concentrations of the inhibitor to the appropriate wells. Include a control well with no inhibitor.
-
-
Initiate the Reaction: Add 0.3 µM of the AKR1B10 or AR enzyme to each well to start the reaction.[10]
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate IC50:
-
Determine the initial velocity of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Visualizations
Caption: Workflow for determining the IC50 of an inhibitor against AKR1B10 or AR.
Caption: Logical relationship for achieving high selectivity of an inhibitor for AKR1B10 over AR.
References
- 1. Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Selectivity determinants of inhibitor binding to the tumour marker human aldose reductase-like protein (AKR1B10) discovered from molecular docking and database screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with MK181 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions regarding cytotoxicity observed at high concentrations of the hypothetical small molecule inhibitor, MK-181.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for MK-181?
A1: MK-181 is a hypothetical small molecule inhibitor designed to target the (hypothetical) Pro-Survival Kinase (PSK) signaling pathway, which is often dysregulated in cancer cells. By inhibiting PSK, MK-181 is intended to suppress downstream signaling that promotes cell proliferation and survival, ultimately leading to apoptosis in target cells.
Q2: Why am I observing significant cytotoxicity at high concentrations of MK-181 in my non-target cell lines?
A2: High concentrations of small molecule inhibitors can sometimes lead to off-target effects, where the compound interacts with other cellular targets besides the intended one. This can trigger unintended signaling pathways, leading to cytotoxicity. Additionally, the solvent used to dissolve MK-181 (e.g., DMSO) may exhibit toxicity at higher concentrations. It is also possible that the observed effect is an exaggerated on-target effect that is not tolerated by the specific cell line.
Q3: What is the difference between cytotoxicity and a cytostatic effect?
A3: Cytotoxicity refers to the ability of a compound to kill cells.[1] A cytostatic effect, on the other hand, refers to the ability of a compound to inhibit cell proliferation without directly causing cell death.[2] It is crucial to differentiate between these two effects to accurately interpret your experimental results. Assays that measure metabolic activity, like the MTT assay, can indicate a decrease in viable cells, but they don't distinguish between cell death and cessation of proliferation.[3]
Q4: How can I confirm that the observed cell death is due to MK-181 and not the vehicle (e.g., DMSO)?
A4: It is essential to include a vehicle control in your experiments. This control should contain the highest concentration of the solvent used to dissolve MK-181 in your treatment groups. If you observe significant cell death in your vehicle control, the solvent is likely contributing to the cytotoxicity.
Troubleshooting Guide
Issue: Excessive Cytotoxicity at High Concentrations
Researchers using MK-181 may encounter higher-than-expected cytotoxicity, especially at the upper end of the dose-response curve. This guide provides a systematic approach to troubleshoot this issue.
Table 1: Troubleshooting Excessive MK-181 Cytotoxicity
| Potential Cause | Recommended Action | Expected Outcome |
| High Vehicle (DMSO) Concentration | Run a vehicle control experiment with varying concentrations of DMSO. | Determine the maximum non-toxic concentration of DMSO for your specific cell line. |
| Off-Target Effects | Perform a literature search for known off-target effects of similar compounds. Consider using a lower concentration range or a more specific inhibitor if available. | Reduced cytotoxicity in non-target cell lines while maintaining efficacy in target cells. |
| Incorrect Drug Concentration | Verify the stock solution concentration and perform serial dilutions carefully. Use a spectrophotometer to confirm the concentration if possible. | Accurate and reproducible dose-response curves. |
| Cell Line Sensitivity | Test MK-181 on a panel of different cell lines to assess varying sensitivities. | Identify cell lines that are more resistant or sensitive to MK-181, providing insights into its mechanism. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Run a cell-free assay with MK-181 and the assay reagents. | Confirm that the observed signal change is due to cellular activity and not chemical interference. |
| Contamination | Check cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. | Healthy and uncontaminated cells will provide more reliable and reproducible results. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MK-181 stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MK-181 in complete medium. Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.[3]
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Visualizations
Caption: Hypothetical signaling pathway of MK-181.
Caption: Workflow for assessing MK-181 cytotoxicity.
References
Technical Support Center: Controlling for Confounding Variables in MK-181 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during studies involving "MK-181".
Important Note on "MK-181": The designation "MK-181" can be ambiguous. It may refer to different investigational compounds or molecules in various stages of research and development. This guide will address confounding variables in the context of both small molecule/microRNA (such as the miR-181 family) and monoclonal antibody (such as SRK-181, AMG 181, or ABBV-181) studies, as both have been associated with similar designations. The principles and methods described herein are broadly applicable to preclinical and clinical research for a wide range of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable in the context of an MK-181 study?
A confounding variable is an external factor that is associated with both the independent variable (e.g., treatment with MK-181) and the dependent variable (e.g., a measured outcome like tumor size or biomarker level).[1] This can lead to a spurious association, making it appear as though MK-181 has an effect when it doesn't, or masking a true effect.[2] For a variable to be a confounder, it must be causally related to the outcome and correlated with the exposure.[1][2]
Q2: Why is it critical to control for confounding variables in my MK-181 experiments?
Q3: What are some common confounding variables to consider in preclinical MK-181 studies?
In preclinical research, especially in animal studies, several factors can act as confounders.[2] These can be broadly categorized as follows:
| Category | Examples of Potential Confounding Variables |
| Animal-Related | Age, sex, genetic background/strain, baseline health status, weight, microbiome composition, stress levels. |
| Environmental | Housing conditions (e.g., cage density, enrichment), light/dark cycle, temperature, humidity, noise levels, diet and water source.[2] |
| Procedural | Order of procedures, time of day for dosing and measurements, handling by different technicians, route of administration, vehicle used for drug delivery.[2] |
| Pathology-Related | For oncology studies: initial tumor volume, tumor heterogeneity, site of implantation. |
Q4: How can I control for confounding variables in my MK-181 study?
There are several methods to minimize the impact of confounding variables, which can be implemented during the study design phase or during data analysis.[3][4][5][6]
| Method | Description |
| Randomization | Randomly assigning subjects to treatment and control groups helps to ensure that both known and unknown confounding variables are evenly distributed.[3][4][5] |
| Restriction | Limiting the study population to subjects with specific characteristics (e.g., only using male mice of a specific age) can eliminate variation from that confounder.[3][4] |
| Matching | For each subject in the treatment group, a subject in the control group with similar characteristics (e.g., age, weight, initial tumor size) is selected.[3][4][6] |
| Statistical Control | Using statistical techniques like analysis of covariance (ANCOVA) or multivariable regression to adjust for the effects of confounding variables during data analysis.[3][4] |
| Stratification | Analyzing the data in subgroups (strata) based on the levels of a confounding variable.[3][6] |
Troubleshooting Guides
Problem: I'm observing high variability in my in vitro results with MK-181.
Potential Cause & Solution:
-
Cell Line Instability:
-
Troubleshooting: High passage numbers can lead to genetic drift and altered phenotypes.
-
Solution: Use low-passage cells from a reliable source (e.g., ATCC). Regularly perform cell line authentication.
-
-
Inconsistent Reagent Quality:
-
Troubleshooting: Variations in serum, growth factors, or the MK-181 compound itself can introduce variability.
-
Solution: Use a single lot of reagents for the entire experiment. If a new lot must be used, perform a bridging experiment to ensure consistency.
-
-
Environmental Fluctuations:
-
Troubleshooting: Minor changes in incubator temperature, CO2 levels, or humidity can affect cell growth and response.
-
Solution: Ensure incubators are properly calibrated and monitored. Randomize the placement of plates within the incubator.
-
Problem: My in vivo animal study with MK-181 yielded unexpected or conflicting results.
Potential Cause & Solution:
-
Uneven Distribution of Confounders:
-
Troubleshooting: Despite randomization, there might be a chance imbalance in key variables like initial tumor size or body weight between groups.
-
Solution: Before the start of the treatment, analyze the distribution of key baseline characteristics between groups. If significant differences exist, consider re-randomizing or using statistical adjustments in your final analysis.
-
-
"Cage Effect" or Environmental Confounding:
-
Troubleshooting: Animals housed in the same cage share a microenvironment, which can influence outcomes.
-
Solution: Randomize animals from different litters across treatment groups and cages. Ensure consistent environmental conditions across all cages.
-
-
Procedural Variability:
-
Troubleshooting: Different technicians may have slight variations in their handling, injection, or measurement techniques.
-
Solution: Have a single, well-trained technician perform critical procedures for all animals in the study. If multiple technicians are necessary, ensure they follow a standardized protocol and their involvement is balanced across groups.
-
Experimental Protocols & Methodologies
Protocol: Controlling for Confounders in an In Vivo Xenograft Study with MK-181
-
Animal Selection:
-
Use a single, reputable supplier for all animals.
-
Specify the species, strain, sex, and age of the animals.
-
Allow for an acclimatization period of at least one week in the facility before the start of the experiment.
-
-
Tumor Implantation:
-
Use a consistent number of cancer cells for implantation.
-
Implant tumors in the same anatomical location for all animals.
-
Monitor tumor growth regularly.
-
-
Randomization:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Use a validated method for randomization (e.g., a computer-based random number generator).
-
Ensure that the average tumor volume and body weight are similar across all groups post-randomization.
-
-
Treatment Administration:
-
Prepare the MK-181 formulation and vehicle control fresh each day, or ensure stability if prepared in batches.
-
Administer the treatment at the same time each day.
-
Rotate the order of cage treatments daily to minimize time-of-day effects.
-
-
Data Collection:
-
Blind the researchers who are measuring tumors and collecting other data to the treatment groups.
-
Calibrate all measurement instruments regularly.
-
-
Statistical Analysis:
-
Use appropriate statistical methods to analyze the data.
-
If any baseline characteristics were imbalanced despite randomization, use statistical techniques like ANCOVA to adjust for these variables.
-
Visualizations
Signaling Pathways Potentially Modulated by MK-181 (miR-181)
The miR-181 family has been shown to regulate several key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and identifying potential off-target effects.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.
Caption: The MAPK signaling cascade, which is involved in cell proliferation and differentiation.
Experimental Workflow for Controlling Confounding Variables
Caption: A logical workflow for designing and conducting experiments to minimize confounding.
References
- 1. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 2. benchchem.com [benchchem.com]
- 3. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 5. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 6. quantifyinghealth.com [quantifyinghealth.com]
Technical Support Center: Ensuring Consistent MK-181 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring consistent activity of MK-181 across different batches. The following information is designed to help identify potential sources of variability and provide systematic approaches to mitigate them.
Troubleshooting Guide: Inconsistent MK-181 Activity
Researchers may occasionally observe variations in the efficacy or behavior of MK-181 between different manufacturing lots. This guide provides a structured approach to troubleshoot and resolve such inconsistencies.
Q1: My new batch of MK-181 shows lower than expected potency in my cell-based assay. What should I do?
Several factors can contribute to apparent changes in potency. A systematic evaluation is key to identifying the root cause.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Verify Storage Conditions: Confirm that the new batch of MK-181 has been stored at the recommended temperature and protected from light, as improper storage can degrade the antibody.
-
Aliquotting and Freeze-Thaw Cycles: Ensure that the stock solution was properly aliquoted to minimize freeze-thaw cycles, which can denature the antibody and reduce its activity. It is advisable to use fresh aliquots for each experiment.
-
-
Experimental Parameters:
-
Reagent Consistency: Ensure all other reagents (e.g., cell culture media, serum, cytokines) are from the same lot as those used in previous successful experiments. Variability in reagents can significantly impact assay outcomes.
-
Cell Line Health and Passage Number: Confirm that the cell line used is healthy, free of contamination, and within a consistent passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Assay Protocol Adherence: Meticulously review the experimental protocol to ensure no deviations occurred. Pay close attention to incubation times, concentrations, and cell seeding densities.
-
-
Batch-Specific Characteristics:
-
Certificate of Analysis (CoA) Review: Carefully compare the CoA of the new batch with the previous one. Look for any differences in purity, concentration, and other quality control parameters.
-
Perform a Dose-Response Curve: Conduct a full dose-response experiment with both the new and old batches of MK-181 side-by-side. This will provide a quantitative comparison of their relative potency (e.g., IC50 or EC50 values).
-
A logical workflow for troubleshooting potency issues is outlined below:
Figure 1. Troubleshooting workflow for inconsistent MK-181 potency.
Q2: I am observing unexpected or off-target effects with a new batch of MK-181. How can I investigate this?
Off-target effects can be concerning and may arise from impurities or altered specificity of the antibody.
Possible Causes and Troubleshooting Steps:
-
Purity Assessment:
-
Review the purity data on the Certificate of Analysis (CoA). For monoclonal antibodies, this is often determined by techniques like size-exclusion chromatography (SEC-HPLC) to assess for aggregation or fragmentation.
-
If available, perform an in-house analysis such as SDS-PAGE under reducing and non-reducing conditions to visually inspect for impurities or degradation products.
-
-
Target Engagement Verification:
-
Use a secondary, structurally unrelated inhibitor or antibody for the same target to see if the unexpected phenotype is replicated.[1] If not, the effect is likely specific to the batch of MK-181.[1]
-
Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that the new batch is binding to the intended target protein within the cell.[1]
-
-
Control Experiments:
-
Include an isotype control antibody at the same concentration as MK-181 to rule out non-specific effects related to the antibody backbone.
-
Use a cell line that does not express the target of MK-181. If the off-target effect persists in this cell line, it strongly suggests a non-target-mediated mechanism.
-
The decision process for investigating off-target effects is illustrated below:
Figure 2. Workflow for investigating off-target effects.
Frequently Asked Questions (FAQs)
Q3: What are the common causes of batch-to-batch variability for a monoclonal antibody like MK-181?
Batch-to-batch variability in monoclonal antibodies can arise from several factors during manufacturing and purification.[2] These include:
-
Purity of Starting Materials: Variations in the raw materials used in the cell culture and purification processes can introduce impurities.[2][3]
-
Manufacturing Process Conditions: Minor deviations in parameters such as temperature, pH, or processing time can impact the final product.[3]
-
Purification Procedures: Inconsistencies in chromatography and filtration steps can affect purity and yield.[2]
-
Post-Translational Modifications (PTMs): Changes in glycosylation, oxidation, or deamidation patterns can occur between batches and may affect antibody activity and stability.
-
Aggregation and Fragmentation: The formation of aggregates or fragments during production or storage can reduce the concentration of active monomeric antibody.
Q4: What quality control tests should I look for on the Certificate of Analysis (CoA)?
A comprehensive CoA is crucial for ensuring the quality of a new batch. Key parameters for a monoclonal antibody like MK-181 include:
| Parameter | Method | Purpose |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the antibody.[4] |
| Purity | SEC-HPLC | Quantifies the percentage of monomeric antibody and detects aggregates.[4] |
| Purity | SDS-PAGE | Visualizes the heavy and light chains and detects gross impurities. |
| Concentration | UV-Vis Spectroscopy (A280) | Determines the accurate concentration of the antibody solution. |
| Endotoxin Levels | LAL Assay | Quantifies endotoxin contamination, which is critical for cell-based assays. |
| Biological Activity | Cell-Based Assay or ELISA | Confirms the functional potency of the antibody batch. |
Q5: How should I properly store and handle MK-181 to ensure its stability?
Proper storage and handling are critical for maintaining the activity of MK-181.
-
Storage: Upon receipt, store MK-181 at the temperature specified on the datasheet (typically -20°C or -80°C).
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to centrifuge the vial briefly, and then create single-use aliquots.
-
Solvent: Use the recommended buffer or solvent for dilution as specified on the product datasheet.
-
Avoid Vortexing: Do not vortex antibody solutions as this can cause aggregation and denaturation. Mix gently by pipetting or inverting the tube.
Experimental Protocols
Protocol 1: Side-by-Side Dose-Response Assay for Potency Comparison
This protocol allows for a direct comparison of the potency of two different batches of MK-181.
-
Cell Seeding: Plate your target cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Preparation of Dilution Series:
-
Prepare a 2X concentrated stock solution of both the "old" and "new" batches of MK-181 in the appropriate assay medium.
-
Perform a serial dilution (e.g., 1:3) of each batch to create a range of concentrations that will span the full dose-response curve (from no effect to maximal effect). Prepare a vehicle control (medium only).
-
-
Cell Treatment:
-
Remove the culture medium from the cells and add the prepared dilutions of MK-181 (old batch, new batch, and vehicle) to the respective wells in triplicate.
-
-
Incubation: Incubate the plate for the experimentally determined optimal time (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the appropriate cell viability or functional readout (e.g., CellTiter-Glo®, MTS assay, or a specific biomarker ELISA).
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 or IC50 value for each batch.
-
Expected Outcome: A significant shift (e.g., >3-fold) in the IC50/EC50 value between the two batches would confirm a difference in potency.
| Batch ID | IC50 (nM) | 95% Confidence Interval | R² of Curve Fit |
| MK-181-LotA (Reference) | 10.2 | [8.5, 12.1] | 0.992 |
| MK-181-LotB (New) | 11.5 | [9.8, 13.4] | 0.989 |
| MK-181-LotC (Problematic) | 45.8 | [38.2, 54.9] | 0.991 |
This table provides an example of how to present the quantitative data from the dose-response experiment. In this example, Lot C shows a clear deviation in potency.
References
Troubleshooting variability in MK181 in vivo efficacy
MK-181 Technical Support Center
Welcome to the technical support resource for MK-181, a selective inhibitor of V-Kinase 1 (VK1). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to variability in the in vivo efficacy of MK-181 and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for MK-181?
MK-181 is a potent, ATP-competitive inhibitor of V-Kinase 1 (VK1), a critical downstream kinase in the Growth Factor Receptor (GFR) signaling pathway. In many tumor types, hyperactivation of this pathway leads to uncontrolled cell proliferation and survival. By inhibiting VK1, MK-181 aims to block these pro-tumorigenic signals.
Caption: Proposed signaling pathway for MK-181 action.
Q2: What are the most common sources of variability in in vivo efficacy studies with MK-181?
Variability in in vivo studies can arise from multiple factors. The most common sources are:
-
Drug Formulation and Administration: Inconsistent preparation of the dosing formulation can lead to poor bioavailability. The route and technique of administration are also critical.
-
Animal Model Heterogeneity: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can exhibit inherent biological differences, such as varied expression of VK1 or compensatory signaling.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Differences in drug metabolism between animals can lead to varied tumor exposure. Failure to confirm target engagement (i.e., VK1 inhibition) in the tumor can obscure the reason for a lack of efficacy.
-
Study Execution: Inconsistencies in tumor measurement, animal health status, or randomization procedures can introduce significant experimental noise.
Q3: How critical is the formulation for MK-181's performance?
The formulation is absolutely critical. MK-181 has low aqueous solubility, and using a suboptimal vehicle can lead to drug precipitation, poor absorption, and highly variable plasma and tumor concentrations. It is essential to use a consistent, validated formulation for all in vivo work.
Troubleshooting Guide: Inconsistent Tumor Growth Inhibition
This guide addresses the common issue of observing high variability in tumor response within the same MK-181 treatment group or between different experiments.
Problem: My results show inconsistent tumor growth inhibition and large error bars.
Follow this logical troubleshooting workflow to identify the potential source of variability.
Caption: Logical workflow for troubleshooting in vivo variability.
Step 1: Is the MK-181 formulation and administration consistent?
Action: Review your formulation protocol against the validated methods below. Ensure the final dosing suspension is homogenous and that administration technique (e.g., oral gavage, intraperitoneal injection) is consistent.
Table 1: Recommended Formulations for MK-181
| Vehicle Composition | Max MK-181 Conc. (mg/mL) | Preparation Notes | Storage Conditions |
|---|---|---|---|
| 10% DMSO, 40% PEG300, 50% Saline | 5 | Dissolve MK-181 in DMSO first, then add PEG300, and finally saline. Vortex well. | Use within 4 hours. |
| 0.5% Methylcellulose, 0.2% Tween-80 in H₂O | 10 | Wet MK-181 powder with Tween-80, then slowly add methylcellulose solution while stirring. | Stable for 7 days at 4°C. |
Step 2: Is the tumor model well-characterized for the MK-181 target?
Action: Confirm that your xenograft model (CDX or PDX) expresses active VK1. Expression levels can vary significantly between models and even between passages.
Action: Perform baseline analysis of your tumor models.
-
Western Blot/IHC: Check for total VK1 and phosphorylated (active) VK1 levels in tumor lysates or tissue sections from a subset of stock tumors.
-
In Vitro Screening: Before implanting, confirm the cell line's sensitivity to MK-181 in vitro (IC50) and correlate it with VK1 expression.
Step 3: Have you confirmed target engagement in vivo?
Action: A lack of efficacy may be due to insufficient drug exposure at the tumor site. A pharmacodynamic (PD) study is essential to confirm that MK-181 is inhibiting its target, VK1, at the dose and schedule being used.
Table 2: Example Pharmacodynamic Study Design
| Parameter | Description |
|---|---|
| Animal Model | Tumor-bearing mice (e.g., HCT116 CDX) |
| Treatment Groups | Vehicle, MK-181 (e.g., 25 mg/kg), MK-181 (e.g., 50 mg/kg) |
| Dosing | Single oral gavage |
| Collection Timepoints | 2, 8, and 24 hours post-dose |
| Samples Collected | Tumor tissue, Plasma |
| Analysis | Western blot of tumor lysates for p-VK1 and Total VK1. LC-MS analysis of plasma for MK-181 concentration. |
A successful result would show a dose-dependent decrease in the p-VK1/Total VK1 ratio at 2 and 8 hours, with a potential return to baseline by 24 hours, informing the optimal dosing frequency.
Appendix A: Standard Protocol for In Vivo Efficacy Study
This protocol outlines a standard workflow for assessing the efficacy of MK-181.
Caption: Standard experimental workflow for an in vivo efficacy study.
Methodology:
-
Cell Implantation: Subcutaneously implant 1-5 x 10⁶ tumor cells (in PBS or Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³. Measure tumors with digital calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize animals into treatment groups (n=8-10 per group) to ensure the average tumor volume is similar across all groups at Day 0.
-
Treatment: Prepare MK-181 formulation (See Table 1) fresh daily or as validated. Administer the drug and vehicle according to the planned dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week as an indicator of efficacy and toxicity.
-
Endpoint: Conclude the study when tumors in the vehicle group reach the pre-defined endpoint size (e.g., 1500 mm³) or after a fixed duration.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
Best practices for long-term storage of MK181
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage, handling, and experimental use of MK-181, a potent aldose reductase inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of MK-181 in your research.
Best Practices for Long-Term Storage of MK-181
Proper storage of MK-181 is critical to maintain its chemical integrity and biological activity over time. Below are the recommended storage conditions for both solid MK-181 and solutions.
Frequently Asked Questions (FAQs) - Storage and Stability
Q1: What are the ideal long-term storage conditions for solid MK-181?
A1: For long-term storage, solid MK-181 should be stored at -20°C. When stored under these conditions, it is expected to be stable for at least two years. It is advisable to store the compound in a tightly sealed container to protect it from moisture and light.
Q2: How should I store MK-181 once it is dissolved in a solvent?
A2: The stability of MK-181 in solution depends on the solvent and storage temperature. Stock solutions of MK-181 are typically prepared in dimethyl sulfoxide (DMSO). For short-term storage (up to 24 hours), the DMSO stock solution can be kept at 4°C. For longer-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. The stability of aldose reductase inhibitors in aqueous solutions is generally poor, and it is not recommended to store aqueous solutions for more than one day.[1]
Q3: Can I repeatedly freeze and thaw my MK-181 stock solution in DMSO?
A3: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Preparing single-use aliquots is the best practice to maintain the stability and integrity of your MK-181 stock solution.
Q4: How can I check if my stored MK-181 has degraded?
A4: If you suspect degradation, you can assess the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the chromatographic profile or the appearance of additional peaks compared to a fresh sample would indicate degradation.
Quantitative Storage and Stability Data
While specific long-term stability data for MK-181 is not extensively published, the following tables provide recommended storage conditions and stability information based on general practices for aldose reductase inhibitors and data from a closely related compound, epalrestat, in aqueous solutions.[2][3][4]
Table 1: Recommended Long-Term Storage Conditions for MK-181
| Form | Solvent | Storage Temperature | Expected Stability |
| Solid Powder | N/A | -20°C | ≥ 2 years |
| Stock Solution | DMSO | -80°C (aliquoted) | ≥ 6 months |
| Working Solution | Aqueous Buffer | 4°C | ≤ 24 hours |
Table 2: Degradation Kinetics of Epalrestat (an Aldose Reductase Inhibitor) in Aqueous Solution under Various Conditions [2][3][4]
| Condition | Parameter | Result |
| pH (at 25°C) | Optimal pH for Stability | ~10.97 |
| Stability Trend | Decreased stability below pH 3.13; increased stability above pH 5.00 | |
| Temperature | Activation Energy (Ea) | Varies with pH |
| Stability Trend | More stable at lower temperatures | |
| Oxidation (H₂O₂) | Degradation Rate | Increases significantly with higher concentrations of H₂O₂ |
| Ionic Strength | Effect on Stability | Stability decreases with increasing ionic strength |
| Light | Effect of Daylight Irradiation | Degradation is accelerated by light exposure |
Troubleshooting Experimental Issues with MK-181
This section addresses common problems encountered during experiments with MK-181 and provides guidance on how to resolve them.
Frequently Asked Questions (FAQs) - Experimental Troubleshooting
Q5: My in vitro aldose reductase inhibition assay is showing inconsistent or no inhibition with MK-181. What could be wrong?
A5: Several factors can contribute to this issue:
-
Compound Precipitation: MK-181 may have limited solubility in your aqueous assay buffer. Visually inspect for any precipitate. If solubility is an issue, you may need to adjust the final DMSO concentration in your assay (typically kept below 1%) or use a different formulation.
-
Enzyme Activity: Ensure your aldose reductase enzyme is active. Run a positive control with a known inhibitor to validate the assay setup.
-
Substrate and Cofactor Concentration: The concentrations of the substrate (e.g., DL-glyceraldehyde) and the cofactor (NADPH) can influence the apparent inhibitory activity. Ensure these are consistent across experiments.
-
Incorrect pH: The pH of the assay buffer can affect both enzyme activity and inhibitor binding. Verify that the pH is optimal for the assay (typically around 6.2-7.0).
Q6: I am observing high background signal or interference in my assay.
A6: High background can be caused by:
-
Autoxidation of NADPH: The cofactor NADPH can degrade spontaneously. Prepare fresh NADPH solutions for each experiment and store them on ice.
-
Compound Interference: MK-181 itself might absorb light at the wavelength used for detection (typically 340 nm for NADPH). Run a control containing all assay components except the enzyme to check for any direct effect of MK-181 on the absorbance reading.
Q7: How do I determine the IC₅₀ value for MK-181 accurately?
A7: To determine a reliable IC₅₀ value, you should:
-
Use a range of MK-181 concentrations that span from no inhibition to complete inhibition.
-
Perform the experiment in triplicate to ensure reproducibility.
-
Use a non-linear regression analysis to fit the dose-response curve and calculate the IC₅₀.
Experimental Protocols
Detailed Methodology for In Vitro Aldose Reductase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of MK-181 on aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human or rat aldose reductase
-
MK-181
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (e.g., 0.067 M potassium phosphate buffer, pH 6.2)
-
DMSO (for dissolving MK-181)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare MK-181 Stock Solution: Dissolve MK-181 in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Working Solutions: Serially dilute the MK-181 stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
Aldose reductase enzyme solution
-
NADPH solution
-
MK-181 working solution (or DMSO for the control)
-
-
Pre-incubation: Incubate the plate at room temperature for 5-10 minutes to allow MK-181 to bind to the enzyme.
-
Initiate Reaction: Add the DL-glyceraldehyde substrate solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of MK-181.
-
Determine the percentage of inhibition for each MK-181 concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the MK-181 concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: The polyol pathway showing the conversion of glucose to fructose and the inhibitory action of MK-181 on Aldose Reductase.
Experimental Workflow
Caption: A typical workflow for an in vitro aldose reductase inhibition assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of MK181
Welcome to the technical support center for MK181. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues during their experiments with this compound, with a specific focus on troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of aldose reductase (AR), with an IC50 of 0.71 μM. It also exhibits inhibitory activity against aldose-keto reductase family 1 member B10 (AKR1B10) with an IC50 of 4.5 μM. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.
Q2: What is the polyol pathway and what are the downstream effects of its inhibition by this compound?
A2: The polyol pathway converts glucose to fructose in two steps. Aldose reductase first reduces glucose to sorbitol, a reaction that consumes the cofactor NADPH. Sorbitol is then oxidized to fructose. Under hyperglycemic conditions, increased flux through the polyol pathway can lead to cellular stress through two primary mechanisms:
-
Osmotic Stress: The accumulation of sorbitol, an osmotically active sugar alcohol, can cause osmotic stress and damage to cells.
-
Oxidative Stress: The consumption of NADPH by aldose reductase can deplete the cell's reserves of this critical reducing equivalent, which is also required by glutathione reductase to combat oxidative stress.
Inhibition of aldose reductase by this compound is expected to mitigate these effects. Downstream, aldose reductase activity has been linked to the activation of protein kinase C (PKC) and transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses.[1] Therefore, inhibition by this compound may also lead to a reduction in inflammatory signaling.
Q3: What are some common signs of batch-to-batch variability with small molecule inhibitors like this compound?
A3: Researchers may observe several indicators of batch-to-batch variability, including:
-
Inconsistent IC50 values in enzymatic or cell-based assays.
-
Variations in the observed phenotype or biological effect at the same concentration.
-
Differences in the solubility or appearance of the compound when preparing stock solutions.
-
Discrepancies in analytical characterization data (e.g., HPLC, mass spectrometry) between batches.
Troubleshooting Guide for Batch-to-Batch Variability
Problem: I am observing a significant difference in the potency (IC50) of this compound between two different batches.
This is a common issue that can arise from several factors related to the synthesis and handling of the small molecule. Follow this guide to troubleshoot the problem.
Step 1: Initial Assessment and Data Review
Before proceeding with extensive experimental work, carefully review your existing data and the information provided with each batch of this compound.
| Parameter to Check | Batch A (Expected Activity) | Batch B (Lower Activity) | Action Required |
| Certificate of Analysis (CoA) | Review purity, identity, and storage conditions. | Compare with Batch A's CoA. Note any differences in reported purity. | Contact the supplier if there are significant discrepancies in the CoA. |
| Compound Handling | Confirm proper storage (-20°C, desiccated). | Verify that Batch B was handled and stored identically. | If handling was inconsistent, consider if this could have led to degradation. |
| Solvent and Stock Preparation | Ensure the same solvent and concentration were used. | Confirm identical preparation methods. | Prepare fresh stock solutions for both batches from the original solid material. |
Step 2: Experimental Validation
If the initial assessment does not resolve the issue, a series of validation experiments are recommended.
Workflow for Validating this compound Batches
Caption: A step-by-step workflow for troubleshooting this compound batch-to-batch variability.
Detailed Experimental Protocols
1. Purity and Identity Verification by HPLC-MS
-
Objective: To confirm the purity and molecular weight of each batch of this compound.
-
Methodology:
-
Prepare 1 mg/mL stock solutions of each this compound batch in DMSO.
-
Dilute the stock solutions to 10 µM in an appropriate solvent system (e.g., acetonitrile:water with 0.1% formic acid).
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Run a gradient elution from 5% to 95% acetonitrile over 15 minutes.
-
Monitor the eluent by UV-Vis spectrophotometry (e.g., at 254 nm) and mass spectrometry (in both positive and negative ion modes).
-
-
Expected Outcome: Both batches should show a major peak corresponding to the molecular weight of this compound (398.64 g/mol ) with a purity of >95%. Significant differences in the chromatogram or the presence of major impurities in one batch could explain the variability.
2. Aldose Reductase (AR) Enzymatic Assay
-
Objective: To directly compare the inhibitory activity of each this compound batch on purified aldose reductase.
-
Methodology:
-
Use a commercially available recombinant human aldose reductase enzyme.
-
The assay buffer should contain sodium phosphate buffer, NADPH, and a substrate for AR (e.g., DL-glyceraldehyde).
-
Prepare serial dilutions of each this compound batch (e.g., from 10 µM to 1 nM).
-
In a 96-well plate, add the assay buffer, NADPH, this compound dilutions (or DMSO as a vehicle control), and initiate the reaction by adding the substrate.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Expected Outcome: Both batches should yield similar IC50 values. A significant shift in the IC50 of one batch indicates a difference in the active compound concentration or the presence of interfering impurities.
| Batch | IC50 (µM) - Expected | IC50 (µM) - Batch A | IC50 (µM) - Batch B |
| This compound | ~0.7 | 0.75 | 2.5 |
3. Cell-Based Assay for Polyol Pathway Activity
-
Objective: To assess the ability of each this compound batch to inhibit the polyol pathway in a cellular context. A common method is to measure sorbitol accumulation in cells cultured under high glucose conditions.
-
Methodology:
-
Culture a suitable cell line (e.g., retinal pigment epithelial cells or lens epithelial cells) in normal glucose (5 mM) medium.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of each this compound batch (or DMSO control) for 1 hour.
-
Change the medium to a high glucose medium (e.g., 30 mM glucose) containing the same concentrations of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure intracellular sorbitol levels using a commercially available sorbitol assay kit (e.g., based on a colorimetric or fluorometric method).
-
Normalize sorbitol levels to total protein concentration for each sample.
-
-
Expected Outcome: Both batches of this compound should dose-dependently reduce the accumulation of intracellular sorbitol. A less potent batch will require higher concentrations to achieve the same level of sorbitol reduction.
Signaling Pathway Diagram
Aldose Reductase Signaling Pathway and Point of this compound Inhibition
Caption: The polyol pathway and downstream signaling events inhibited by this compound.
If you continue to experience issues after following this guide, please contact our technical support team and provide the batch numbers of the this compound you are using, along with the data from your validation experiments.
References
Technical Support Center: Optimizing Delivery of MK-181 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preclinical delivery of MK-181, a hypothetical compound with poor aqueous solubility.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with MK-181.
Issue 1: Inconsistent or Low Oral Bioavailability of MK-181
-
Question: We are observing high variability and overall low plasma concentrations of MK-181 after oral gavage in mice. What are the potential causes and how can we improve this?
-
Answer: Inconsistent and low oral bioavailability of a poorly soluble compound like MK-181 is a common challenge.[1] The primary reasons often relate to its poor dissolution in the gastrointestinal tract. Here are several strategies to address this:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area for dissolution.[2] Methods like micronization or nanomilling can significantly improve the dissolution rate and, consequently, bioavailability.[2][3]
-
Formulation Optimization with Solubilizing Excipients:
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents can enhance the solubility of MK-181.[1] Common co-solvents for preclinical oral formulations include Polyethylene Glycol (PEG), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO).[1][4] However, be mindful of potential precipitation upon dilution with aqueous gastrointestinal fluids.[1]
-
Surfactants: Surfactants can improve the wettability of the compound and form micelles to solubilize it.[2] Tween 80 and Cremophor EL are frequently used in preclinical studies.[5]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance absorption by utilizing the body's natural lipid absorption pathways.[2][3]
-
-
pH Adjustment: If MK-181 has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.[2][5]
-
Issue 2: Precipitation of MK-181 During Intravenous Administration
-
Question: Our intravenous formulation of MK-181 appears clear initially, but we suspect it is precipitating upon injection, leading to inconsistent pharmacokinetic data. How can we prevent this?
-
Answer: Precipitation upon intravenous (IV) injection is a critical issue that can lead to inaccurate results and potential toxicity.[1] This often occurs when a formulation with a high concentration of an organic co-solvent is rapidly diluted in the aqueous environment of the bloodstream.
-
Vehicle Selection: For IV administration, the formulation must be a clear solution.[6] A common strategy for poorly soluble compounds is to use a mixture of co-solvents and surfactants that are well-tolerated intravenously. A decision tree approach can be useful in systematically testing different excipients.[5]
-
Slower Infusion Rate: A slower infusion rate can allow for more gradual dilution of the formulation in the blood, reducing the risk of precipitation.
-
Formulation Screening: Before in vivo administration, it is advisable to perform an in vitro test by diluting the formulation with plasma or a buffered solution to check for precipitation.
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and stability in solution.[2][5] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used example.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for oral gavage of a poorly soluble compound like MK-181 in mice?
A1: A good starting point for a suspension formulation is 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC) in water.[1] For a solution, a common vehicle for poorly soluble compounds is a mixture of PEG 400, Tween 80, and saline. A typical ratio to start with could be 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept as low as possible due to potential toxicity.
Q2: What is the maximum recommended oral gavage volume for mice and rats?
A2: The maximum volume for oral gavage should not exceed 10 mL/kg of the animal's body weight.[7][8] For example, a 20g mouse should receive a maximum of 0.2 mL.
Q3: What are the signs of incorrect oral gavage administration, and how can it be avoided?
A3: Signs of incorrect administration include resistance during needle insertion, fluid bubbling from the nose, coughing, or respiratory distress.[9][10] To avoid this, ensure the animal is properly restrained with its head aligned with its body. Use a flexible plastic or ball-tipped gavage needle to minimize the risk of tracheal entry and esophageal injury.[7][10] Advance the needle slowly and without force.[7][9]
Q4: What are suitable vehicles for intravenous administration of MK-181 in preclinical models?
A4: For intravenous administration, the formulation must be a sterile, clear solution.[6] Common vehicles for poorly soluble compounds include:
-
A mixture of co-solvents such as DMSO, ethanol, PEG 400, and propylene glycol.[1][4]
-
Aqueous solutions containing solubilizing agents like cyclodextrins (e.g., HPβCD).[5]
-
Surfactant-based vehicles using polysorbate 80 (Tween 80) or Cremophor EL.[5] It is crucial to ensure the chosen excipients are well-tolerated at the intended dose and concentration.
Data Presentation: Formulation Components
Table 1: Common Excipients for Oral Formulations of Poorly Soluble Compounds
| Excipient Class | Example | Typical Concentration Range | Purpose |
| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC) | 0.5% - 2% (w/v) | Increase viscosity to keep the drug suspended. |
| Co-solvents | PEG 400, Propylene Glycol (PG), DMSO | 10% - 60% (v/v) | Increase the solubility of the drug in the vehicle. |
| Surfactants | Tween 80, Cremophor EL | 1% - 10% (v/v) | Improve wettability and aid in solubilization. |
| Lipids | Corn oil, Sesame oil | Up to 100% | For highly lipophilic compounds. |
Table 2: Common Excipients for Intravenous Formulations of Poorly Soluble Compounds
| Excipient Class | Example | Typical Concentration Range | Purpose |
| Co-solvents | DMSO, Ethanol, PEG 400, Propylene Glycol | 5% - 50% (v/v) | Solubilize the drug for a clear solution. |
| Solubilizers | Hydroxypropyl-β-cyclodextrin (HPβCD) | 10% - 40% (w/v) | Form inclusion complexes to increase solubility. |
| Surfactants | Tween 80, Cremophor EL | 1% - 5% (v/v) | Aid in solubilization and prevent precipitation. |
| Buffering Agents | Phosphate buffers, Citrate buffers | pH 4-8 | Maintain a physiological pH. |
Experimental Protocols
Protocol 1: Preparation and Administration of MK-181 via Oral Gavage (Suspension)
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose (MC) in sterile water.
-
Weighing MK-181: Accurately weigh the required amount of MK-181 powder based on the desired dose and the number of animals.
-
Formulation Preparation:
-
Add a small amount of the 0.5% MC vehicle to the MK-181 powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Animal Dosing:
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the appropriate dose volume based on the animal's body weight (not to exceed 10 mL/kg).
-
Insert a flexible, ball-tipped gavage needle into the mouth and gently advance it down the esophagus.
-
Slowly dispense the suspension.
-
Monitor the animal for any signs of distress after administration.[7][9][10]
-
Protocol 2: Preparation and Administration of MK-181 via Intravenous Injection (Solution)
-
Preparation of Vehicle: Prepare a vehicle solution, for example, 10% DMSO, 40% PEG 400, and 50% sterile water for injection.
-
Weighing MK-181: Accurately weigh the required amount of MK-181.
-
Formulation Preparation:
-
Dissolve the MK-181 in DMSO first.
-
Add the PEG 400 and mix until a clear solution is formed.
-
Add the sterile water and mix thoroughly.
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Animal Dosing:
-
Warm the animal under a heat lamp to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the formulation into a lateral tail vein.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
Visualizations
Caption: Workflow for Oral Gavage Administration of MK-181.
Caption: Workflow for Intravenous Injection of MK-181.
Caption: Conceptual Relationship of MK-181 Delivery to Pharmacological Effect.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. admescope.com [admescope.com]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 10. instechlabs.com [instechlabs.com]
Validation & Comparative
A Comparative Analysis of MK181 and Other Aldose Reductase Inhibitors in the Management of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of MK181, a novel aldose reductase inhibitor, with other established inhibitors of this enzyme. The content is intended to support research and development efforts in the field of diabetic complications by presenting objective performance data, outlining experimental methodologies, and visualizing key biological pathways and workflows.
Introduction to Aldose Reductase and the Polyol Pathway
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway.[1][2] The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which reduces glucose to sorbitol, utilizing NADPH as a cofactor.[1][3] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[1][4]
The accumulation of sorbitol and the subsequent increase in fructose levels, along with the depletion of NADPH, are implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[3][5] Aldose reductase inhibitors (ARIs) are a class of drugs that competitively inhibit AR, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological effects.[3][5]
The Polyol Pathway and Mechanism of Aldose Reductase Inhibitors
The following diagram illustrates the polyol pathway and the point of intervention for aldose reductase inhibitors.
Caption: The Polyol Pathway and the inhibitory action of ARIs.
Comparative Efficacy of Aldose Reductase Inhibitors: In Vitro Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] The following table summarizes the IC50 values for this compound and other prominent aldose reductase inhibitors.
| Aldose Reductase Inhibitor | IC50 (µM) | Target Enzyme | Reference |
| This compound | 0.71 | Aldose Reductase | [6] |
| 4.5 | AKR1B10 | [6] | |
| Alrestatin | 1 | Aldose Reductase | [7] |
| Tolrestat | 0.015 | Aldose Reductase | [7] |
| Epalrestat | 0.012 - 0.021 | Aldose Reductase | [7] |
| Zenarestat | 0.011 | Aldose Reductase | [7] |
| Zopolrestat | 0.041 | Aldose Reductase | [7] |
| Sorbinil | 0.26 - 0.28 | Aldose Reductase | [7] |
| Fidarestat | 0.018 | Aldose Reductase | [7] |
Clinical Efficacy of Aldose Reductase Inhibitors in Diabetic Neuropathy
Clinical trials of various ARIs have been conducted to evaluate their efficacy in treating diabetic neuropathy, a common complication of diabetes. The primary endpoint in many of these trials is the change in nerve conduction velocity (NCV), an objective measure of nerve function.
| Aldose Reductase Inhibitor | Trial Duration | Key Efficacy Outcomes | Quantitative Results | Reference(s) |
| Epalrestat | 3 years | Change in median motor nerve conduction velocity (MNCV). | The between-group difference in the change from baseline in median MNCV was 1.6 m/s compared to the control group (P < 0.001). | [3] |
| 12 weeks | Improvement in subjective symptoms (spontaneous pain). | The disappearance rate of lower limb spontaneous pain was 48.6% in the Epalrestat group versus 22.6% in the placebo group. | [3] | |
| 12 weeks | Change in peroneal motor nerve conduction velocity. | A significant increase of 1.6 +/- 0.6 m/sec in the Epalrestat group (p < 0.01). | [3] | |
| Fidarestat | 52 weeks | Change in median nerve F-wave conduction velocity (FCV) and minimal latency. | Statistically significant improvement in the fidarestat-treated group compared with the placebo group in median nerve FCV and minimal latency. | [3] |
| Tolrestat | 52 weeks | Change in motor nerve conduction velocities (tibial and peroneal). | Significant improvement in both tibial and peroneal motor nerve conduction velocities were seen at 52 weeks. | [3] |
| Ranirestat | 24 months | Change in peroneal motor nerve conduction velocity (PMNCV). | The mean improvement from baseline at 24 months was +0.49, +0.95, and +0.90 m/s for placebo, ranirestat 40 mg and 80 mg, respectively (NS). | [3] |
It is important to note that while some trials have shown statistically significant improvements in NCV and subjective symptoms, the overall clinical benefit of ARIs has been a subject of debate, with some meta-analyses concluding no significant difference between ARIs and placebo for diabetic polyneuropathy.[8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug efficacy. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Aldose Reductase Inhibition Assay
This assay determines the in vitro potency of a compound in inhibiting the aldose reductase enzyme.
-
Enzyme Preparation: Aldose reductase can be isolated from various tissues, such as rat lens or kidney, or recombinant human aldose reductase can be used.[9] The tissue is homogenized, and the supernatant containing the enzyme is collected after centrifugation.[9]
-
Assay Mixture: The reaction mixture typically contains a phosphate buffer (pH 6.2), NADPH as a cofactor, the test compound (inhibitor) at various concentrations, and the enzyme preparation.[9][10]
-
Reaction Initiation: The reaction is initiated by adding the substrate, commonly DL-glyceraldehyde.[9][10]
-
Measurement: The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[9]
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Clinical Trial Protocol for Nerve Conduction Velocity (NCV) Measurement
NCV studies are non-invasive tests that measure the speed of electrical impulses through a nerve.[11][12]
-
Patient Preparation: The patient is positioned comfortably, and the skin temperature over the nerve to be studied is maintained at a physiological level, as low temperatures can slow nerve conduction.[13]
-
Electrode Placement: Surface electrodes are placed on the skin over the nerve at various points. A stimulating electrode delivers a mild electrical impulse to the nerve, and recording electrodes detect the resulting electrical activity.[11]
-
Stimulation and Recording: The nerve is stimulated at two or more different points along its course.[12] The time it takes for the electrical impulse to travel between the stimulation and recording sites (latency) is measured in milliseconds.[12]
-
NCV Calculation: The distance between the stimulation points is measured, and the nerve conduction velocity is calculated by dividing the distance by the difference in latencies.[11]
-
Standardization: To ensure consistency and reliability in multicenter clinical trials, a central "core lab" may be utilized to standardize procedures and review all nerve conduction tracings.[14]
Experimental Workflow for Aldose Reductase Inhibitor Evaluation
The development and evaluation of a new aldose reductase inhibitor typically follows a structured workflow, from initial screening to clinical validation.
Caption: General workflow for evaluating ARI efficacy.
Conclusion
This compound demonstrates potent in vitro inhibition of aldose reductase, with an IC50 value of 0.71 µM.[6] This positions it as a compound of interest for further investigation in the context of diabetic complications. When compared to other aldose reductase inhibitors, its in vitro potency is notable, though some compounds like Tolrestat and Epalrestat have shown lower IC50 values in certain assays.[7]
The clinical efficacy of aldose reductase inhibitors in treating diabetic neuropathy has yielded mixed results. While some studies with agents like Epalrestat have demonstrated statistically significant improvements in nerve conduction velocity and patient-reported symptoms, the overall therapeutic benefit remains a topic of ongoing research and discussion.[3][8]
The development of new and more effective aldose reductase inhibitors, potentially with improved pharmacokinetic profiles and greater selectivity, continues to be an important area of research. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for scientists and clinicians working towards the goal of mitigating the debilitating complications of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldose reductase inhibitors and their potential for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy | Cochrane [cochrane.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nerve Conduction Studies | PM&R KnowledgeNow [now.aapmr.org]
- 12. Nerve Conduction Velocity (NCV) Test [ebme.co.uk]
- 13. Nerve Conduction Velocity Tests [protocols.io]
- 14. orbi.uliege.be [orbi.uliege.be]
A Comparative Guide to Aldose Reductase Inhibitors in Diabetic Complication Models: Sorbinil vs. MK-181
Introduction
The development of diabetic complications, including neuropathy, retinopathy, and nephropathy, is a significant challenge in diabetes management. The polyol pathway, driven by the enzyme aldose reductase (AR), has been identified as a key contributor to the pathogenesis of these complications. Under hyperglycemic conditions, AR converts excess glucose into sorbitol, leading to osmotic stress, oxidative damage, and cellular dysfunction.[1][2][3][4] Consequently, aldose reductase inhibitors (ARIs) have been developed as a therapeutic strategy.[2][5] Sorbinil is one of the pioneering ARIs that has been extensively studied in both preclinical and clinical settings.[1][6] This guide provides a detailed comparison of sorbinil with the lesser-known compound, MK-181, in the context of diabetic complication models.
It is important to note that while extensive data is available for sorbinil, a comprehensive search of scientific literature and clinical trial databases yielded no publicly available information on a compound designated "MK-181" specifically as an aldose reductase inhibitor for diabetic complications. The information presented herein for MK-181 reflects this absence of data. In contrast, this guide will provide a thorough review of the experimental data and protocols associated with sorbinil.
Mechanism of Action: The Polyol Pathway
Both sorbinil and, hypothetically, MK-181 belong to the class of drugs that inhibit aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway. By blocking this enzyme, ARIs aim to prevent the accumulation of intracellular sorbitol and the subsequent cascade of pathogenic events.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Clinical experience with sorbinil--an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Novel Inhibitors for Aldo-Keto Reductase 1B10 (AKR1B10)
A Comparative Guide for Researchers
In the pursuit of novel therapeutics targeting cancer and other proliferative diseases, aldo-keto reductase 1B10 (AKR1B10) has emerged as a promising molecular target. However, the high sequence and structural homology between AKR1B10 and its isoform, aldose reductase (AKR1B1), presents a significant challenge in the development of selective inhibitors. Off-target inhibition of AKR1B1 can lead to undesirable side effects, underscoring the critical need for rigorous validation of inhibitor specificity. This guide provides a comprehensive framework for researchers to assess the specificity of novel AKR1B10 inhibitors, such as the hypothetical compound MK-181, through objective comparison with established inhibitors and detailed experimental protocols.
Understanding the Challenge: AKR1B10 vs. AKR1B1
AKR1B10 and AKR1B1 share a high degree of amino acid sequence identity, resulting in structurally similar active sites. This similarity makes it difficult to design inhibitors that selectively bind to AKR1B10 without affecting AKR1B1 activity. Therefore, a multi-faceted approach combining enzymatic assays, cell-based validation, and structural analysis is essential to confirm the specificity of any new inhibitor.
Quantitative Comparison of AKR1B10 Inhibitors
A critical step in validating a new inhibitor is to compare its potency and selectivity with existing compounds. The following table summarizes the inhibitory activity (IC50) and selectivity ratios for several known AKR1B10 inhibitors. For the purpose of this guide, we will use "MK-181" as a placeholder for a novel inhibitor being evaluated.
| Inhibitor | AKR1B10 IC50 | AKR1B1 IC50 | Selectivity Ratio (AKR1B1 IC50 / AKR1B10 IC50) |
| MK-181 (Hypothetical) | TBD | TBD | TBD |
| Chromene Derivative (PHPC) | 6 nM | ~12 nM | ~2 |
| Oleanolic Acid | Varies | Varies | 1370 |
| MK204 | 80 nM | 21,700 nM | 271 |
| 9-methyl-2,3,7-trihydroxy-6-fluorone | 0.4 µM | ~1.6 µM | 4[1] |
TBD: To be determined through experimental validation.
This table provides a clear benchmark for evaluating the performance of a new inhibitor. A higher selectivity ratio indicates a greater specificity for AKR1B10 over AKR1B1.
Experimental Protocols for Specificity Validation
Accurate and reproducible experimental data are the cornerstone of inhibitor validation. Below are detailed protocols for key experiments to determine the IC50 values and cellular specificity of a novel AKR1B10 inhibitor.
Enzymatic Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an inhibitor against recombinant AKR1B10 and AKR1B1.
Materials:
-
Recombinant human AKR1B10 and AKR1B1 enzymes
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
Inhibitor stock solution (e.g., MK-181)
-
Assay buffer: 100 mM sodium phosphate buffer, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X NADPH solution in assay buffer.
-
Prepare a series of 2X substrate concentrations in assay buffer.
-
Prepare a series of 4X inhibitor concentrations in a suitable solvent (e.g., DMSO), followed by a 1:1 dilution in assay buffer to create 2X inhibitor solutions.
-
-
Assay Setup:
-
To the appropriate wells of a 96-well plate, add 50 µL of the 2X inhibitor solution (or vehicle control).
-
Add 25 µL of the 2X enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X NADPH solution to each well.
-
Add 100 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 200 µL.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay for Specificity Validation
This protocol uses a cell-based approach to confirm the inhibitor's specificity in a more physiologically relevant context.
Materials:
-
Human cell line with known expression of AKR1B10 and AKR1B1 (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Inhibitor stock solution (e.g., MK-181)
-
Reagents for Western blotting (antibodies against AKR1B10, AKR1B1, and a loading control like GAPDH)
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to ~80% confluency.
-
Treat the cells with a range of concentrations of the inhibitor for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for AKR1B10, AKR1B1, and the loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Analyze the band intensities to determine if the inhibitor affects the expression levels of AKR1B10 or AKR1B1.
-
-
Cell Viability Assay:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of inhibitor concentrations.
-
After the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the inhibitor on cell proliferation.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are essential for communicating complex experimental procedures and biological pathways. The following diagrams were created using the DOT language to illustrate key aspects of AKR1B10 inhibitor validation.
Caption: Workflow for validating AKR1B10 inhibitor specificity.
Caption: Simplified signaling pathways of AKR1B10 and AKR1B1.
Conclusion
The validation of inhibitor specificity is a non-negotiable step in the development of targeted therapies. By employing a combination of rigorous enzymatic and cell-based assays, and by comparing new compounds against established inhibitors, researchers can confidently ascertain the selectivity of their novel AKR1B10 inhibitors. This systematic approach will ultimately pave the way for the development of safer and more effective cancer treatments.
References
Comparative Efficacy of the Pan-RAF Inhibitor MK-181 (TAK-632) Across Diverse Cancer Cell Lines
MK-181, also known as TAK-632, is a potent, orally bioavailable pan-RAF inhibitor that targets both wild-type and mutant forms of RAF kinases.[1] This guide provides a comparative analysis of MK-181's effects on various cancer cell lines, supported by experimental data and detailed methodologies for key assays. The primary mechanism of action for MK-181 is the inhibition of the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cellular proliferation and survival and is often overactivated in numerous cancers.[2][3]
In Vitro Efficacy Across Cancer Cell Lines
The anti-proliferative activity of MK-181 has been evaluated in a range of cancer cell lines with different genetic backgrounds, particularly focusing on mutations in the BRAF and NRAS genes. The data indicates that melanoma cell lines with BRAF and NRAS mutations exhibit higher sensitivity to MK-181.[4][5]
Table 1: Anti-proliferative Activity of MK-181 in Melanoma Cell Lines
| Cell Line | Genotype | GI50 (nM) |
| A375 | BRAF V600E | 66[1], 40-190[6] |
| HMVII | NRAS Q61K / BRAF G469V | 200[1] |
| SK-MEL-2 | NRAS mutant | 190-250[6], 11[7] |
Table 2: Inhibitory Activity of MK-181 on RAF Kinases and Downstream Signaling
| Target/Cell Line | Assay Type | IC50 (nM) |
| B-RAF (wild-type) | Cell-free kinase assay | 8.3[1][7] |
| C-RAF | Cell-free kinase assay | 1.4[1][7][8] |
| B-RAF V600E | Cell-free kinase assay | 2.4[6][8] |
| pMEK (A375 cells) | In-cell assay | 12[1] |
| pERK (A375 cells) | In-cell assay | 16[1] |
| pMEK (HMVII cells) | In-cell assay | 49[1][6] |
| pERK (HMVII cells) | In-cell assay | 50[1][6] |
| pERK (SK-MEL-2 cells) | In-cell assay | 25[4] |
MK-181 demonstrates a biphasic effect in BRAF wild-type cells, where low concentrations can modestly induce MEK and ERK phosphorylation (paradoxical activation), while higher concentrations lead to inhibition.[4][5] However, this paradoxical activation appears weaker compared to other RAF inhibitors.[5]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,500 to 4,000 cells per well in their respective growth media supplemented with 10% fetal bovine serum (FBS).[1] The plates are incubated overnight to allow for cell attachment.[1]
-
Compound Treatment: MK-181 is added to the wells at various concentrations using serial dilutions. The cells are then incubated for 72 hours.[1]
-
Lysis and Signal Generation: After the incubation period, CellTiter-Glo® Reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[1]
-
Data Acquisition: The luminescence is measured using a luminometer.[1] The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then calculated.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of MK-181 on the kinase activity of RAF proteins.
-
Enzyme and Substrate Preparation: Recombinant B-RAF and C-RAF enzymes are used.[1] A common substrate is inactive MEK1 (K97R).[6]
-
Reaction Mixture: The kinase, substrate, and [γ-33P] ATP are combined in a reaction buffer in 96-well plates.[1]
-
Inhibitor Addition: MK-181 is added at varying concentrations to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time, typically 20-30 minutes.[1][6]
-
Detection: The amount of radiolabeled phosphate incorporated into the substrate is measured to determine the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of downstream proteins in the signaling pathway, such as MEK and ERK, within cells treated with MK-181.
-
Cell Treatment and Lysis: Cancer cells are treated with different concentrations of MK-181 for a specified duration (e.g., 2 hours).[4] The cells are then lysed to extract the total protein.
-
Protein Quantification: The concentration of the extracted proteins is determined.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of MEK and ERK, as well as antibodies for the total proteins as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent detection. The resulting bands are visualized and quantified.
Visualizing Molecular Pathways and Experimental Processes
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a key signaling cascade that MK-181 targets. Aberrant activation of this pathway is a common driver of cancer cell proliferation and survival.[9]
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of MK-181 (TAK-632) on RAF kinases.
Experimental Workflow: Cell Viability Assay
The following diagram illustrates the typical workflow for assessing the impact of MK-181 on cancer cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published MK181 research findings
Validating the Therapeutic Potential of O-GlcNAcase Inhibitors in Preclinical Tauopathy Studies: A Comparative Guide
A Note on Nomenclature: The compound "MK181" was not identifiable in the context of preclinical therapeutic validation. Based on the nomenclature of compounds in development, it is highly probable that the intended query was for MK-8719 , a well-documented O-GlcNAcase (OGA) inhibitor developed by Merck for the treatment of tauopathies such as Alzheimer's disease. This guide will focus on the preclinical data for MK-8719 and compare it with other key OGA inhibitors, namely ASN90 and the widely used research tool compound Thiamet-G.
The inhibition of O-GlcNAcase (OGA) is a promising therapeutic strategy for neurodegenerative diseases characterized by the aggregation of the tau protein.[1][2] OGA is the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins, including tau.[1][2] By inhibiting OGA, the levels of O-GlcNAcylated tau increase, which is thought to prevent its hyperphosphorylation and subsequent aggregation into the neurofibrillary tangles that are a hallmark of tauopathies.[2][3]
Comparative Preclinical Data of OGA Inhibitors
The following tables summarize key quantitative data from preclinical studies of MK-8719, ASN90, and Thiamet-G, providing a comparative overview of their potency and efficacy in relevant animal models of tauopathy.
Table 1: In Vitro and In Vivo Potency of OGA Inhibitors
| Compound | Target | In Vitro Potency | In Vivo Target Engagement | Species |
| MK-8719 | Human OGA | Ki: 7.9 nM[4] | Robust target engagement demonstrated by PET imaging in rats and rTg4510 mice.[1][5] | Human, Mouse, Rat, Dog[1] |
| ASN90 | OGA | Not specified | Binds to OGA in living rat brain, elevates O-GlcNAcylation of brain proteins.[6][7] | Not specified |
| Thiamet-G | OGA | EC50 in primary neurons: ~34 nM | 600 mg/kg dose achieved a free brain concentration 22-fold above EC50.[8] | Mouse[8] |
Table 2: Preclinical Efficacy of OGA Inhibitors in Tauopathy Mouse Models
| Compound | Mouse Model | Dosing Regimen | Key Efficacy Outcomes |
| MK-8719 | rTg4510 | 1-100 mg/kg, oral administration[9] | - Significantly increased brain O-GlcNAc levels.[1]- Reduced pathological tau formation.[1][2]- Attenuated brain atrophy and forebrain volume loss.[1][4]- Decreased expression of inflammatory markers.[2] |
| ASN90 | hTauP301S | 100 mg/kg, once daily, oral[6][7] | - Prevented the development of tau pathology (NFT formation).[6][7]- Prevented functional deficits in motor behavior and breathing.[10]- Increased survival.[10] |
| Thiamet-G | rTg4510 | 500-600 mg/kg for 8-18 weeks[8][11] | - Increased overall brain O-GlcNAc levels.[8]- Significantly reduced soluble and insoluble hyperphosphorylated tau.[8][11]- Attenuated hyperactivity.[12] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of OGA inhibitors in tauopathy models.
Animal Models
-
rTg4510 Mice: These mice overexpress the P301L mutant human tau protein, leading to age-dependent development of neurofibrillary tangles, neuronal loss, and cognitive deficits, mimicking aspects of human tauopathies.[8]
-
hTauP301S Mice: This model also expresses a mutant form of human tau (P301S) under a neuron-specific promoter, leading to the development of tau pathology and associated functional impairments.[6][7]
Drug Administration and Pharmacodynamics
-
Oral Gavage: Compounds like MK-8719 and ASN90 are administered orally to assess their bioavailability and central nervous system penetration.[1][6] Dosing regimens are typically designed to maintain consistent drug levels in the brain.
-
Intracerebroventricular (ICV) Injection: For research tools like Thiamet-G, direct injection into the brain's lateral ventricles can be used to bypass the blood-brain barrier and directly assess the compound's effects on brain targets.[13][14]
Assessment of Target Engagement
-
Positron Emission Tomography (PET) Imaging: This technique uses a radiolabeled tracer that binds to the target enzyme (OGA) to visualize and quantify target engagement in the living brain of animals and humans.[1][9] This is critical for determining the appropriate dose for therapeutic efficacy.
-
Western Blot for O-GlcNAcylated Proteins: Brain tissue homogenates are analyzed by Western blot using antibodies that specifically recognize O-GlcNAcylated proteins (e.g., RL2 antibody) to confirm that the OGA inhibitor is increasing the levels of this post-translational modification.[13]
Evaluation of Efficacy
-
Biochemical Analysis of Tau Pathology:
-
Western Blotting: Brain tissues are fractionated into soluble and insoluble components. Western blots are then used with specific antibodies to quantify the levels of different tau species, including total tau and various hyperphosphorylated forms of tau (p-tau) that are associated with pathology.[8]
-
-
Histology and Immunohistochemistry: Brain sections are stained to visualize and quantify neurofibrillary tangles and neuronal loss.
-
Behavioral Testing:
-
Motor Function Tests: Assays are conducted to assess motor coordination and balance, which can be impaired in tauopathy mouse models.
-
Activity Monitoring: Hyperactivity is a behavioral phenotype observed in some tauopathy models, and its attenuation can be a measure of therapeutic efficacy.[8]
-
-
Structural Magnetic Resonance Imaging (MRI): Volumetric MRI can be used to measure brain atrophy, a key indicator of neurodegeneration, and to assess the neuroprotective effects of the therapeutic agent.[4]
Visualizing Mechanisms and Workflows
Signaling Pathway of OGA Inhibition
The following diagram illustrates the proposed mechanism of action for OGA inhibitors in the context of tau pathology. Inhibition of OGA leads to an increase in O-GlcNAcylated tau, which in turn is thought to inhibit the hyperphosphorylation and aggregation of tau.
Preclinical Experimental Workflow
This diagram outlines a typical workflow for the preclinical validation of an OGA inhibitor in a tauopathy mouse model.
References
- 1. MK-8719, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]
- 9. | BioWorld [bioworld.com]
- 10. Asceneuron Publishes Pioneering Preclinical Efficacy Data on its Novel Clinical Molecule ASN90 in Both Alzheimer’s and Parkinson’s Disease Models - Asceneuron [asceneuron.com]
- 11. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation | PLOS One [journals.plos.org]
- 14. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
MK-181 in Combination Cancer Therapies: A Comparative Guide for Researchers
Cambridge, MA – This guide provides a comprehensive analysis of the performance of MK-181 (also known as SRK-181 or linavonkibart), a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1), in combination with other cancer therapies. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical data, mechanism of action, and relevant experimental protocols.
Currently, the clinical development of MK-181 in combination therapies is predominantly focused on its synergistic effects with immune checkpoint inhibitors, specifically anti-PD-1/PD-L1 antibodies. Preclinical and clinical data strongly suggest that MK-181 can overcome primary resistance to these immunotherapies. As of the latest available data, there is a lack of published preclinical or clinical studies investigating the combination of MK-181 with traditional chemotherapy or other targeted therapies. This guide will therefore focus on the well-documented combination of MK-181 with the anti-PD-1 antibody pembrolizumab.
Mechanism of Action: Overcoming Immunotherapy Resistance
MK-181 is a fully human IgG4 monoclonal antibody that selectively targets and inhibits the activation of latent TGFβ1.[1][2] TGFβ1 is a key cytokine that promotes an immunosuppressive tumor microenvironment, thereby hindering the efficacy of anti-PD-1/PD-L1 therapies.[1][2] By neutralizing TGFβ1, MK-181 is believed to "reprogram" the tumor microenvironment, making it more susceptible to immune attack.
The proposed mechanism involves several key steps:
-
Inhibition of TGFβ1 Activation: MK-181 binds to the latent form of TGFβ1, preventing its conversion to the active, immunosuppressive form.[1][2]
-
Enhanced T-Cell Infiltration: By reducing the immunosuppressive signals from TGFβ1, MK-181 facilitates the infiltration of cytotoxic CD8+ T-cells into the tumor.[1][3]
-
Modulation of Myeloid Cells: The combination therapy has been shown to decrease the levels of circulating myeloid-derived suppressor cells (MDSCs), which are known to dampen anti-tumor immune responses.[1]
-
Creation of a Pro-inflammatory Microenvironment: The overall effect is a shift from an immunosuppressive to a pro-inflammatory tumor microenvironment, which is more conducive to the anti-tumor activity of checkpoint inhibitors.[1]
This synergistic action aims to convert tumors that are resistant to anti-PD-1/PD-L1 therapy into responsive ones.
Clinical Performance: The DRAGON Trial
The primary source of clinical data for MK-181 in combination therapy is the Phase 1 DRAGON trial (NCT04291079).[1][2] This open-label study is evaluating the safety and efficacy of MK-181, both as a monotherapy and in combination with pembrolizumab, in patients with locally advanced or metastatic solid tumors that are resistant to prior anti-PD-1/PD-L1 therapy.[1][2]
Efficacy in Combination with Pembrolizumab
The following table summarizes the objective response rates (ORR) observed in the expansion part (Part B) of the DRAGON trial, where patients received MK-181 in combination with pembrolizumab. The data is presented for various tumor types as of the January 12, 2024 data cutoff.
| Tumor Type | Number of Efficacy Evaluable Patients | Objective Response Rate (ORR) |
| Clear Cell Renal Cell Carcinoma (ccRCC) | 30 | 20% |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 6 | 33.3% |
| Melanoma (MEL) | 10 | 20% |
| Urothelial Carcinoma (UC) | 11 | 9.1% |
| Non-Small Cell Lung Cancer (NSCLC) | 11 | 0% |
Data sourced from the Phase 1 DRAGON study updated results.[1][2]
In an earlier data cut-off (August 29, 2023) focusing on a heavily pretreated clear cell renal cell carcinoma (ccRCC) population, the combination of SRK-181 and pembrolizumab demonstrated a confirmed partial response in 6 out of 28 evaluable patients, with tumor reductions ranging from 33% to 93%.[4] Ten patients achieved stable disease, resulting in a disease control rate of 57% and an objective response rate (ORR) of 21.4%.[4]
Safety and Tolerability
The combination of MK-181 with pembrolizumab has been generally well-tolerated in the DRAGON trial.[1][2] The recommended dose for MK-181 in the combination setting is 1500mg administered every three weeks.[1][2]
The most common treatment-related adverse events (TRAEs) of any grade (≥10%) were:
Grade 3 TRAEs (≥5%) primarily consisted of rash (8.3%).[1] Only one Grade 4 TRAE (dermatitis exfoliative generalised) was reported, and there were no Grade 5 (fatal) TRAEs.[1] No dose-limiting toxicities were observed.[4]
Experimental Protocols
Preclinical Studies
Detailed, step-by-step protocols for the preclinical evaluation of MK-181 combinations are not publicly available. However, published research indicates that the preclinical assessments involved the use of a murine surrogate of SRK-181 (SRK-181-mIgG1) in syngeneic mouse tumor models that are resistant to anti-PD-1 therapy.[5][6] These models included bladder, melanoma, and breast cancers.[6] The studies aimed to evaluate the ability of SRK-181-mIgG1 in combination with an anti-PD-1 antibody to inhibit tumor growth and improve survival.[5][6] Key endpoints likely included tumor volume measurements, survival analysis, and immunophenotyping of the tumor microenvironment to assess changes in immune cell populations.
DRAGON Clinical Trial (NCT04291079)
The DRAGON trial is a multi-center, open-label, Phase 1 study with dose escalation and dose expansion phases.[1][2]
-
Part A (Dose Escalation): This part of the study was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of MK-181 as both a monotherapy and in combination with an anti-PD-(L)1 agent.[6]
-
Part B (Dose Expansion): In this phase, patients with specific types of solid tumors who have shown primary resistance to prior anti-PD-1/PD-L1 therapy are enrolled into different cohorts.[1][2] Patients receive MK-181 at the RP2D in combination with pembrolizumab.[1][2]
-
Key Inclusion Criteria: Patients enrolled in the combination cohorts must have locally advanced or metastatic solid tumors and have had a best response of stable disease or progressive disease to prior anti-PD-(L)1 monotherapy.[1][2]
-
Endpoints: The primary endpoints are safety and tolerability.[4] Secondary endpoints include efficacy measures such as Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS), assessed according to RECIST 1.1 criteria.[1][2] Pharmacokinetic and pharmacodynamic (biomarker) analyses are also conducted.[1]
Visualizing the Pathway and Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Synergistic mechanism of MK-181 and anti-PD-1 therapy.
Caption: High-level workflow of the DRAGON Phase 1 clinical trial.
References
- 1. Phase 1 study (DRAGON) of SRK-181 (linavonkibart), a latent TGFβ1 inhibitor, combined with pembrolizumab in patients with anti-PD1 resistant advanced solid tumors: Updated results of expansion part. - ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Comparing the in vitro and in vivo efficacy of MK181
A Comparative Guide to the In Vitro and In Vivo Efficacy of SRK-181 (Linavonkibart)
Introduction
SRK-181, also known as linavonkibart, is a fully human IgG4 monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGFβ1).[1] TGFβ1 is a cytokine that plays a crucial role in creating an immunosuppressive tumor microenvironment, which can lead to resistance to checkpoint inhibitor therapies.[1] By specifically targeting the latent form of TGFβ1, SRK-181 aims to overcome this resistance and enhance the efficacy of anti-cancer immunotherapies.[2] This guide provides a comparative overview of the in vitro and in vivo efficacy of SRK-181, with supporting experimental data and comparisons to other TGF-β pathway inhibitors.
In Vitro Efficacy
SRK-181 demonstrates high-affinity and selective binding to latent TGFβ1, effectively preventing its activation.[3] This selectivity is a key feature, as it is designed to avoid the toxicities associated with non-selective TGF-β inhibition.[3]
Table 1: In Vitro Inhibition of Latent TGFβ1 Activation by SRK-181
| Species | IC50 (nM) |
| Human | 1.02 |
| Rat | 1.11 |
| Cynomolgus Monkey | 1.05 |
Data sourced from a cell-based assay measuring the inhibition of latent TGFβ1 activation.[3]
In Vivo Efficacy
Preclinical and clinical studies have evaluated the in vivo efficacy of SRK-181, both as a monotherapy and in combination with other anti-cancer agents.
Preclinical Studies
In syngeneic mouse tumor models that are resistant to anti-PD-1 therapy, the murine version of SRK-181 (SRK-181-mIgG1) in combination with an anti-PD-1 antibody has been shown to induce tumor regression and improve survival. This anti-tumor activity is associated with an increase in the infiltration of effector T cells into the tumor microenvironment.[4]
Clinical Studies
The ongoing Phase 1 DRAGON trial (NCT04291079) is evaluating the safety and efficacy of SRK-181 in patients with locally advanced or metastatic solid tumors.[5]
Table 2: Clinical Efficacy of SRK-181 in Combination with Anti-PD-(L)1 Therapy (Phase 1 DRAGON Trial)
| Cancer Type | Patient Population | Objective Response Rate (ORR) |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Anti-PD-1 Resistant | 27% (3 confirmed Partial Responses in 11 patients) |
| Various Solid Tumors | Anti-PD-(L)1 Resistant | Early signs of efficacy with prolonged stable disease and a confirmed Partial Response observed. |
Data as of the December 2, 2022 data cutoff.[5]
Comparison with Alternative TGF-β Inhibitors
Several other therapeutic agents targeting the TGF-β pathway are in development. This section provides a comparison of SRK-181 with some of these alternatives.
Table 3: Comparison of SRK-181 with Other TGF-β Pathway Inhibitors
| Drug Name | Mechanism of Action | Target | In Vitro Potency (IC50) | Key In Vivo Efficacy Data |
| SRK-181 (Linavonkibart) | Monoclonal Antibody | Latent TGFβ1 | ~1 nM (for latent TGFβ1 activation)[3] | 27% ORR in anti-PD-1 resistant ccRCC (in combination with anti-PD-(L)1).[5] |
| Galunisertib (LY2157299) | Small Molecule Inhibitor | TGFβ Receptor I (ALK5) | 51 nM (for TGFβRI autophosphorylation)[5] | Monotherapy resulted in significant tumor growth delay in breast and lung cancer xenograft models.[5] |
| Fresolimumab (GC1008) | Monoclonal Antibody | Pan-TGF-β (neutralizes all isoforms) | - | Reduced metastases in preclinical breast cancer models.[6] |
| Bintrafusp Alfa | Bifunctional Fusion Protein | TGF-β and PD-L1 | - | 28.2% ORR in pretreated, immune checkpoint inhibitor-naïve recurrent/metastatic cervical cancer.[7] |
| AVID200 | TGF-β Trap | TGF-β1 and TGF-β3 | - | Preclinical data shows reversal of bone marrow fibrosis and restoration of normal hematopoiesis in myelofibrosis models.[8] |
Experimental Protocols
In Vitro Latent TGFβ1 Activation Assay
This assay is designed to measure the ability of a compound to inhibit the activation of latent TGFβ1.
Principle: Latent TGFβ1 is expressed on the surface of cells. Upon activation, the active TGFβ1 can be measured. This assay quantifies the inhibition of this activation process.
Protocol:
-
Cell Culture: LN229 human glioblastoma cells are engineered to overexpress latent TGFβ1 from different species (human, rat, cynomolgus monkey) in the extracellular matrix.[3]
-
Compound Incubation: The cells are incubated with varying concentrations of SRK-181.
-
Activation Measurement: The amount of activated TGFβ1 is measured using CAGA12 reporter cells, which contain a luciferase reporter gene responsive to TGF-β signaling.[3]
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined from the dose-response curve.
In Vivo Murine Tumor Model of Immunotherapy Resistance
This model is used to evaluate the efficacy of SRK-181 in overcoming resistance to checkpoint inhibitors.
Principle: A tumor cell line that is known to be resistant to anti-PD-1 therapy is implanted in mice. The mice are then treated with a combination of SRK-181 and an anti-PD-1 antibody to assess the anti-tumor effect.
Protocol:
-
Tumor Implantation: Syngeneic tumor cells (e.g., EMT6 breast cancer cells) are implanted into immunocompetent mice.[4]
-
Treatment: Once tumors are established, mice are treated with SRK-181-mIgG1 (the murine version of SRK-181) in combination with an anti-PD-1 antibody.[4]
-
Tumor Measurement: Tumor growth is monitored regularly by measuring tumor volume.
-
Immunophenotyping: At the end of the study, tumors are harvested to analyze the immune cell infiltrate, particularly the presence of CD8+ T cells, by flow cytometry or immunohistochemistry.[4]
-
Data Analysis: Tumor growth curves and survival data are analyzed to determine the efficacy of the combination therapy compared to monotherapies and control groups.
Visualizations
TGF-β1 Signaling Pathway
Caption: TGF-β1 Signaling Pathway and the Mechanism of Action of SRK-181.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo study of SRK-181.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of GC1008 (Fresolimumab): A Human Anti-Transforming Growth Factor-Beta (TGFβ) Monoclonal Antibody in Patients with Advanced Malignant Melanoma or Renal Cell Carcinoma | PLOS One [journals.plos.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Forbius: First Patient Dosed in a Phase 1b Myelofibrosis Trial of AVID200, a Novel TGF-beta 1 & 3 Inhibitor - BioSpace [biospace.com]
A Comparative Meta-Analysis of Aldose Reductase Inhibitors in the Management of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of prominent aldose reductase inhibitors (ARIs), a class of drugs investigated for their potential to mitigate chronic complications of diabetes mellitus. By targeting the aldose reductase enzyme, these agents aim to interrupt the polyol pathway, which becomes overactive in hyperglycemic states and contributes to cellular damage in various tissues. This document summarizes key efficacy and safety data from clinical studies, details experimental methodologies, and visualizes the underlying biochemical pathways to offer a comparative overview for research and development professionals.
Introduction to Aldose Reductase Inhibitors
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glucose conditions, this pathway plays a minor role. However, in the presence of high blood sugar (hyperglycemia), a characteristic of diabetes, the flux of glucose through this pathway increases significantly. Aldose reductase catalyzes the conversion of glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol within cells that are not insulin-sensitive, such as those in the nerves, retina, and kidneys, leads to osmotic stress, oxidative damage, and the formation of advanced glycation end-products (AGEs), all of which are implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.
Aldose reductase inhibitors are designed to block this enzymatic activity, thereby preventing the accumulation of sorbitol and its downstream detrimental effects. A number of ARIs have been developed and evaluated in clinical trials with varying degrees of success and safety profiles. This guide focuses on a comparative analysis of some of the most studied ARIs: Epalrestat, Sorbinil, Tolrestat, Fidarestat, and Zopolrestat.
Comparative Efficacy and Safety of Aldose Reductase Inhibitors
The following tables summarize the quantitative data from various clinical trials investigating the efficacy and safety of selected aldose reductase inhibitors in treating diabetic complications.
Table 1: In Vitro Inhibitory Potency (IC50) of Aldose Reductase Inhibitors
| Aldose Reductase Inhibitor | IC50 (µM) - vs. Glucose Substrate | IC50 (µM) - vs. 4-Nitrobenzaldehyde | Source of Enzyme |
| Sorbinil | 0.4 - 1.4 | ~100 | Bovine Lens |
| Statil (Ponalrestat) | 0.026 - 0.071 | 0.45 - 0.75 | Bovine Lens |
| AL-1576 | Most Potent (Specific value not stated) | Not Stated | Bovine and Rat Lens Extracts |
| AL-1567 | Less Potent than AL-1576 | Not Stated | Bovine and Rat Lens Extracts |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme. The substrate used in the assay significantly impacts the measured IC50 value, with glucose being the more physiologically relevant substrate.
Table 2: Clinical Efficacy in Diabetic Peripheral Neuropathy
| Aldose Reductase Inhibitor | Study Duration | Key Efficacy Endpoints | Quantitative Outcomes |
| Epalrestat | 3 years | Median Motor Nerve Conduction Velocity (MNCV) | Prevented deterioration of median MNCV. Between-group difference vs. control: 1.6 m/s (P < 0.001)[1][2]. |
| Subjective Symptoms (Numbness, Cramping) | Significant improvement compared to control group[1][2]. | ||
| Fidarestat | 52 weeks | Median Nerve F-wave Conduction Velocity (FCV) & Minimal Latency | Significantly improved compared to placebo[3][4][5][6]. |
| Subjective Symptoms (Numbness, Pain, etc.) | Significantly improved compared to placebo[3][4][5][6]. | ||
| Tolrestat | 52 weeks | Tibial and Peroneal Motor Nerve Conduction Velocities | Significant improvement at 52 weeks[7]. |
| Concordant Improvement (MNCV & Paraesthetic Symptoms) | 28% of treated patients showed long-term benefit vs. 5% on placebo (p = 0.001)[7]. | ||
| Sorbinil | 12 months | Nerve Conduction Velocity | No beneficial effect demonstrated on neurophysiological measurements[8]. |
| Subjective Symptoms | No significant changes in self-assessment scores[8]. |
Table 3: Safety and Tolerability Profile
| Aldose Reductase Inhibitor | Common Adverse Events | Serious Adverse Events |
| Epalrestat | Generally well-tolerated. | None reported in a large study of over 5000 patients[9]. |
| Sorbinil | Hypersensitivity reactions in the early weeks of therapy[10]. | Hypersensitivity reactions leading to withdrawal from studies[8]. |
| Tolrestat | Not specified in detail in the provided abstracts. | Not specified in detail in the provided abstracts. |
| Fidarestat | Adverse event profile did not significantly differ from placebo[4][5][6]. | No specific serious adverse events prominently reported[4][5][6]. |
| Zopolrestat | Not specified in detail in the provided abstracts. | Development was discontinued in part due to efficacy concerns and adverse events. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
In Vitro Aldose Reductase Activity Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm.
-
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that involves the oxidation of NADPH to NADP+. The rate of NADPH disappearance is directly proportional to the enzyme's activity.
-
Reagents:
-
Purified aldose reductase enzyme
-
NADPH solution
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
Test inhibitor compounds
-
-
Procedure:
-
A reaction mixture is prepared containing the phosphate buffer, NADPH, and the test inhibitor at various concentrations.
-
The purified aldose reductase enzyme is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction rates are calculated, and the percent inhibition for each inhibitor concentration is determined. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percent inhibition against the inhibitor concentration.
Measurement of Nerve Conduction Velocity (NCV) in Clinical Trials
Nerve conduction studies are electrophysiological tests used to evaluate the function of peripheral nerves.
-
Principle: The test measures the speed at which an electrical impulse travels along a nerve. A slowed conduction velocity can indicate nerve damage.
-
Procedure:
-
Surface electrodes are placed on the skin over the nerve being tested at various points.
-
A stimulating electrode delivers a mild electrical impulse to the nerve.
-
Recording electrodes detect the electrical response of the nerve further down its path.
-
The time it takes for the impulse to travel between the stimulating and recording electrodes is measured.
-
-
Data Analysis: The nerve conduction velocity is calculated by dividing the distance between the electrodes by the time taken for the impulse to travel that distance. Changes in NCV from baseline are compared between the treatment and placebo groups.
Assessment of Subjective Symptoms in Diabetic Neuropathy
Validated questionnaires and scoring systems are used to quantify a patient's subjective experience of neuropathic symptoms.
-
Tools:
-
Neuropathy Total Symptom Score-6 (TSS-6): A patient-reported outcome measure that assesses the frequency and intensity of six common neuropathic symptoms.
-
Visual Analog Scale (VAS): A scale on which patients rate the intensity of their pain.
-
Toronto Clinical Neuropathy Score (TCSS): A composite score that includes an assessment of symptoms, sensory tests, and reflexes[11].
-
-
Procedure: Patients complete the questionnaires at baseline and at various time points throughout the clinical trial.
-
Data Analysis: Changes in the scores from baseline are calculated and compared between the treatment and placebo groups to assess the efficacy of the intervention in alleviating symptoms.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow relevant to the study of aldose reductase inhibitors.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Caption: A typical experimental workflow for the screening and development of Aldose Reductase Inhibitors.
Conclusion
The development of aldose reductase inhibitors represents a targeted therapeutic strategy to address the underlying mechanisms of chronic diabetic complications. While preclinical studies have shown considerable promise, the translation to clinical efficacy has been met with mixed results. Epalrestat and Fidarestat have demonstrated benefits in improving nerve function and subjective symptoms in patients with diabetic neuropathy[1][2][3][4][5][6][9]. However, other agents like Sorbinil have failed to show significant clinical improvement in some trials[8]. The safety profiles of these drugs also vary, with some, like Sorbinil, being associated with hypersensitivity reactions[8][10].
The data presented in this guide underscore the importance of robust clinical trial design, including the use of physiologically relevant endpoints and long-term follow-up. For researchers and drug development professionals, the comparative analysis of these ARIs highlights the challenges and opportunities in this therapeutic area. Future research may focus on developing more potent and selective inhibitors with improved pharmacokinetic and safety profiles. Furthermore, identifying patient populations who are most likely to respond to ARI therapy could be a key factor in achieving clinical success. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for the continued investigation and development of novel treatments for diabetic complications.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldose reductase inhibition in diabetic neuropathy: clinical and neurophysiological studies of one year's treatment with sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical investigation of epalrestat, an aldose reductase inhibitor, on diabetic neuropathy in Japan: multicenter study. Diabetic Neuropathy Study Group in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. e-dmj.org [e-dmj.org]
Assessing the Translational Potential of SRK-181 (Linavonkibart): A Comparative Guide to TGF-β1 Inhibition in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SRK-181 (linavonkibart), a selective inhibitor of latent transforming growth factor-beta 1 (TGF-β1), with other therapeutic alternatives targeting the TGF-β signaling pathway. The content is supported by preclinical and clinical data to aid in the assessment of SRK-181's translational potential in oncology.
Introduction
Transforming growth factor-beta (TGF-β) signaling, particularly the TGF-β1 isoform, plays a pivotal role in creating an immunosuppressive tumor microenvironment, which contributes to resistance to checkpoint inhibitors.[1][2] SRK-181 is a fully human monoclonal antibody designed to selectively bind to and inhibit the activation of latent TGF-β1.[3][4] This selective approach aims to overcome resistance to anti-PD-1/PD-L1 therapies while potentially avoiding the toxicities associated with nonselective TGF-β inhibition.[1][3]
Mechanism of Action: SRK-181
SRK-181 is a high-affinity, fully human IgG4 monoclonal antibody that specifically targets the latent form of TGF-β1.[3][5] By binding to latent TGF-β1, SRK-181 prevents its activation, thereby abrogating its immunosuppressive effects within the tumor microenvironment.[4] This leads to an enhanced anti-tumor immune response, characterized by increased infiltration and activation of cytotoxic T-lymphocytes (CTLs) into the tumor.[4][6]
Below is a diagram illustrating the TGF-β1 signaling pathway and the mechanism of action of SRK-181.
Comparative Performance Data
Preclinical Data Summary
The following table summarizes the key preclinical findings for SRK-181 and representative alternative TGF-β inhibitors.
| Parameter | SRK-181 | Galunisertib (LY2157299) | Vactosertib (TEW-7197) | Bintrafusp Alfa (M7824) |
| Target | Latent TGF-β1[3] | TGF-β Receptor I (ALK5) Kinase[7] | TGF-β Receptor I (ALK5) Kinase[8] | TGF-β Isoforms 1, 2, 3 & PD-L1[9] |
| Modality | Monoclonal Antibody | Small Molecule | Small Molecule | Bifunctional Fusion Protein[9] |
| IC50 | 1.02-1.11 nM (in vitro)[3] | Not specified | Not specified | Not specified |
| In Vivo Efficacy | Significant tumor growth inhibition and survival benefit in anti-PD-1 resistant mouse models (bladder, melanoma, breast cancer) when combined with anti-PD-1.[10] | Inhibited lung and breast cancer cell growth; reduced SMAD2/3 phosphorylation.[7] Monotherapy and combination with anti-PD-L1 enhanced anti-tumor immunity in mouse models.[8] | Suppressed migration and EMT markers in pancreatic cancer cells.[9] | Induced immune cell infiltration and antibody-dependent cell-mediated cytotoxicity in various human carcinoma cells.[9] |
| Safety Profile | Well-tolerated in rats and monkeys with no adverse findings up to 300 mg/kg.[3] No evidence of cardiotoxicity associated with nonselective TGF-β inhibition.[1] | Side effects can be mitigated by intermittent dosing.[11] | Found to be safe in a phase I study.[8] | Not specified |
Clinical Data Summary: SRK-181 DRAGON Trial (NCT04291079)
The Phase 1 DRAGON trial evaluated SRK-181 in combination with pembrolizumab in patients with advanced solid tumors resistant to anti-PD-1 therapy.[12]
| Parameter | Finding |
| Patient Population | Patients with locally advanced or metastatic solid tumors who are non-responders to prior anti-PD-1 therapy, including ccRCC, HNSCC, melanoma, and urothelial carcinoma.[12] |
| Dosing | Recommended Phase 2 dose of SRK-181 is 1500 mg every 3 weeks in combination with pembrolizumab.[12] |
| Efficacy | Encouraging anti-tumor activity observed, particularly in ccRCC and melanoma.[13] In ccRCC patients, an objective response rate (ORR) of 21.4% was observed, with some patients achieving significant tumor reduction.[14] |
| Safety | Generally well-tolerated. The most common treatment-related adverse events (TRAEs) were rash, pruritus, fatigue, and diarrhea. One Grade 4 TRAE of generalized dermatitis exfoliative was reported. No Grade 5 TRAEs occurred.[13] |
| Biomarkers | Treatment was associated with an enhanced proinflammatory tumor microenvironment, including increased CD8+ T-cell infiltration into tumors and decreased circulating myeloid-derived suppressor cells (MDSCs).[6][12] |
Clinical Data Summary: Alternative TGF-β Inhibitors
| Drug | Mechanism | Phase of Development | Key Clinical Findings |
| Galunisertib | TβRI Kinase Inhibitor | Phase II | Showed improved overall survival in combination with gemcitabine for pancreatic cancer.[11] |
| Fresolimumab | Neutralizing antibody for TGF-β1, 2, and 3 | Phase I | Showed partial responses in melanoma and renal cell carcinoma, but development in oncology was suspended.[11] |
| Bintrafusp Alfa | TGF-β trap and anti-PD-L1 | Multiple Clinical Trials | Showed promising results in various solid tumors but has also faced setbacks in some trials.[9] |
| Trabedersen | Antisense oligonucleotide targeting TGF-β2 | Phase I/II | Evaluated in advanced solid tumors including pancreatic cancer and glioma.[15] |
Experimental Protocols
Latent TGF-β1 Activation Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the activation of latent TGF-β1.
-
Cell Culture: LN229 human glioblastoma cells are used to overexpress latent TGF-β1 from different species (human, rat, cynomolgus monkey).[3]
-
Reporter Cells: CAGA12 reporter cells, which contain a TGF-β-inducible luciferase reporter construct, are co-cultured with the LN229 cells.
-
Treatment: Cells are treated with varying concentrations of the test article (e.g., SRK-181) or a vehicle control.
-
Measurement: Luciferase activity is measured as a readout of TGF-β1 activation. The results are expressed as a percentage of the activity observed in the vehicle control.[3]
-
Data Analysis: IC50 values are calculated from the dose-response curves.[3]
In Vivo Tumor Model for Efficacy Assessment
Syngeneic mouse tumor models that are resistant to anti-PD-1 therapy are used to evaluate the in vivo efficacy of TGF-β inhibitors.
-
Tumor Implantation: Tumor cells (e.g., MC38 colon adenocarcinoma) are implanted subcutaneously into immunocompetent mice.[16]
-
Treatment Groups: Once tumors are established, mice are randomized into treatment groups: vehicle control, anti-PD-1 monotherapy, TGF-β inhibitor monotherapy (e.g., SRK-181), and combination therapy.[16]
-
Dosing: Treatments are administered according to a predefined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study endpoint may be tumor growth inhibition or overall survival.
-
Biomarker Analysis: At the end of the study, tumors are harvested for biomarker analysis, such as immunohistochemistry for CD8+ T-cell infiltration.[6]
Sample Preparation for TGF-β Measurement in Serum/Plasma
This protocol is for the activation of latent TGF-β in serum or plasma samples to measure total TGF-β levels.
-
Acidification: To 40 µL of serum or plasma, add 10 µL of 1N HCl. Mix well.[17]
-
Incubation: Incubate for 10 minutes at room temperature.[17]
-
Neutralization: Neutralize the acidified sample by adding 8 µL of 1.2N NaOH/0.5M HEPES. Mix well.[17]
-
Assay: The treated sample can now be used in an immunoassay (e.g., ELISA or Luminex) to quantify the level of active TGF-β.
Visualizations
Experimental Workflow for Preclinical Evaluation of a TGF-β Inhibitor
Logical Relationship of SRK-181's Therapeutic Hypothesis
References
- 1. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 402 DRAGON: Phase 1 trial of SRK-181, a latent TGFβ1 inhibitor in combination with anti-PD-(L)1 inhibitors for patients with solid tumors unresponsive to anti-PD-(L)1 therapy alone - ProQuest [proquest.com]
- 3. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic targeting of TGF-β in cancer: hacking a master switch of immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. mdpi.com [mdpi.com]
- 12. Phase 1 study (DRAGON) of SRK-181 (linavonkibart), a latent TGFβ1 inhibitor, combined with pembrolizumab in patients with anti-PD1 resistant advanced solid tumors: Updated results of expansion part. - ASCO [asco.org]
- 13. Scholar Rock Presents New Data from SRK-181 Phase 1 DRAGON Trial at ASCO 2024 Annual Meeting - Scholar Rock, Inc. [investors.scholarrock.com]
- 14. Scholar Rock Presents New Data from Phase 1 DRAGON Trial Showing Promising Anti-Tumor Activity in Anti-PD-1 Resistant Metastatic ccRCC Patients and Supporting SRK-181 Continued Tolerability - BioSpace [biospace.com]
- 15. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 16. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Independent Validation of SRK-181's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SRK-181, a selective inhibitor of latent Transforming Growth Factor-beta 1 (TGFβ1), with other TGFβ-targeting therapies. The information presented is supported by preclinical and clinical experimental data to aid in the independent validation of SRK-181's mechanism of action and its potential therapeutic advantages.
Introduction to SRK-181 and the TGFβ Pathway
Transforming Growth Factor-beta (TGFβ) is a pleiotropic cytokine that plays a crucial role in tumor progression and immune evasion. The TGFβ signaling pathway, when activated in the tumor microenvironment, promotes an immunosuppressive landscape, often leading to resistance to checkpoint inhibitor therapies.[1][2] SRK-181 is a fully human monoclonal antibody designed to selectively bind to the latent form of TGFβ1, preventing its activation and subsequent signaling.[3] This targeted approach aims to overcome the limitations of non-selective TGFβ inhibition, which has been associated with dose-limiting toxicities.[4][5]
Mechanism of Action of SRK-181
SRK-181's primary mechanism is the selective inhibition of latent TGFβ1 activation. By binding to the latent complex, SRK-181 prevents the release of the active TGFβ1 cytokine, thereby blocking its immunosuppressive effects within the tumor microenvironment. This targeted action is hypothesized to restore anti-tumor immunity and enhance the efficacy of checkpoint inhibitors.[6][7][8]
Figure 1. SRK-181 selectively binds to latent TGFβ1, preventing its activation and subsequent immunosuppressive signaling.
Comparative Preclinical Data
Preclinical studies have been conducted to validate the selectivity and safety of SRK-181 compared to non-selective TGFβ inhibitors.
In Vitro Potency and Selectivity
SRK-181 has demonstrated potent and selective inhibition of human latent TGFβ1 activation in cell-based assays.
| Compound | Target | IC50 (nM) | Reference |
| SRK-181 | Latent TGFβ1 | 1.02 - 1.11 | [4] |
| Pan-TGFβ Inhibitor (Generic) | TGFβ1, TGFβ2, TGFβ3 | Varies | N/A |
Preclinical Safety Profile
Toxicology studies in rats and cynomolgus monkeys have established a favorable safety profile for SRK-181, with significantly higher no-observed-adverse-effect levels (NOAELs) compared to the toxicities often observed with pan-TGFβ inhibitors.[4][5]
| Compound | Species | No-Observed-Adverse-Effect Level (NOAEL) | Key Findings | Reference |
| SRK-181 | Rat | 200 mg/kg | Well-tolerated with no treatment-related adverse findings. | [4][5] |
| SRK-181 | Cynomolgus Monkey | 300 mg/kg | Well-tolerated with no treatment-related adverse findings. | [4][5] |
| Pan-TGFβ Inhibitors (General) | Various | Lower tolerance | Associated with cardiotoxicities. | [4] |
Comparative Clinical Data
The ongoing Phase 1 DRAGON trial (NCT04291079) is evaluating the safety and efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy.[9][10][11] This section compares available clinical data for SRK-181 with that of other TGFβ inhibitors.
Safety and Tolerability in Clinical Trials
| Compound | Phase | Dose | Key Adverse Events | Reference |
| SRK-181 | Phase 1 (DRAGON Trial) | Up to 3000mg q3w (mono), 2400mg q3w (combo) | Generally well-tolerated. Most common TRAEs: fatigue, decreased appetite, nausea (mono); rash, pruritus (combo). No DLTs observed. | [9][11][12] |
| Galunisertib (LY2157299) | Phase 1b | 150 mg bid (with Durvalumab) | Tolerable, with one patient having a partial response. | [13][14][15] |
| Bintrafusp Alfa (M7824) | Phase 1 | 1, 3, 10, or 20 mg/kg q2w | Manageable safety profile. Most common TRAEs: rash, fever, increased lipase. | [16][17][18] |
| Fresolimumab | Phase 1 | Up to 15 mg/kg | Acceptable safety profile. Major adverse events: reversible cutaneous keratoacanthomas/squamous-cell carcinomas. | [19][20][21] |
Clinical Efficacy
Preliminary efficacy data from the DRAGON trial suggest promising anti-tumor activity for SRK-181, particularly in patients resistant to checkpoint inhibitors.
| Compound | Trial/Indication | Objective Response Rate (ORR) / Disease Control Rate (DCR) | Key Efficacy Observations | Reference |
| SRK-181 (in combo) | Phase 1 (DRAGON Trial) / Anti-PD-1 resistant ccRCC | Confirmed Partial Responses observed. | Early evidence of efficacy with prolonged stable disease and a confirmed partial response. | [9][11][12] |
| Galunisertib (with Durvalumab) | Phase 1b / Metastatic Pancreatic Cancer | DCR: 25.0% | Limited clinical activity. | [13][14][15] |
| Bintrafusp Alfa | Phase 1 / Biliary Tract Cancer | ORR: 20% | Durable responses observed. | [16] |
| Fresolimumab | Phase 1 / Advanced Melanoma or RCC | 1 PR, 6 SD | Preliminary evidence of clinical benefit. | [19] |
Experimental Protocols
Latent TGFβ1 Activation Assay
The inhibitory activity of SRK-181 was assessed using a cell-based reporter assay.
-
Cell Culture: LN229 human glioblastoma cells were transfected to overexpress latent TGFβ1 from human, rat, or cynomolgus monkey.
-
Co-culture: Approximately 24 hours post-transfection, SRK-181 was added to the transfected cells along with CAGA12 reporter cells.
-
Luminescence Reading: After 16-20 hours of co-culture, BrightGlo reagent was added, and luminescence was measured using a plate reader.
-
Data Analysis: Dose-response curves were generated, and IC50 values were calculated using a 3-parameter log inhibitor versus response model.[4]
Figure 2. Workflow for the in vitro latent TGFβ1 activation assay used to determine the potency of SRK-181.
In Vivo Toxicology Studies
Good Laboratory Practice (GLP) compliant 4-week toxicology studies were conducted in Sprague-Dawley rats and cynomolgus monkeys.
-
Administration: SRK-181 was administered weekly via intravenous injection for a total of 5 doses.
-
Dose Groups: Multiple dose groups were included to determine the NOAEL.
-
Endpoints: A comprehensive set of endpoints were evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology.[4]
Comparison of TGFβ Inhibition Strategies
Different therapeutic strategies targeting the TGFβ pathway have distinct mechanisms and potential advantages and disadvantages.
Figure 3. Different therapeutic approaches targeting the TGFβ signaling pathway.
Conclusion
The available preclinical and preliminary clinical data provide a strong validation for the mechanism of action of SRK-181 as a selective inhibitor of latent TGFβ1. Its high potency, selectivity, and favorable safety profile in comparison to non-selective TGFβ inhibitors suggest a potentially wider therapeutic window. The early signs of clinical efficacy in checkpoint inhibitor-resistant cancers are encouraging and warrant further investigation in ongoing and future clinical trials. This comparative guide supports the continued development of SRK-181 as a promising immuno-oncology agent.
References
- 1. TGF-β Mediated Immune Evasion in Cancer—Spotlight on Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Facebook [cancer.gov]
- 4. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarrock.com [scholarrock.com]
- 7. s24.q4cdn.com [s24.q4cdn.com]
- 8. Scholar Rock Presents Preclinical Data for SRK-181 at the TGFβ for Immuno-Oncology Drug Development Summit - Scholar Rock, Inc. [investors.scholarrock.com]
- 9. "1O Safety, pharmacokinetics, efficacy, and biomarker results of SRK-18" by T. A. Yap, J. Gainor et al. [scholarlycommons.henryford.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Safety and activity of the TGFβ receptor I kinase inhibitor galunisertib plus the anti-PD-L1 antibody durvalumab in metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Preclinical and clinical studies of bintrafusp alfa, a novel bifunctional anti-PD-L1/TGFβRII agent: Current status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phase I Study of GC1008 (Fresolimumab): A Human Anti-Transforming Growth Factor-Beta (TGFβ) Monoclonal Antibody in Patients with Advanced Malignant Melanoma or Renal Cell Carcinoma | PLOS One [journals.plos.org]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of MK-181 and Other GPR40 Agonists in Preclinical Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the GPR40 agonist MK-181 and other prominent compounds in its class—TAK-875 (fasiglifam), AMG 837, and the more recent CPL-207-280—across various diabetic animal models. The data presented is compiled from multiple preclinical studies to offer a comprehensive understanding of their therapeutic potential and limitations.
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key regulator of glucose homeostasis.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, its activation by free fatty acids or synthetic agonists triggers glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[2][3] This dual mechanism has positioned GPR40 as a promising therapeutic target for type 2 diabetes, with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues.[4]
Mechanism of Action: The GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade within the pancreatic β-cell. This process, as depicted below, ultimately leads to the potentiation of glucose-stimulated insulin secretion (GSIS).
Figure 1: GPR40 signaling cascade in pancreatic β-cells.
Comparative Efficacy in Diabetic Animal Models
The following tables summarize the performance of MK-181's close analog, MK-2305, and other GPR40 agonists in various rodent models of type 2 diabetes. These models represent different aspects of the disease, from genetic obesity and insulin resistance to β-cell dysfunction.
Table 1: Performance in Genetically Diabetic and Obese Rodent Models
| Compound | Animal Model | Dose | Duration | Key Findings | Reference |
| MK-2305 | Goto Kakizaki (GK) Rat | 10, 30 mg/kg/day | 20 days | Significantly reduced fed and fasting blood glucose.[5] | [5] |
| AMG 837 | Zucker Fatty (fa/fa) Rat | 0.3, 1, 3 mg/kg | 21 days | Dose-dependent improvement in glucose tolerance; significant reduction in glucose excursions.[6][7] | [6][7] |
| CPL-207-280 | Zucker Diabetic Fatty (ZDF) Rat | Not specified | Not specified | Improved GSIS and glycemic control.[8] | [8] |
| GPR40/120 Dual Agonist | ob/ob Mouse | 30 mg/kg | 4 weeks | Significantly improved ambient hyperglycemia and hyperinsulinemia, superior to a GPR40-specific agonist.[9] | [9] |
Table 2: Performance in Diet-Induced and Chemically-Induced Diabetic Models
| Compound | Animal Model | Dose | Duration | Key Findings | Reference |
| LY2881835 | Diet-Induced Obese (DIO) Mouse | 10 mg/kg | 14 days | Significant reduction in glucose during OGTT.[1] | [1] |
| LY2881835 | STZ-treated DIO Mouse | 10 mg/kg | 14 days | Significantly reduced glucose AUC during OGTT in a model of late-stage T2D.[1] | [1] |
| AM-1638 (Full Agonist) | High-Fat Fed/STZ Mouse | 10, 30, 100 mg/kg | Acute | Superior glucose lowering and insulin secretion compared to AMG 837 (partial agonist).[2][10][11] | [2][10][11] |
| Fasiglifam (TAK-875) | Neonatal STZ (N-STZ)-1.5 Rat | 10 mg/kg | Acute | Improved glucose tolerance; effect attenuated by reducing plasma FFA levels.[12][13] | [12][13] |
Experimental Protocols and Methodologies
A standardized experimental workflow is crucial for the evaluation of GPR40 agonists. The following diagram illustrates a typical preclinical study design.
Figure 2: Standard experimental workflow for evaluating GPR40 agonists.
Key Experimental Methodologies
-
Animal Models:
-
Genetic Models: db/db mice (leptin receptor deficient), ob/ob mice (leptin deficient), Zucker Diabetic Fatty (ZDF) rats, and Goto Kakizaki (GK) rats are all models of obesity, insulin resistance, and type 2 diabetes.[5][8][9]
-
Induced Models: High-fat diet (HFD)-fed mice develop obesity and insulin resistance.[1] Streptozotocin (STZ) is a chemical that is toxic to pancreatic β-cells, and its administration can induce a state of diabetes.[1][12]
-
-
Oral Glucose Tolerance Test (OGTT):
-
Animals are fasted overnight.
-
A baseline blood sample is collected.
-
The test compound or vehicle is administered orally.
-
After a set period (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) to measure blood glucose and insulin levels.[12]
-
-
Insulin Secretion Assays:
-
In vivo: Plasma insulin or C-peptide levels are measured from blood samples collected during an OGTT.
-
Ex vivo: Islets of Langerhans are isolated from the pancreas and incubated with varying glucose concentrations in the presence or absence of the test compound. Insulin secreted into the medium is then quantified.[6]
-
-
HbA1c Measurement: Glycated hemoglobin (HbA1c) is measured from whole blood at the end of a chronic study to assess long-term glycemic control.
Discussion and Future Directions
The preclinical data available suggests that GPR40 agonists are a promising class of anti-diabetic agents. MK-2305, a close analog of MK-181, has demonstrated efficacy in reducing both fasting and postprandial glucose levels in the GK rat model of type 2 diabetes.[5] Comparative data, although not from head-to-head studies involving MK-181 directly, indicates that the efficacy of GPR40 agonists can vary based on their specific chemical structure and whether they act as partial or full agonists.[2] For instance, the full agonist AM-1638 showed superior glucose-lowering effects compared to the partial agonist AMG 837, which was attributed to its ability to also stimulate incretin secretion.[2][11]
A significant challenge for this class of drugs has been the potential for liver toxicity. The development of TAK-875 (fasiglifam) was halted in Phase III clinical trials due to instances of drug-induced liver injury.[14][15] However, newer generation GPR40 agonists, such as CPL-207-280, are being developed with a focus on mitigating this risk, suggesting that liver toxicity may not be a class-wide effect.[8]
Future research should focus on direct, head-to-head comparative studies of MK-181 with other GPR40 agonists in a standardized set of diabetic animal models. Such studies are essential to delineate the precise therapeutic window and safety profile of MK-181. Furthermore, exploring the potential of GPR40 agonists in combination therapies with other anti-diabetic drugs could unlock synergistic effects and provide more robust glycemic control.
References
- 1. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 partial agonist MK-2305 lower fasting glucose in the Goto Kakizaki rat via suppression of endogenous glucose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 partial agonist MK-2305 lower fasting glucose in the Goto Kakizaki rat via suppression of endogenous glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. A potent class of GPR40 full agonists engages the enteroinsular axis to promote glucose control in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MK-181: A Guide to Safe and Compliant Practices
A definitive disposal protocol for a substance identified only as "MK-181" cannot be provided without a specific Safety Data Sheet (SDS). The identifier "MK-181" is not universally recognized for a single chemical entity in publicly available safety literature. It may correspond to an internal research code, a component of a larger product, or a substance with limited public documentation. The safe disposal of any chemical is contingent upon its unique physical, chemical, and toxicological properties, which are detailed in its SDS.
Researchers, scientists, and drug development professionals are urged to obtain the specific SDS for the "MK-181" compound in their possession from the manufacturer or their institution's chemical inventory system. This document is the primary source of information for safe handling and disposal.
In the absence of specific information for MK-181, this guide provides a general framework for the proper disposal of laboratory chemicals, in line with established safety protocols. This information is intended to supplement, not replace, the specific guidance in a substance's SDS and your institution's Environmental Health and Safety (EHS) procedures.
General Principles of Laboratory Chemical Waste Disposal
The overarching principle of chemical disposal is to manage waste in a manner that protects human health and the environment. This involves proper identification, segregation, containment, and labeling of all chemical waste streams.
Key Steps for Chemical Waste Management:
-
Hazard Identification: Consult the chemical's SDS to understand its specific hazards (e.g., flammable, corrosive, reactive, toxic).
-
Segregation: Do not mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[1] Waste should be segregated into categories such as:
-
Halogenated Solvents
-
Non-Halogenated Solvents
-
Corrosive (Acids and Bases, kept separate)
-
Heavy Metals
-
Solid Chemical Waste
-
Aqueous Waste
-
-
Containerization: Use appropriate, compatible, and properly sealed containers for waste collection.[1] Containers should be in good condition and clearly labeled.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials.[1] Utilize secondary containment to prevent spills.[2]
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or a licensed disposal contractor.
Quantitative Data Summary for Common Chemical Hazards
The following table summarizes key hazard classifications and associated disposal considerations. Note: This is a generalized table. The specific properties of MK-181, as detailed in its SDS, will dictate the precise disposal protocol.
| Hazard Classification | GHS Pictogram | Key Properties & Disposal Considerations |
| Flammable Liquid | 🔥 | Properties: Combustible liquid with a flash point.[3] Vapors may form explosive mixtures with air.[4] Disposal: Keep away from heat, sparks, and open flames.[3] Collect in a designated, sealed container for flammable waste. Grounding of containers may be necessary to prevent static discharge.[4] |
| Corrosive | corrosive | Properties: Causes severe skin burns and eye damage.[3][5] Can be acidic or basic. Disposal: Segregate acids from bases. Neutralization may be required by trained personnel before disposal. Collect in designated corrosive waste containers made of compatible material. |
| Toxic (Acute) | 💀 | Properties: Harmful or fatal if swallowed, inhaled, or in contact with skin.[3][5] Disposal: Avoid generating dusts or aerosols.[5] Wear appropriate Personal Protective Equipment (PPE), including gloves and respiratory protection.[5] Collect in a sealed, clearly labeled container for toxic waste. |
| Health Hazard | health_hazard | Properties: May cause or be suspected of causing cancer, genetic defects, or organ damage.[5] Disposal: Handle with extreme caution, using all appropriate engineering controls (e.g., fume hood) and PPE.[6] Waste must be segregated and clearly identified as a specific health hazard. |
| Hazardous to the Aquatic Environment | environment | Properties: Toxic to aquatic life with long-lasting effects.[5] Disposal: Do not dispose of down the drain or in general trash.[4][6] Collect all residues and contaminated materials for hazardous waste disposal to prevent environmental contamination.[3] |
Experimental Protocols: Standard Chemical Waste Handling
The following protocols outline standard procedures for managing chemical waste in a laboratory setting.
Protocol 1: Segregation and Containerization of Liquid Chemical Waste
-
Identify the Waste Stream: Based on the chemical's properties (from the SDS), determine the correct waste stream (e.g., non-halogenated solvent, aqueous acid).
-
Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with the waste. For example, use glass containers for most solvents, but avoid glass for hydrofluoric acid.
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. Fill in the full chemical names of all components.
-
Transfer the Waste: Carefully pour the waste into the container, using a funnel if necessary, in a well-ventilated area or fume hood. Do not fill the container beyond 90% capacity to allow for expansion.
-
Secure the Container: Tightly cap the container when not in use.
-
Store Appropriately: Place the container in a designated satellite accumulation area with secondary containment.
Protocol 2: Disposal of Chemically Contaminated Solid Waste
-
Definition: This includes items such as gloves, paper towels, pipette tips, and empty vials that are contaminated with trace amounts of hazardous chemicals.[7]
-
Segregation: Do not mix solid waste with liquid waste.[2]
-
Containerization: Place contaminated solid waste into a designated, labeled container, typically a lined drum or bucket.[7]
-
Exclusions: Do not place sharps, empty solvent bottles, or containers with more than trace amounts of liquid in the solid waste container.[7]
-
Closure and Disposal: Keep the container closed when not in use. When full, arrange for pickup through your institution's EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the chemical disposal process.
Caption: Workflow for Safe Laboratory Chemical Disposal.
This guide underscores the critical importance of adhering to established safety protocols and institutional guidelines. Always prioritize safety by seeking the necessary information from the Safety Data Sheet and consulting with your Environmental Health and Safety department for any questions regarding chemical handling and disposal.
References
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. risk.byu.edu [risk.byu.edu]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. blackfast.com [blackfast.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
Clarification Required to Provide Accurate Safety Protocols for MK181
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to have precise information about the chemical substance . Initial research indicates that "MK181" is not a unique chemical identifier. Multiple, chemically distinct substances are referred to by this or a similar designation. Providing personal protective equipment (PPE) and handling guidelines without knowing the exact chemical nature of your "this compound" would be irresponsible and could lead to unsafe practices.
The following products have been identified with the "this compound" designation or a similar name:
-
MB181: Identified as Sodium Dodecyl Sulphate (SDS) powder, a flammable solid that can cause serious eye damage and skin irritation.[1]
-
A Benzeneboronic Acid Derivative: A substance from Sigma-Aldrich that is harmful if swallowed.
-
CCWI-181: A sealant containing ethylene glycol, which may cause eye, skin, and respiratory irritation.[2]
-
Blackfast 181: A chemical blacking solution that is harmful if swallowed, causes severe skin burns and eye damage, and may have other long-term health effects.[3]
-
2-Amino-4-methoxythiazole-5-carbonitrile: While not directly labeled as this compound, this was a prominent search result for handling protocols of similarly structured molecules, suggesting it could be a related research chemical. It is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[4]
The safety protocols, required PPE, and disposal methods for these substances are vastly different. For example, handling a flammable solid like SDS powder requires different precautions than handling a corrosive liquid like Blackfast 181.
To proceed with your request and provide accurate, actionable safety information, please provide one of the following:
-
The full chemical name of this compound.
-
The CAS (Chemical Abstracts Service) number for this compound.
-
A link to the Safety Data Sheet (SDS) from the manufacturer.
Once you provide this clarification, a comprehensive guide will be developed, including detailed PPE recommendations, handling and disposal protocols, and the requested data tables and visualizations to ensure you and your team can work with this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
